molecular formula C7H5Cl3 B132179 2,4-Dichlorobenzyl chloride CAS No. 94-99-5

2,4-Dichlorobenzyl chloride

Cat. No.: B132179
CAS No.: 94-99-5
M. Wt: 195.5 g/mol
InChI Key: IRSVDHPYXFLLDS-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl chloride is a versatile chemical intermediate essential for advanced research and development in pharmaceuticals and agrochemicals . Its high reactivity, primarily driven by the benzylic chloride functional group, makes it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and herbicide formulations . Current research and industrial trends for 2024-2025 highlight its role in the synthesis of novel 1,2,4-triazolium derivatives for medicinal chemistry applications . Furthermore, its utility is being explored in cutting-edge energy storage technologies; dichlorobenzyl compounds are investigated as functional electrolyte additives in lithium-sulfur batteries, where they enhance polysulfide conversion kinetics and contribute to stable battery cycling performance . As an intermediate, it is typically synthesized from 2,4-dichlorotoluene via photochlorination processes, underscoring its well-established position within industrial organic synthesis pathways . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(chloromethyl)benzene
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InChI

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVDHPYXFLLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9045005
Record name 2,4-Dichloro-1-(chloromethyl)benzene
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Molecular Weight

195.5 g/mol
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CAS No.

94-99-5
Record name 2,4-Dichlorobenzyl chloride
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Record name 2,4-Dichlorobenzyl chloride
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Record name 2,4-Dichlorobenzyl chloride
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Record name Benzene, 2,4-dichloro-1-(chloromethyl)-
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Record name 2,4-Dichloro-1-(chloromethyl)benzene
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Record name α,2,4-trichlorotoluene
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Record name 2,4-DICHLOROBENZYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzyl Chloride (CAS: 94-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2,4-Dichlorobenzyl chloride. The information is curated for professionals in research and development who require detailed, technical data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1]

PropertyValueSource(s)
CAS Number 94-99-5[2]
Molecular Formula C₇H₅Cl₃[2]
Molecular Weight 195.47 g/mol [2]
Appearance Colorless to light yellow, clear oily liquid[3][4][5]
Melting Point -2.6 °C[2][3]
Boiling Point 248 °C[2][3]
Density 1.407 g/mL at 25 °C[3]
Refractive Index 1.576 (20 °C/D)[3]
Solubility Partly miscible in water; soluble in chloroform and ethyl acetate[4]

Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated area. It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[2] It is also very toxic to aquatic life with long-lasting effects.[6]

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity (Oral), Category 4GHS07H302: Harmful if swallowed
Skin Corrosion/Irritation, Category 1BGHS05H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation, Category 1GHS05H318: Causes serious eye damage
Skin Sensitization, Category 1GHS07H317: May cause an allergic skin reaction
Carcinogenicity, Category 2GHS08H351: Suspected of causing cancer
Hazardous to the Aquatic Environment (Acute), Category 1GHS09H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic), Category 1GHS09H410: Very toxic to aquatic life with long lasting effects
Corrosive to metals, Category 1GHS05H290: May be corrosive to metals

Note: This table summarizes the primary hazards. Refer to the full Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Protocols

This method involves the direct chlorination of 2,4-dichlorotoluene under illumination. The use of specific catalysts aims to increase the conversion rate and reduce byproduct formation.[7]

Materials:

  • 2,4-Dichlorotoluene

  • Azodiisobutyronitrile (AIBN)

  • Triethanolamine

  • Chlorine gas

  • Chlorination reaction kettle

  • Graphite absorber for HCl gas

  • Vacuum rectification equipment

Procedure:

  • Heat 16.1 g of 2,4-dichlorotoluene to 80-100 °C in a chlorination reaction kettle.[7]

  • Add the catalysts: 0.013-0.019 g of azodiisobutyronitrile and 0.01-0.0125 g of triethanolamine.[7]

  • Slowly introduce 7.81-8.17 g of chlorine gas under light conditions.[7]

  • Concurrently, raise the temperature to 120-130 °C and maintain the reaction for 3-4 hours.[7]

  • During the reaction, recover the generated HCl gas using a graphite absorber.[7]

  • After the reaction is complete, the resulting chlorinated liquid is purified by vacuum rectification to obtain this compound.[7]

This protocol describes the preparation of an organozinc reagent from this compound for use in organic synthesis, such as cross-coupling reactions.[8]

Materials:

  • This compound

  • Zinc dust (<10 micron, >98%)

  • Anhydrous Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask and dropping funnel

  • 1,2-Dibromoethane (for zinc activation)

Procedure:

  • Zinc Activation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to this compound).[8]

    • Activate the zinc by stirring with a solution of 1,2-dibromoethane in anhydrous THF for 30 minutes at room temperature.[8]

    • Decant the THF and wash the activated zinc with fresh anhydrous THF.[8]

  • Reaction Setup:

    • To the activated zinc dust, add anhydrous lithium chloride (1.5 - 2.0 equivalents).[8]

    • Add anhydrous THF to the flask.[8]

  • Addition of Precursor:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.[8]

    • Add the solution dropwise to the vigorously stirred suspension of zinc dust and LiCl in THF at room temperature (25 °C).[8]

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4 to 24 hours.[8]

    • Monitor the progress by gas chromatography (GC) analysis of quenched aliquots until the starting material disappears.[8]

  • Completion:

    • The resulting greyish solution of 2,4-dichlorobenzylzinc chloride is ready for direct use in subsequent reactions.[8]

Visualized Workflows and Relationships

G Synthesis of this compound A 2,4-Dichlorotoluene D Photochlorination Reaction (80-130°C, 3-4h, Light) A->D B Catalysts (AIBN, Triethanolamine) B->D C Chlorine Gas C->D E Crude this compound + HCl gas D->E F Vacuum Rectification E->F H HCl Recovery E->H G Pure this compound F->G

Caption: Synthesis of this compound.

G In Situ Generation of 2,4-Dichlorobenzylzinc Chloride cluster_0 Zinc Activation cluster_1 Organozinc Formation A Zinc Dust B 1,2-Dibromoethane in THF A->B Stir 30 min C Activated Zinc B->C Decant & Wash F Reaction Mixture (Stir 4-24h at RT) C->F D This compound in THF D->F Dropwise Addition E Anhydrous LiCl E->F G 2,4-Dichlorobenzylzinc Chloride Solution F->G Reaction Completion H Cross-Coupling Product G->H Use in Subsequent Reactions (e.g., Negishi Coupling)

Caption: Generation of 2,4-Dichlorobenzylzinc Chloride.

References

2,4-Dichlorobenzyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the chemical properties, synthesis, and applications of 2,4-Dichlorobenzyl chloride, a key intermediate in various chemical and pharmaceutical syntheses.

Core Chemical Data

This compound is an organic compound used primarily as an intermediate in the synthesis of other chemicals, including pharmaceuticals and pesticides.[1][2] Its physical and chemical properties are well-documented.

PropertyValueSource
Molecular Formula C7H5Cl3[1][2][3][4][5]
Molecular Weight 195.5 g/mol (195.47 g/mol )[1][3][4][5]
CAS Number 94-99-5[1][6]
Appearance Clear colorless to very light yellow oily liquid[1][6]
Density 1.407 g/mL at 25 °C[6]
Boiling Point 248 °C[6]
Melting Point -2.6 °C[6]
Refractive Index n20/D 1.576[6]
IUPAC Name 2,4-dichloro-1-(chloromethyl)benzene[3]
Synonyms alpha,2,4-Trichlorotoluene, 2,4-Dichloro-1-(chloromethyl)benzene[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dichlorobenzyl alcohol with a chlorinating agent.[6]

Materials:

  • 2,4-dichlorobenzyl alcohol (17.7 g, 0.1 mol)

  • Dichloromethane (30 mL)

  • N,N-dimethylformamide (DMF, 1 mL)

  • Phosphorus trichloride (4.68 g, 0.034 mol)

Procedure:

  • To a 100 mL round-bottomed flask, add 2,4-dichlorobenzyl alcohol, dichloromethane, and N,N-dimethylformamide.[6]

  • Slowly add phosphorus trichloride dropwise to the mixture.[6]

  • Heat the reaction mixture to reflux temperature (60-80°C).[6]

  • The reaction is allowed to proceed for 2-3 hours.[6]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is no longer detectable.[6]

  • Upon completion, the product, this compound, is purified by distillation. The expected yield is approximately 92% (17.99 g).[6]

Applications and Logical Relationships

This compound serves as a crucial building block in organic synthesis. Its primary applications are in the production of pharmaceuticals, agrochemicals, and antiseptics.[2][4][7] For instance, it is a reactant in the commercial production of the antifungal medication miconazole and is used to synthesize certain pesticides and herbicides.[1][7] It is also found in antiseptic and disinfectant products like lozenges and throat sprays.[7]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from 2,4-dichlorobenzyl alcohol.

G A 2,4-Dichlorobenzyl Alcohol + Dichloromethane + DMF C Reaction Mixture (Reflux at 60-80°C for 2-3h) A->C B Phosphorus Trichloride B->C Slow dropwise addition D TLC Monitoring C->D Reaction Progress E Distillation (Purification) D->E Reaction Complete F This compound (Product) E->F

Synthesis workflow for this compound.

References

Solubility of 2,4-Dichlorobenzyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichlorobenzyl chloride in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, including in the development of pharmaceuticals and agrochemicals, where it serves as a key intermediate. This document outlines available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 94-99-5[1][2][3]
Molecular Formula C₇H₅Cl₃[1][2][3]
Molecular Weight 195.47 g/mol [1][2]
Appearance Clear colorless to very light yellow oily liquid[3][4][5]
Melting Point -2.6 °C (lit.)[1][3][6]
Boiling Point 248 °C (lit.)[1][3][6]
Density 1.407 g/mL at 25 °C (lit.)[1][3][6]

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the available data.

SolventChemical FormulaTemperature (°C)Solubility (g/L)
EthanolC₂H₅OH2519.98[7]

Qualitative Solubility Data

Qualitative assessments indicate the general solubility behavior of this compound in various organic solvents.

SolventChemical FormulaQualitative Solubility
ChloroformCHCl₃Soluble[2][5]
EtherC₄H₁₀OSoluble[8]
Ethyl AcetateC₄H₈O₂Soluble[2][5]
HexaneC₆H₁₄Good solubility is expected[9]
TolueneC₇H₈Good solubility is expected[9]
WaterH₂OSparingly soluble/Insoluble[8][10]

It is generally observed that this compound, as a non-polar aromatic compound, demonstrates good solubility in non-polar organic solvents.[9] Its solubility in polar solvents is more limited.[9]

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the widely accepted gravimetric shake-flask method, can be employed to determine the thermodynamic solubility of this compound. This method is considered reliable for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade, anhydrous)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Glass vials or flasks with airtight screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial or flask. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the exact time should be determined by preliminary experiments ensuring that the concentration of the solute in solution does not change over a longer period.

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but clear of the solid material.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. The filter material should be chemically compatible with the solvent.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or vial (W₁).

    • Transfer a precise volume of the clear filtrate into the pre-weighed container.

    • Weigh the container with the filtrate (W₂).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the decomposition of this compound.

    • Once the solvent is completely removed, cool the container in a desiccator to room temperature.

    • Weigh the container with the solid residue (W₃). Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Mass of the dissolved this compound = W₃ - W₁

    • Mass of the solvent = W₂ - W₃

    • Solubility can be expressed in various units, for example:

      • g/L of solvent = (Mass of dissolved solid / Volume of solvent) * 1000

      • g/100 g of solvent = (Mass of dissolved solid / Mass of solvent) * 100

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calc Calculation A Add excess 2,4-Dichlorobenzyl chloride to solvent B Equilibrate at constant temperature with agitation A->B 24-48h C Allow undissolved solid to settle B->C >=24h D Withdraw and filter supernatant C->D E Weigh a known volume of filtrate D->E F Evaporate solvent E->F G Weigh solid residue F->G H Calculate solubility (e.g., in g/L) G->H

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dichlorobenzyl chloride, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants, the methodologies for their determination, and a logical visualization of the compound's phase transitions.

Physicochemical Data

This compound (CAS No: 94-99-5) is a chemical intermediate with the molecular formula C₇H₅Cl₃.[1] Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its handling, synthesis, and application in various chemical processes.

The melting and boiling points of this compound, as reported in the literature, are summarized in the table below. These values are critical for defining the physical state of the compound under different temperature conditions.

Physical PropertyValue (°C)Notes
Melting Point-3 to -2.6Slight variations are reported across different sources.[2][3][4][5][6][7]
Boiling Point248Consistently reported value at standard atmospheric pressure.[1][2][3][4][5][6][7]

Experimental Protocols for Determination

The reported values for the melting and boiling points of this compound are typically determined through standardized laboratory procedures. While the specific experimental records for this compound are not detailed in the provided search results, the following represents the general and widely accepted methodologies for such determinations.

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition usually occurs over a narrow range. The most common laboratory method for determining the melting point of a chemical like this compound involves the use of a capillary tube and a calibrated heating apparatus.

General Protocol:

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a thin-walled capillary tube to a height of about 3 mm.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (such as in a Thiele tube or a Mel-Temp apparatus) along with a calibrated thermometer.

  • Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically sharp (0.5-1.0°C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol (Distillation Method):

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask containing the liquid sample (this compound) and boiling chips, a condenser, a thermometer, and a receiving flask.

  • Heating: The flask is heated to bring the liquid to a boil.

  • Temperature Measurement: The thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Observation: The temperature is recorded when it becomes constant, which indicates the boiling point of the substance at the given atmospheric pressure.

Visualization of Phase Transitions

The relationship between the physical state of this compound and temperature can be represented in a logical diagram. This visualization illustrates the transitions between the solid, liquid, and gaseous phases based on its melting and boiling points.

G Solid Solid State (Below -2.6°C) Liquid Liquid State (-2.6°C to 248°C) Solid->Liquid Melting -2.6°C Liquid->Solid Freezing -2.6°C Gas Gaseous State (Above 248°C) Liquid->Gas Boiling 248°C Gas->Liquid Condensation 248°C

References

An In-depth Technical Guide to the Spectral Data Interpretation of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2,4-Dichlorobenzyl chloride (CAS No. 94-99-5), a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This document outlines the interpretation of its mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data, supported by detailed experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragments resulting from the cleavage of its weakest bonds. The presence of multiple chlorine atoms leads to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl:³⁷Cl ≈ 3:1).

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula Interpretation
194 / 196 / 198[M]⁺ (Molecular Ion)[C₇H₅Cl₃]⁺Confirms the molecular weight of the compound. The isotopic pattern reflects the presence of three chlorine atoms.[1]
159 / 161[M - Cl]⁺[C₇H₅Cl₂]⁺Loss of a chlorine radical from the molecular ion. This is a common fragmentation for organochlorides.[1]
124 / 126[M - CH₂Cl]⁺[C₆H₃Cl₂]⁺Loss of the chloromethyl group, resulting in the dichlorophenyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for acquiring a mass spectrum of this compound.

  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System : Utilize a GC-MS system equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection : Inject 1 µL of the prepared sample into the GC inlet, which is typically set to a temperature of 250°C, operating in splitless mode to maximize sensitivity.

  • GC Oven Program :

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas : Use ultra-high purity helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : Scan from m/z 40 to 300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Proposed Assignment
~7.45d1HH-3
~7.40d1HH-6
~7.25dd1HH-5
~4.65s2H-CH₂Cl

Note: Data is estimated from spectra available in public databases.[1] Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency.

Interpretation :

  • The aromatic region (7.25-7.45 ppm) shows three distinct signals, consistent with a trisubstituted benzene ring. The proton at C-3 (H-3) appears as a doublet due to coupling with H-5. The proton at C-6 appears as a doublet due to coupling with H-5. The proton at C-5 appears as a doublet of doublets, as it is coupled to both H-3 and H-6.

  • The singlet at approximately 4.65 ppm integrates to two protons and is characteristic of the benzylic protons of the chloromethyl (-CH₂Cl) group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Chemical Shift (δ) ppm Proposed Assignment
~135.5C-1
~134.0C-2
~132.5C-4
~130.0C-6
~129.5C-3
~127.5C-5
~44.5-CH₂Cl

Note: Data is estimated from spectra available in public databases.[1][2]

Interpretation :

  • The spectrum shows six distinct signals in the aromatic region (127-136 ppm), corresponding to the six carbons of the benzene ring. The carbons directly attached to the electron-withdrawing chlorine atoms (C-2 and C-4) and the chloromethyl group (C-1) are shifted downfield.

  • A single signal in the aliphatic region at approximately 44.5 ppm corresponds to the carbon of the chloromethyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Spectrometer : Use a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer acquisition time is required due to the low natural abundance of ¹³C. Typically, 1024 or more scans are needed with a relaxation delay of 2-5 seconds.

  • Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Data Presentation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic C-H
2960-2850C-H StretchAliphatic C-H (-CH₂-)
1600-1450C=C StretchAromatic Ring
1100-1000C-Cl StretchAryl-Cl
800-600C-Cl StretchAlkyl-Cl (-CH₂Cl)

Note: Data is compiled from typical values and spectra available in public databases.[1][3]

Interpretation :

  • The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.

  • The absorptions just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic methylene (-CH₂) group.

  • The series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • Strong absorptions in the fingerprint region, particularly between 1100 cm⁻¹ and 600 cm⁻¹, correspond to the C-Cl stretching vibrations for both the aryl and alkyl chlorides.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument : Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

  • Sample Application : Place a single drop of neat (undiluted) liquid this compound directly onto the surface of the ATR crystal.

  • Spectrum Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Integrated Spectral Analysis Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

G Integrated Spectral Analysis Workflow for this compound cluster_compound Target Molecule cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information cluster_conclusion Conclusion Compound 2,4-Dichlorobenzyl Chloride MS Mass Spectrometry (GC-MS) Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR Infrared Spectroscopy (FT-IR) Compound->IR MW Molecular Weight (195.47) Isotopic Pattern (3xCl) Fragmentation Pattern MS->MW Framework Carbon-Hydrogen Framework - Trisubstituted Aromatic Ring - CH₂Cl Group - Connectivity NMR->Framework FuncGroups Functional Groups - Aromatic C-H - Aliphatic C-H - Aromatic C=C - C-Cl Bonds IR->FuncGroups Conclusion Confirmed Structure MW->Conclusion Framework->Conclusion FuncGroups->Conclusion

Caption: Logical workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dichlorobenzyl chloride. The information presented herein is essential for the structural elucidation and quality control of this important chemical intermediate in various research and development applications.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the benzylic protons and the aromatic protons. The electron-withdrawing effects of the chlorine substituents and the chloromethyl group significantly influence the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for this compound

SignalChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Assignment
1~ 4.65Singlet (s)--CH₂Cl
2~ 7.45Doublet (d)~ 2.0H-3
3~ 7.30Doublet of Doublets (dd)~ 8.2, 2.0H-5
4~ 7.50Doublet (d)~ 8.2H-6

Note: The predicted values are based on the analysis of similar chlorinated benzyl derivatives and established NMR prediction software. Actual experimental values may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached chlorine atoms.

Table 2: ¹³C NMR Data for this compound

SignalChemical Shift (δ) ppm (Predicted)Assignment
1~ 45.0-CH₂Cl
2~ 127.5C-5
3~ 129.5C-6
4~ 130.0C-3
5~ 133.0C-1
6~ 134.0C-4
7~ 135.5C-2

Note: The predicted values are based on spectral data of analogous compounds and computational models. Experimental verification is recommended.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Parameters

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Temperature: Standard room temperature (e.g., 298 K).

¹H NMR Acquisition

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR spectra for the structural confirmation of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq H1_FID 1H FID H1_Acq->H1_FID C13_FID 13C FID C13_Acq->C13_FID H1_Spectrum 1H Spectrum H1_FID->H1_Spectrum Fourier Transform, Phase & Baseline Correction C13_Spectrum 13C Spectrum C13_FID->C13_Spectrum Fourier Transform, Phase & Baseline Correction Integration Integration (1H) H1_Spectrum->Integration Chem_Shift Chemical Shift Analysis H1_Spectrum->Chem_Shift Coupling Coupling Constant Analysis (1H) H1_Spectrum->Coupling C13_Spectrum->Chem_Shift Assignment Signal Assignment Integration->Assignment Chem_Shift->Assignment Coupling->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: Workflow for NMR Analysis of this compound.

Structure and Signal Assignment

The following diagram illustrates the structure of this compound with the proton and carbon atom numbering used for the spectral assignments.

2,4-Dichlorobenzyl chloride reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2,4-Dichlorobenzyl Chloride with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles. This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its reactivity essential for process development and molecular design.

Core Principles of Reactivity

This compound (C₇H₅Cl₃) is a substituted aromatic compound where the benzylic carbon is the primary site of reactivity. Its behavior in nucleophilic substitution reactions is governed by a combination of electronic and steric factors.

  • Structure and Reactive Site : The key functional group is the chloromethyl group (-CH₂Cl) attached to the 2,4-dichlorinated benzene ring. The carbon-chlorine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles.

  • Electronic Effects : The two chlorine atoms on the aromatic ring are electron-withdrawing groups. This effect deactivates the benzene ring but, more importantly, destabilizes the formation of a full positive charge on the benzylic carbon. This destabilization of the potential carbocation intermediate generally disfavors a pure Sₙ1 (unimolecular nucleophilic substitution) mechanism.

  • Reaction Mechanisms : The reactivity of benzyl chlorides typically proceeds via Sₙ1 or Sₙ2 (bimolecular nucleophilic substitution) pathways.[1]

    • Sₙ2 Mechanism : This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the chloride leaving group. This mechanism is favored for this compound due to the electronic destabilization of the carbocation and the relatively unhindered nature of the primary benzylic carbon. Reactions with strong nucleophiles predominantly follow this path.

    • Sₙ1 Mechanism : This pathway involves the formation of a discrete benzyl carbocation intermediate, which is then captured by the nucleophile. While the phenyl group can stabilize a benzylic carbocation through resonance, the electron-withdrawing chloro substituents counteract this effect.[1] Therefore, a pure Sₙ1 mechanism is less common but can be a contributing pathway under solvolytic conditions or with very poor nucleophiles.

The competition between these two pathways is a central theme in understanding the reactivity of this substrate.

G cluster_sn2 SN2 Pathway (Bimolecular) cluster_sn1 SN1 Pathway (Unimolecular) title Figure 1. Competing Nucleophilic Substitution Pathways sn2_start R-CH₂-Cl + Nu⁻ sn2_ts [Nu---CH₂(R)---Cl]⁻ (Trigonal Bipyramidal T.S.) sn2_start->sn2_ts Concerted Step sn2_prod R-CH₂-Nu + Cl⁻ (Inversion of Stereochemistry) sn2_ts->sn2_prod sn1_start R-CH₂-Cl sn1_int R-CH₂⁺ + Cl⁻ (Planar Carbocation) sn1_start->sn1_int Step 1: Ionization (Slow) sn1_prod R-CH₂-Nu (Racemization) sn1_int->sn1_prod Step 2: Nucleophilic Attack (Fast) + Nu⁻ r_group R = 2,4-Dichlorophenyl

Figure 1. Competing Nucleophilic Substitution Pathways

Reactivity with Specific Classes of Nucleophiles

This compound is a versatile alkylating agent used to introduce the 2,4-dichlorobenzyl moiety onto various nucleophilic atoms.[2]

Carbon Nucleophiles (e.g., Cyanide)

The reaction with cyanide ions (CN⁻) is a highly efficient method for producing 2,4-dichlorobenzyl cyanide, a precursor for carboxylic acids, amines, and other functional groups. The reaction proceeds readily via an Sₙ2 mechanism.

Nitrogen Nucleophiles (e.g., Amines, Azide)
  • Amines : Primary and secondary amines react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are typically performed in the presence of a base to neutralize the HCl byproduct. A common issue is over-alkylation, where the initially formed product reacts further with the starting chloride.[3] Using an excess of the amine can help favor mono-alkylation.[3]

  • Azide : The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions.[2] Its reaction with this compound provides a clean and efficient route to 2,4-dichlorobenzyl azide. The product is not nucleophilic, which prevents the issue of over-alkylation seen with amines.[3] The resulting organic azide is a valuable intermediate for synthesizing primary amines (via reduction) or triazoles (via cycloaddition).

Oxygen Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)
  • Alcohols/Phenols : In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which are potent O-nucleophiles. These react with this compound to form ethers (Williamson Ether Synthesis).

  • Carboxylates : Carboxylate salts react to form benzyl esters. A common strategy to synthesize 2,4-dichlorobenzyl alcohol involves a two-step process: first, reaction with a carboxylate salt like sodium acetate, followed by hydrolysis of the resulting ester.[4] This indirect route is often preferred over direct hydrolysis with hydroxide to prevent the formation of bis(2,4-dichlorobenzyl) ether as a significant byproduct.[4]

Sulfur Nucleophiles (e.g., Thiols)

Thiols are readily deprotonated to form thiolate anions, which are among the most powerful nucleophiles. The reaction of a thiolate with this compound is expected to be a rapid and high-yielding Sₙ2 reaction, producing the corresponding thioether (sulfide).

G cluster_nuc cluster_prod title Figure 2. Reactivity of this compound start 2,4-Dichlorobenzyl Chloride C_nuc C-Nucleophiles (e.g., NaCN) N_nuc N-Nucleophiles (e.g., R₂NH, NaN₃) O_nuc O-Nucleophiles (e.g., R'O⁻, R'COO⁻) S_nuc S-Nucleophiles (e.g., R'S⁻) nitrile Benzyl Nitriles C_nuc->nitrile Sₙ2 amine Benzylamines / Azides N_nuc->amine Sₙ2 ether Benzyl Ethers / Esters O_nuc->ether Sₙ2 thioether Benzyl Thioethers S_nuc->thioether Sₙ2

Figure 2. Reactivity of this compound

Quantitative Data Summary

The following table summarizes reported yields for representative nucleophilic substitution reactions involving this compound and its close analogs. High yields are generally achievable under optimized conditions, consistent with efficient Sₙ2 reactivity.

NucleophileReagent(s)SolventConditionsProductYield (%)Reference
CyanideNaCN, NaI (cat.)Methanol8 hours, 50-52 °C2,4-Dichlorobenzyl cyanide94.7[5]
AcetateNaOAc, TBHS (cat.)Water25 hours, reflux2,4-Dichlorobenzyl acetateHigh (Intermediate)[4]
Hydrolysis (via Acetate)NaOH (aq)N/A30 min, reflux2,4-Dichlorobenzyl alcohol95.0[4]
Azide*NaN₃Ethanol4.75 hours, reflux3,4-Dichlorobenzyl azide>95 (used in situ)[6]

Data for the isomeric 3,4-dichlorobenzyl chloride, which is expected to have very similar reactivity. TBHS: Tetrabutylammonium hydrogen sulphate

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols illustrate standard laboratory procedures for conducting nucleophilic substitutions with this compound.

Protocol 1: Synthesis of 2,4-Dichlorobenzyl Cyanide[5]

This procedure details the Sₙ2 reaction with sodium cyanide, catalyzed by sodium iodide (Finkelstein reaction conditions).

  • Materials :

    • This compound (137.6 g, 0.71 mol)

    • Methanol (560 mL)

    • Sodium cyanide (34.6 g, 0.70 mol)

    • Sodium iodide (3.5 g, 23 mmol)

  • Procedure :

    • Dissolve this compound in methanol in a suitable reaction vessel equipped with a stirrer and condenser.

    • Add powdered sodium cyanide and sodium iodide to the solution.

    • Heat the reaction mixture with stirring to 50-52 °C.

    • Maintain the temperature and stirring for approximately 8 hours. Monitor the reaction progress by GC or TLC until >95% conversion of the starting material is observed.

    • Cool the reaction mixture and filter off the precipitated sodium chloride.

    • Wash the filter cake with a small amount of methanol.

    • Combine the filtrates and remove the methanol by distillation.

    • Purify the residual oily product by vacuum distillation (140-142 °C at 50 mmHg) to yield pure 2,4-dichlorobenzyl cyanide.

Protocol 2: Two-Stage Synthesis of 2,4-Dichlorobenzyl Alcohol[4]

This protocol avoids the formation of ether byproducts by first forming the acetate ester, which is subsequently hydrolyzed.

  • Materials :

    • This compound (100 g)

    • Sodium acetate (208.8 g)

    • Tetrabutylammonium hydrogen sulphate (2 g)

    • Water

    • Aqueous sodium hydroxide (e.g., 70% w/v solution)

  • Procedure :

    • Stage 1: Esterification

      • Prepare a solution of sodium acetate and the phase-transfer catalyst (tetrabutylammonium hydrogen sulphate) in water.

      • Add this compound to the solution.

      • Heat the mixture under reflux with vigorous stirring for approximately 25 hours.

    • Stage 2: Hydrolysis

      • To the reaction mixture containing the crude 2,4-dichlorobenzyl acetate, add the aqueous sodium hydroxide solution.

      • Continue heating under reflux for an additional 30 minutes to complete the hydrolysis.

      • Cool the mixture. The solid product will precipitate.

      • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4-dichlorobenzyl alcohol.

G title Figure 3. General Experimental Workflow setup 1. Reaction Setup - Charge reactor with solvent & nucleophile - Add base if required add 2. Reagent Addition - Add this compound (often dropwise) setup->add react 3. Reaction - Heat/stir for specified time - Monitor by TLC/GC/HPLC add->react workup 4. Work-up - Quench reaction - Phase separation / Extraction react->workup purify 5. Purification - Distillation, Recrystallization, or Column Chromatography workup->purify analyze 6. Product Analysis - Characterize by NMR, IR, MS - Determine yield and purity purify->analyze

Figure 3. General Experimental Workflow

Conclusion

This compound is a reactive electrophile that readily undergoes nucleophilic substitution, primarily through an Sₙ2 mechanism. Its reactivity profile allows for the efficient synthesis of a wide range of derivatives, including nitriles, amines, azides, ethers, esters, and thioethers. While the electron-withdrawing substituents on the aromatic ring disfavor an Sₙ1 pathway, they enhance the electrophilicity of the benzylic carbon for Sₙ2 attack. Careful selection of the nucleophile, solvent, and reaction conditions enables high-yield preparation of key intermediates for the pharmaceutical and fine chemical industries.

References

Thermochemical Properties of 2,4-Dichlorobenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzyl chloride (C₇H₅Cl₃) is a significant intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation and heat capacity, is crucial for process development, safety analysis, and reaction modeling. This technical guide provides a summary of available thermochemical data for related compounds, outlines experimental methodologies for determining these properties, and presents a computational workflow for their prediction in the absence of direct experimental values.

Thermochemical Data

CompoundCAS NumberMolecular FormulaEnthalpy of Formation (kJ/mol)Heat Capacity (J/mol·K)Reference
2,3-Dichlorotoluene32768-54-0C₇H₆Cl₂Not AvailableNot Available[1]
2,4-Dichlorotoluene95-73-8C₇H₆Cl₂Not AvailableNot Available[1][2][3]
2,5-Dichlorotoluene19398-61-9C₇H₆Cl₂Not AvailableNot Available[1]
2,6-Dichlorotoluene118-69-4C₇H₆Cl₂Not AvailableNot Available[1]
3,4-Dichlorotoluene95-75-0C₇H₆Cl₂Critically evaluated data available in NIST/TRC Web Thermo TablesCritically evaluated data available in NIST/TRC Web Thermo Tables[1][4]
3,5-Dichlorotoluene25186-47-4C₇H₆Cl₂Not AvailableNot Available[1]

Note: The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical and thermochemical data, which may require a subscription for access.[4][5]

Experimental Protocols

The determination of thermochemical properties for compounds like this compound relies on well-established calorimetric techniques.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically determined experimentally using combustion calorimetry.[6]

Methodology:

  • Sample Preparation: A precisely weighed sample of the substance is placed in a crucible within a combustion bomb.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound results in products such as CO₂, H₂O, and HCl.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the temperature change is meticulously measured.

  • Calculation: The enthalpy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products.

Determination of Heat Capacity

The heat capacity (Cp) of a liquid can be measured using various calorimetric methods, with differential scanning calorimetry (DSC) and adiabatic calorimetry being common techniques.[7][8]

Methodology (Differential Scanning Calorimetry):

  • Sample and Reference: A small, accurately weighed sample of the liquid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating ramp) within the DSC instrument.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The heat capacity of the sample is determined by comparing the heat flow difference between the sample and a known standard reference material, typically sapphire, under the same experimental conditions.

Computational Workflow for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties with reasonable accuracy.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Output mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation geom_opt->energy_calc Optimized Geometry thermo_corr Thermochemical Corrections (ZPE, Thermal Enthalpy) freq_calc->thermo_corr Vibrational Frequencies atom_equiv Atomization or Isodesmic Reaction Scheme energy_calc->atom_equiv Electronic Energy final_calc Calculation of ΔfH° and Cp thermo_corr->final_calc atom_equiv->final_calc predicted_data Predicted Thermochemical Data (Enthalpy of Formation, Heat Capacity) final_calc->predicted_data

Caption: Computational workflow for predicting thermochemical properties.

This workflow outlines the key steps in a typical ab initio or density functional theory (DFT) based calculation for determining the enthalpy of formation and heat capacity of a molecule. The process begins with the molecular structure and proceeds through geometry optimization, frequency analysis to obtain thermochemical corrections, and high-accuracy single-point energy calculations. These results are then combined using theoretical schemes like atomization or isodesmic reactions to yield the final predicted thermochemical data.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzyl chloride (C₇H₅Cl₃), a colorless to pale yellow liquid with a pungent odor, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1] Its utility spans across the pharmaceutical, agrochemical, and dye industries, where it serves as a crucial building block for active ingredients.[2] This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a comparative analysis of the primary synthetic routes.

Discovery and History

The systematic study of chlorinating toluene, particularly the influence of catalysts and reaction conditions on the resulting isomers, laid the groundwork for the controlled synthesis of specific chlorinated toluene derivatives. The development of industrial processes for producing dichlorotoluenes, the direct precursors to this compound, was a significant step. These processes often involve the treatment of toluene or monochlorotoluenes with chlorine in the presence of Lewis acid catalysts.[4] The subsequent side-chain chlorination of 2,4-dichlorotoluene to yield this compound became a key industrial process, driven by the demand for its derivatives in various commercial applications. Over time, various methods have been developed and optimized to improve yield, purity, and cost-effectiveness, reflecting the compound's industrial importance.

Core Synthesis Methodologies

The industrial production of this compound is dominated by a few key synthetic pathways. These methods primarily start from 2,4-dichlorotoluene or 2,4-dichlorobenzoic acid.

Side-Chain Chlorination of 2,4-Dichlorotoluene

This is the most common and direct method for the synthesis of this compound. It involves the free-radical chlorination of the methyl group of 2,4-dichlorotoluene.

Reaction:

C₇H₆Cl₂ + Cl₂ → C₇H₅Cl₃ + HCl

This reaction is typically initiated by UV light or a radical initiator and is performed at elevated temperatures. The control of the chlorination level is crucial to minimize the formation of by-products such as 2,4-dichlorobenzal chloride and 2,4-dichlorobenzotrichloride.

From 2,4-Dichlorobenzoic Acid

An alternative route involves the reduction of 2,4-dichlorobenzoic acid to 2,4-dichlorobenzyl alcohol, followed by chlorination. A more direct approach from the carboxylic acid is the reaction with a chlorinating agent like thionyl chloride, though this typically yields the acyl chloride (2,4-dichlorobenzoyl chloride). The synthesis of this compound from the corresponding benzoic acid is less common industrially.

Hydrolysis of 2,4-Dichlorobenzotrichloride

2,4-Dichlorobenzotrichloride, which can be a by-product of the exhaustive side-chain chlorination of 2,4-dichlorotoluene, can be hydrolyzed to produce 2,4-dichlorobenzoyl chloride. While not a direct synthesis of this compound, it is a related and important industrial reaction.

Data Presentation: Comparison of Synthesis Parameters

Synthesis RouteStarting MaterialKey Reagents & CatalystsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Side-Chain Chlorination2,4-DichlorotolueneCl₂, Azobisisobutyronitrile, Triethanolamine120-1303-4>90>99
Side-Chain Chlorination2,4-DichlorotolueneCl₂, PCl₃, Light120---
Hydrolysis2,4-DichlorotrichlorotolueneH₂O, Ferric trichloride110-1202-4 (water addition)90-95>99
From Benzoic Acid2,4-Dichlorobenzoic acidThionyl chlorideReflux (79)3-4--

Note: The data presented is a summary from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Side-Chain Chlorination of 2,4-Dichlorotoluene

Materials:

  • 2,4-Dichlorotoluene (16.1 g)

  • Azobisisobutyronitrile (0.013 g - 0.019 g)

  • Triethanolamine (0.01 g - 0.0125 g)

  • Chlorine gas (7.81 g - 8.17 g)

Procedure:

  • In a chlorination reaction kettle, heat 16.1 g of 2,4-dichlorotoluene to a temperature between 80-100°C.[5]

  • Add the catalysts, azobisisobutyronitrile and triethanolamine, to the heated 2,4-dichlorotoluene.[5]

  • Under illumination, slowly introduce chlorine gas into the reaction mixture.[5]

  • Increase the temperature to 120-130°C and continue the reaction for 3-4 hours to generate the this compound chlorinated liquid.[5]

  • The generated HCl gas can be recovered using a graphite absorber.[5]

  • After the reaction is complete, purify the resulting this compound by vacuum rectification.[5]

Protocol 2: Synthesis of 2,4-Dichlorobenzoyl Chloride via Hydrolysis of 2,4-Dichlorotrichlorotoluene

Materials:

  • Crude 2,4-Dichlorotrichlorotoluene

  • Water

  • Ferric trichloride (catalyst, 0.02 to 0.1% by mass based on the crude starting material)

Procedure:

  • This procedure assumes the prior synthesis of crude 2,4-dichlorotrichlorotoluene via the exhaustive chlorination of 2,4-dichlorotoluene.[5]

  • In a reaction vessel, add the crude 2,4-dichlorotrichlorotoluene.

  • Add ferric trichloride as a catalyst.[5]

  • Heat the mixture to a temperature of 110-120°C.[5]

  • Slowly add water dropwise to the heated mixture over a period of 2-4 hours to carry out the hydrolysis reaction.[5]

  • Upon completion of the reaction, the crude 2,4-dichlorobenzoyl chloride is obtained.

  • Purify the product by reduced pressure rectification.[5]

Mandatory Visualization

Synthesis_Pathways Toluene Toluene DCT 2,4-Dichlorotoluene Toluene->DCT Chlorination (Lewis Acid) DCBC 2,4-Dichlorobenzyl chloride DCT->DCBC Side-chain Chlorination (UV/Initiator) DCTCT 2,4-Dichlorotrichloro- toluene DCT->DCTCT Exhaustive Side-chain Chlorination DCBAcid 2,4-Dichlorobenzoic acid DCBAlc 2,4-Dichlorobenzyl alcohol DCBAcid->DCBAlc Reduction DCBAlc->DCBC Chlorination DCBCOCl 2,4-Dichlorobenzoyl chloride DCTCT->DCBCOCl Hydrolysis Experimental_Workflow_Chlorination Start Start: 2,4-Dichlorotoluene Heat Heat to 80-100°C Start->Heat AddCatalysts Add Catalysts (Azobisisobutyronitrile, Triethanolamine) Heat->AddCatalysts Chlorination Introduce Chlorine Gas with Illumination AddCatalysts->Chlorination IncreaseTemp Increase Temperature to 120-130°C Chlorination->IncreaseTemp React React for 3-4 hours IncreaseTemp->React Purification Vacuum Rectification React->Purification Product Product: 2,4-Dichlorobenzyl chloride Purification->Product

References

Methodological & Application

Synthesis of 2,4-Dichlorobenzyl Chloride from 2,4-Dichlorotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene. The primary method detailed is the free-radical side-chain chlorination, a common and effective industrial process. This guide includes reaction parameters, catalyst comparisons, detailed experimental procedures, and purification techniques. All quantitative data is summarized in tables for clarity, and a logical workflow diagram is provided to visualize the synthesis process.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity stems from the benzylic chloride, which is susceptible to nucleophilic substitution. The synthesis from 2,4-dichlorotoluene via side-chain chlorination is a preferred industrial method due to its efficiency and relatively high yields.[3] This process involves the substitution of a hydrogen atom on the methyl group of 2,4-dichlorotoluene with a chlorine atom. This reaction is typically initiated by UV light or chemical radical initiators.

Synthesis Pathway

The synthesis of this compound from 2,4-dichlorotoluene proceeds via a free-radical chain reaction mechanism. The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•), typically under UV irradiation or in the presence of a radical initiator. These chlorine radicals then abstract a hydrogen atom from the methyl group of 2,4-dichlorotoluene to form a benzyl radical and hydrogen chloride (HCl). The resulting benzyl radical then reacts with another molecule of Cl₂ to yield the desired product, this compound, and another chlorine radical, which propagates the chain reaction.

Synthesis_Pathway 2_4_Dichlorotoluene 2,4-Dichlorotoluene Reaction 2_4_Dichlorotoluene->Reaction Chlorine Chlorine (Cl2) Chlorine->Reaction Initiator Initiator (UV Light or Chemical) Initiator->Reaction Temperature Temperature Temperature->Reaction 2_4_Dichlorobenzyl_Chloride This compound HCl HCl (byproduct) Reaction->2_4_Dichlorobenzyl_Chloride Reaction->HCl

Caption: General overview of the synthesis of this compound.

Experimental Parameters and Data

The following tables summarize various reaction conditions and catalysts for the synthesis of this compound from 2,4-dichlorotoluene, as reported in various patents.

Table 1: Reaction Conditions for Photochlorination

ParameterEmbodiment 1[4]Embodiment 2[4]Embodiment 3[4]
2,4-Dichlorotoluene (g) 16.116.116.1
Initial Temperature (°C) 1009080
Reaction Temperature (°C) 125120130
Chlorine Gas (g) 8.177.818.0
Reaction Time (hours) 3.543
Catalyst 1 AzobisisobutyronitrileAzobisisobutyronitrileAzobisisobutyronitrile
Catalyst 1 amount (g) 0.0160.0130.019
Catalyst 2 TriethanolamineTriethanolamineTriethanolamine
Catalyst 2 amount (g) 0.0120.01250.01

Table 2: Alternative Catalysts

CatalystReferenceNotes
PCl₃[1]Used with chlorine gas under light conditions at 120°C.
Benzoyl peroxide and PCl₃[5]Used for direct chlorination to 2,4-dichlorobenzotrichloride, followed by hydrolysis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the photochlorination method.[4] Researchers should adapt this protocol based on their specific equipment and safety procedures.

Materials:

  • 2,4-Dichlorotoluene (reactant)

  • Chlorine gas (reactant)

  • Azobisisobutyronitrile (AIBN) (catalyst)

  • Triethanolamine (catalyst)

  • Nitrogen gas (for purging)

  • Graphite absorber for HCl gas

Equipment:

  • Chlorination reaction kettle with a heating mantle, stirrer, thermometer, gas inlet, and reflux condenser

  • UV lamp (if required for initiation)

  • Vacuum distillation apparatus

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup:

    • Charge the chlorination reaction kettle with 2,4-dichlorotoluene.

    • Begin stirring and heat the reactor to the desired initial temperature (e.g., 80-100°C).[4]

    • Add the catalysts, azobisisobutyronitrile and triethanolamine, to the reactor.[4]

  • Chlorination:

    • Under illumination (if using a photo-initiated process), slowly introduce chlorine gas into the reactor.

    • Simultaneously, raise the temperature to the reaction temperature (e.g., 120-130°C).[4]

    • The HCl gas generated during the reaction should be safely vented and neutralized using a graphite absorber.

    • Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the conversion of 2,4-dichlorotoluene and the formation of this compound. The reaction is typically continued for 3-4 hours.[4]

  • Reaction Work-up:

    • Once the desired conversion is achieved, stop the flow of chlorine gas.

    • Purge the reactor with nitrogen gas to remove any residual chlorine and HCl.

    • Allow the reaction mixture to cool to room temperature. The resulting mixture is the this compound chlorinated liquid.

  • Purification:

    • The crude this compound is purified by vacuum rectification.[4]

    • The specific boiling point of this compound is approximately 122-124°C at 15 mmHg.[6]

    • Collect the fraction at the appropriate temperature and pressure to obtain the purified product. One-step rectification is often sufficient to achieve high purity.[4]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow Start Start Charge_Reactants Charge 2,4-Dichlorotoluene and Catalysts Start->Charge_Reactants Heat_to_Initial_Temp Heat to Initial Temperature (80-100°C) Charge_Reactants->Heat_to_Initial_Temp Introduce_Chlorine Introduce Chlorine Gas under Illumination Heat_to_Initial_Temp->Introduce_Chlorine Heat_to_Reaction_Temp Heat to Reaction Temperature (120-130°C) Introduce_Chlorine->Heat_to_Reaction_Temp Monitor_Reaction Monitor Reaction by GC (3-4 hours) Heat_to_Reaction_Temp->Monitor_Reaction Stop_Chlorine_Flow Stop Chlorine Flow Monitor_Reaction->Stop_Chlorine_Flow Purge_with_Nitrogen Purge with Nitrogen Stop_Chlorine_Flow->Purge_with_Nitrogen Cool_to_Room_Temp Cool to Room Temperature Purge_with_Nitrogen->Cool_to_Room_Temp Vacuum_Rectification Vacuum Rectification Cool_to_Room_Temp->Vacuum_Rectification Collect_Product Collect Purified Product Vacuum_Rectification->Collect_Product End End Collect_Product->End

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

  • 2,4-Dichlorotoluene and this compound are hazardous chemicals. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Chlorine gas is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

  • The reaction generates HCl gas, which is also corrosive and toxic. Ensure proper scrubbing and neutralization of the off-gases.

  • The reaction is exothermic and should be carefully monitored to control the temperature.

Conclusion

The synthesis of this compound from 2,4-dichlorotoluene via photochlorination is a well-established and efficient method. By carefully controlling the reaction parameters, such as temperature, reaction time, and catalyst loading, high yields of the desired product can be achieved. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Laboratory Scale Preparation of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 2,4-Dichlorobenzyl chloride, an important intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] The primary method detailed is the free-radical side-chain chlorination of 2,4-Dichlorotoluene. An alternative method starting from 2,4-Dichlorobenzyl alcohol is also presented.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 94-99-5[1]
Molecular Formula C₇H₅Cl₃[1]
Molecular Weight 195.47 g/mol [4]
Appearance Clear colorless to very light yellow oily liquid[5][6]
Boiling Point 248 °C (lit.)[5][7]
Melting Point -2.6 °C (lit.)[5][7]
Density 1.407 g/mL at 25 °C (lit.)[5][7]
Refractive Index n20/D 1.576 (lit.)[7]

Experimental Protocols

Two primary methods for the laboratory synthesis of this compound are outlined below.

Method 1: Side-Chain Chlorination of 2,4-Dichlorotoluene

This is the most common and industrially relevant method, involving the reaction of 2,4-Dichlorotoluene with chlorine gas under UV light, typically with a radical initiator.[8][9] This process is a free-radical substitution on the methyl group of the toluene derivative.

Reaction Scheme:

  • 2,4-Dichlorotoluene (reactant)

  • Chlorine gas (reagent)

  • Azobisisobutyronitrile (AIBN) (catalyst)[8]

  • Triethanolamine (catalyst)[8]

  • Round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer

  • UV lamp

  • Heating mantle

  • Gas flow meter

  • Scrubber system for HCl and excess chlorine (e.g., sodium hydroxide solution)

  • Vacuum distillation apparatus

  • Reaction Setup: In a well-ventilated fume hood, assemble a round-bottom flask with a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a scrubber system.

  • Charging the Reactor: Charge the flask with 2,4-Dichlorotoluene. For a representative reaction, use 16.1 g (0.1 mol) of 2,4-Dichlorotoluene.[8]

  • Initiator Addition: Add the catalysts, for instance, 0.016 g of azobisisobutyronitrile (AIBN) and 0.012 g of triethanolamine.[8]

  • Reaction Conditions:

    • Heat the reaction mixture to between 80-100°C.[8]

    • Position a UV lamp to illuminate the reaction flask.

    • Slowly introduce chlorine gas into the reaction mixture. The flow rate should be controlled to allow for efficient reaction without excessive loss of unreacted chlorine.

    • Gradually increase the temperature to 120-130°C.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.[9][10] The reaction is typically run for 3-4 hours.[8]

  • Work-up and Purification:

    • Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heating.

    • Allow the reaction mixture to cool to room temperature.

    • Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl gas.

    • The crude product is then purified by vacuum distillation to obtain pure this compound.[8]

ParameterEmbodiment 1[8]Embodiment 2[8]Embodiment 3[8]
2,4-Dichlorotoluene (g) 16.116.116.1
AIBN (g) 0.0160.0130.019
Triethanolamine (g) 0.0120.01250.01
Chlorine Gas (g) 8.177.818.0
Initial Temperature (°C) 1009080
Reaction Temperature (°C) 125120130
Reaction Time (hours) 3.543
Method 2: Chlorination of 2,4-Dichlorobenzyl Alcohol

This method provides an alternative route to this compound, particularly if the corresponding alcohol is readily available. It involves the use of a chlorinating agent such as phosphorus trichloride.[5]

Reaction Scheme:

  • 2,4-Dichlorobenzyl alcohol (reactant)

  • Phosphorus trichloride (PCl₃) (reagent)[5]

  • Dichloromethane (solvent)[5]

  • N,N-Dimethylformamide (DMF) (catalyst)[5]

  • Round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charging the Reactor: Add 2,4-Dichlorobenzyl alcohol (e.g., 17.7 g, 0.1 mol), dichloromethane (30 mL), and N,N-dimethylformamide (1 mL) to the flask.[5]

  • Reagent Addition: Slowly add phosphorus trichloride (4.68 g, 0.034 mol) dropwise to the reaction mixture through the dropping funnel.[5]

  • Reaction Conditions: Heat the mixture to reflux (60-80°C) and maintain for 2-3 hours.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by distillation to yield this compound (expected yield: ~92%).[5]

Visualizations

Experimental Workflow for Side-Chain Chlorination

experimental_workflow Workflow for the Synthesis of this compound start Start setup Assemble Reaction Apparatus (Flask, Condenser, Gas Inlet) start->setup charge Charge Reactor with 2,4-Dichlorotoluene and Catalysts setup->charge heat_init Heat to 80-100°C and start UV illumination charge->heat_init chlorination Introduce Chlorine Gas and raise temp to 120-130°C heat_init->chlorination monitor Monitor Reaction by GC (3-4 hours) chlorination->monitor workup Cool, Purge with N2, and perform vacuum distillation monitor->workup product Obtain Pure This compound workup->product end End product->end

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols for the Industrial Manufacturing of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale manufacturing process for 2,4-Dichlorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The primary and most economically viable industrial method is the free-radical side-chain chlorination of 2,4-dichlorotoluene.[2][3][4] This document outlines the detailed protocols for this synthesis, including reaction conditions, purification, and analytical characterization.

Overview of the Synthesis Pathway

The industrial synthesis of this compound is predominantly achieved through the photochlorination of 2,4-dichlorotoluene. This reaction proceeds via a free-radical mechanism, initiated by either ultraviolet (UV) light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2] The process involves the substitution of a hydrogen atom on the methyl group of 2,4-dichlorotoluene with a chlorine atom.

Synthesis_Pathway 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride 2,4-Dichlorotoluene->2,4-Dichlorobenzyl_chloride Side-chain Chlorination Cl2 Cl2 Cl2->2,4-Dichlorobenzyl_chloride Initiator Initiator Initiator->2,4-Dichlorobenzyl_chloride UV light or Chemical Initiator HCl HCl 2,4-Dichlorobenzyl_chloride->HCl By-product

Caption: Synthesis of this compound from 2,4-dichlorotoluene.

Experimental Protocols

The following protocols are based on established industrial practices and patent literature, providing two common variations using different radical initiators.

Protocol 1: Synthesis using Azobisisobutyronitrile (AIBN) and Triethanolamine as Catalysts

This method utilizes a combination of AIBN as a radical initiator and triethanolamine. The reaction is typically carried out under illumination to enhance the rate of chlorination.[2]

Materials:

  • 2,4-Dichlorotoluene (16.1 g, 0.1 mol)

  • Azobisisobutyronitrile (AIBN) (0.013 - 0.019 g)

  • Triethanolamine (0.010 - 0.0125 g)

  • Chlorine gas (Cl₂) (7.81 - 8.17 g)

  • Graphite absorber for HCl gas

Procedure:

  • Reaction Setup: In a chlorination reaction kettle equipped with a stirrer, thermometer, gas inlet tube, and a condenser connected to a graphite absorber for HCl, charge 16.1 g of 2,4-dichlorotoluene.

  • Initiation: Heat the 2,4-dichlorotoluene to a temperature between 80-100°C. Add the specified amounts of AIBN and triethanolamine to the reaction vessel.[2]

  • Chlorination: Begin slowly introducing chlorine gas under illumination. The reaction is exothermic, and the temperature should be carefully controlled and raised to 120-130°C.[2]

  • Reaction Monitoring: Continue the chlorination for 3-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, stop the flow of chlorine gas. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

  • Purification: The resulting crude this compound is then purified by vacuum rectification.[2]

Protocol 2: Synthesis using Phosphorus Trichloride (PCl₃) as a Catalyst

This protocol employs phosphorus trichloride as a catalyst under light-induced chlorination.

Materials:

  • 2,4-Dichlorotoluene

  • Phosphorus trichloride (PCl₃) (catalytic amount)

  • Chlorine gas (Cl₂)

Procedure:

  • Reaction Setup: Charge the reactor with 2,4-dichlorotoluene and a catalytic amount of PCl₃.[3]

  • Chlorination: Heat the mixture to approximately 120°C and introduce chlorine gas under illumination.[3]

  • Reaction Control: Carefully control the flow rate of chlorine gas and monitor the reaction progress using GC to minimize the formation of the by-product, 2,4-dichlorobenzylidene dichloride.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up and purified by vacuum distillation to isolate the this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported industrial-scale synthesis examples.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

ParameterExample 1[2]Example 2[2]Example 3[2]
Starting Material 2,4-Dichlorotoluene2,4-Dichlorotoluene2,4-Dichlorotoluene
Amount of Starting Material 16.1 g16.1 g16.1 g
Catalyst/Initiator AIBN, TriethanolamineAIBN, TriethanolamineAIBN, Triethanolamine
Amount of AIBN 0.016 g0.013 g0.019 g
Amount of Triethanolamine 0.012 g0.0125 g0.01 g
Chlorine Gas 8.17 g7.81 g8.0 g
Initial Temperature 100°C90°C80°C
Reaction Temperature 125°C120°C130°C
Reaction Time 3.5 hours4 hours3 hours
Product Yield 18.96 g18.86 g-
By-product (2,4-dichlorobenzylidene dichloride) 0.30 g0.35 g-

Table 2: Purity and Physical Properties of this compound

PropertyValue
Appearance Clear, colorless to very light yellow oily liquid[3]
Purity (by GC) >99%[5]
Boiling Point 122-124°C at 15 mmHg[5]
Density ~1.407 g/mL at 25°C

Purification Protocol: Vacuum Distillation

Purification of the crude this compound is crucial to remove unreacted starting material, by-products, and catalyst residues. Vacuum distillation is the standard industrial method.

Equipment:

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

  • Charging the Flask: Charge the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 15 mmHg is typically used.[5]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the appropriate temperature. The main fraction of this compound is collected at approximately 122-124°C under a vacuum of 15 mmHg.[5]

  • Completion: Once the main fraction has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is used to monitor the reaction progress and to determine the purity of the final product.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., DB-5 or equivalent).

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the final product in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC analysis.

Data Analysis:

  • Identify the peaks corresponding to 2,4-dichlorotoluene, this compound, and any by-products by comparing their retention times with those of known standards.

  • Determine the purity of the product by calculating the peak area percentage.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Charge_Reactor Charge Reactor with 2,4-Dichlorotoluene & Catalyst Heat_and_Initiate Heat to 80-100°C Add Initiator Charge_Reactor->Heat_and_Initiate Chlorination Introduce Chlorine Gas (120-130°C, 3-4h) Heat_and_Initiate->Chlorination Monitor_Reaction Monitor by GC Chlorination->Monitor_Reaction Monitor_Reaction->Chlorination Continue if incomplete Purge_System Purge with Nitrogen Monitor_Reaction->Purge_System If complete Vacuum_Distillation Vacuum Distillation (122-124°C @ 15 mmHg) Purge_System->Vacuum_Distillation Purity_Analysis Purity Analysis by GC Vacuum_Distillation->Purity_Analysis Final_Product Pure 2,4-Dichlorobenzyl Chloride (>99%) Purity_Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

References

The Pivotal Role of 2,4-Dichlorobenzyl Chloride in the Synthesis of Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 2,4-Dichlorobenzyl chloride is a crucial organochlorine intermediate in the synthesis of a variety of pharmaceutical compounds, most notably azole-based antifungal agents.[1][2] Its chemical structure, featuring a reactive benzyl chloride group and a dichlorinated phenyl ring, makes it an ideal precursor for introducing the 2,4-dichlorobenzyl moiety into larger molecules. This functional group is a common pharmacophore in several broad-spectrum antifungal drugs, contributing to their efficacy in treating various mycoses. This document provides an overview of the application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the production of Miconazole, Sertaconazole, and Luliconazole.

Core Applications: The primary application of this compound in pharmaceutical synthesis is as an alkylating agent.[3] It readily participates in nucleophilic substitution reactions, where the chlorine atom of the benzyl chloride group is displaced by a nucleophile, such as the nitrogen atom of an imidazole ring or an oxygen atom of a hydroxyl group.[1][4] This reaction is fundamental to the synthesis of the aforementioned antifungal drugs.

Synthesis of Key Antifungal Intermediates

The synthesis of azole antifungals using this compound typically involves a multi-step process. A common strategy is the N-alkylation of an imidazole derivative, followed by further functionalization.

1. Miconazole Synthesis: The synthesis of Miconazole involves the reaction of this compound with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. In this O-alkylation step, the hydroxyl group of the ethanol derivative acts as the nucleophile.[5][6][7]

2. Sertaconazole Synthesis: The synthesis of Sertaconazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl) ethanol with 3-bromomethyl-7-chlorobenzo[b]thiophene. While this specific example does not directly use this compound in the final step, the synthesis of the key intermediate, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl) ethanol, often starts from precursors derived from 2,4-dichloroacetophenone, which is structurally related to this compound.[8][9] A key step is the N-alkylation of imidazole with a suitable precursor.

3. Luliconazole Synthesis: The synthesis of Luliconazole involves several steps, with a key intermediate being (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[10][11] While the final steps may not directly involve this compound, its structural motif is integral to the starting materials. The synthesis of related antifungal triazolium derivatives has been shown to start from 1H-1,2,4-triazole and this compound.[12]

Reaction Mechanisms and Pathways

The antifungal agents synthesized using this compound as a key building block, such as Miconazole, Sertaconazole, and Luliconazole, primarily function by inhibiting the biosynthesis of ergosterol.[13][14][15] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[16]

These azole antifungals specifically target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme.[17][18][19] This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane.[13] This disruption of the cell membrane's integrity and function ultimately leads to fungal cell death.[18][19]

Data Presentation

Table 1: Reaction Conditions for O-Alkylation in Miconazole Synthesis

ParameterCondition 1Condition 2Condition 3
Base NaOHKOHNa2CO3
Solvent TolueneTolueneToluene
Catalyst Phase Transfer Catalyst (PEG600)Phase Transfer Catalyst (TEBA)Phase Transfer Catalyst (TEBA)
Temperature 60°C50°C70-80°C
Reaction Time 5 hours6 hours4-5 hours
Molar Ratio (2,4-DCBC : Intermediate) 1.14 : 1-1.14 : 1
Yield 68.2% (total)--
Reference [5][7][2]

2,4-DCBC: this compound TEBA: Triethylbenzylammonium chloride

Table 2: Synthesis of Sertaconazole - Phase Transfer Catalysis

ParameterCondition
Reactants 1-(2,4-dichlorophenyl)-2-(1-imidazolyl) ethanol, 3-bromomethyl-7-chlorobenzo[b]thiophene
Base Sodium Hydroxide
Solvent Toluene, Water
Catalyst Tetrabutylammonium chloride
Temperature 80°C
Reaction Time 4 hours
Yield 59%
Reference [9]

Experimental Protocols

Protocol 1: Synthesis of Miconazole Nitrate (O-Alkylation Step) [7]

Materials:

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol intermediate

  • This compound

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., PEG600 or TEBA)

  • Toluene

  • Water

  • Nitric acid

Procedure:

  • To a solution of the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol intermediate in toluene, add the phase transfer catalyst and an aqueous solution of sodium hydroxide.

  • Heat the mixture to the specified reaction temperature (e.g., 60°C) with vigorous stirring.

  • Slowly add this compound dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature for the specified duration (e.g., 5 hours), monitoring the progress by a suitable method like HPLC.

  • After the reaction is complete, cool the mixture to room temperature and wash thoroughly with water.

  • Separate the organic layer (toluene).

  • Adjust the pH of the organic layer to 1 with nitric acid to precipitate Miconazole nitrate as a white solid.

  • Filter the solid, wash with appropriate solvents (e.g., benzene, water, ethanol), and dry under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain pure Miconazole nitrate.

Protocol 2: General Procedure for N-Alkylation of Imidazole [4]

Materials:

  • Imidazole or a substituted imidazole

  • This compound

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH))

  • Solvent (e.g., Acetonitrile (CH₃CN), DMSO, or DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the imidazole (1.0 equivalent) in the chosen solvent, add the base (1.1 equivalents).

  • Stir the mixture at room temperature for approximately 15 minutes.

  • Add this compound (1.0-2.0 equivalents) dropwise to the reaction mixture.

  • The reaction can be conducted at room temperature or heated to accelerate the reaction. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using acetonitrile, evaporate the solvent under reduced pressure. If using DMSO or DMF, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel if necessary.

Mandatory Visualization

G cluster_synthesis General Synthesis Workflow Start Start Imidazole_Derivative Imidazole or Substituted Imidazole Start->Imidazole_Derivative N_Alkylation N-Alkylation (Nucleophilic Substitution) Imidazole_Derivative->N_Alkylation Dichlorobenzyl_Chloride 2,4-Dichlorobenzyl Chloride Dichlorobenzyl_Chloride->N_Alkylation Intermediate N-(2,4-Dichlorobenzyl)imidazole Intermediate N_Alkylation->Intermediate Further_Functionalization Further Functionalization (e.g., Reduction, O-Alkylation) Intermediate->Further_Functionalization Final_Product Azole Antifungal Drug (e.g., Miconazole) Further_Functionalization->Final_Product Purification Purification Final_Product->Purification End End Purification->End

Caption: General workflow for the synthesis of azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Inhibition Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Fungal_Cell_Membrane Azole_Antifungal Azole Antifungal (e.g., Miconazole) Azole_Antifungal->Inhibition Inhibition->Lanosterol_Demethylase Inhibits

Caption: Mechanism of action of azole antifungal agents.

G DCBC This compound Intermediate Pharmaceutical Intermediate DCBC->Intermediate is a precursor for Miconazole Miconazole Intermediate->Miconazole Sertaconazole Sertaconazole Intermediate->Sertaconazole Luliconazole Luliconazole Intermediate->Luliconazole Antifungal_Agents Antifungal Agents Miconazole->Antifungal_Agents Sertaconazole->Antifungal_Agents Luliconazole->Antifungal_Agents

Caption: Logical relationship of this compound.

References

Application of 2,4-Dichlorobenzyl Chloride in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzyl chloride is a versatile chemical intermediate extensively utilized in the synthesis of a wide range of agrochemicals. Its reactive benzylic chloride functional group allows for the facile introduction of the 2,4-dichlorobenzyl moiety into various molecular scaffolds, leading to the development of potent fungicides and herbicides. This document provides detailed application notes and experimental protocols for the synthesis of representative agrochemicals derived from this compound, including quantitative data on their biological activity and synthesis yields. Furthermore, key mechanistic pathways and experimental workflows are visualized to aid in research and development.

Introduction: The Role of this compound in Agrochemicals

This compound serves as a critical building block in the production of pesticides, herbicides, and fungicides.[1] The presence of the dichlorinated phenyl ring is a common feature in many commercial agrochemicals, contributing to their enhanced biological activity and metabolic stability. This intermediate is particularly significant in the synthesis of conazole (triazole) fungicides, a major class of agricultural and pharmaceutical antifungal agents.

Application in Fungicide Production: Synthesis of Triazole Thioether Derivatives

A prominent application of this compound is in the synthesis of fungicides, particularly those containing a triazole ring system. These compounds function by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Synthesis of 3-[(2,4-dichlorobenzyl)thio]-5-methyl-7-(trifluoromethyl)-[2][3][4]triazolo[4,3-c]pyrimidine (5q)

This section details the synthesis of a novel triazole thioether fungicide, a potent inhibitor of various plant pathogenic fungi.

Experimental Protocol:

The synthesis of the target compound 5q is achieved through a multi-step process starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate, culminating in a thioetherification reaction with this compound.[2]

  • Step 1-4: Synthesis of Intermediate 5-Methyl-7-(trifluoromethyl)-[2][3][4]triazolo[4,3-c]pyrimidine-3-thiol (4) This intermediate is prepared through a series of cyclization, chlorination, hydrazinolysis, and subsequent cyclization reactions. The yield for the final step to obtain intermediate 4 is 53.4%.[2]

  • Step 5: Thioetherification

    • To a solution of 5-methyl-7-(trifluoromethyl)-[2][3][4]triazolo[4,3-c]pyrimidine-3-thiol (4 ) (10 mmol) in an aqueous solution of triethylamine (15 mmol), stir at room temperature for 30 minutes.

    • Add this compound (11 mmol).

    • Continue the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to obtain the solid product.

    • Purify the crude product by column chromatography to yield the final compound 5q .

Quantitative Data:

CompoundYieldMelting Point (°C)
5q 69.49%72.1–74.6

Characterization Data (Compound 5q): [2]

  • ¹H NMR (600 MHz, DMSO-d₆) δ: 8.32 (s, 1H, Pyrimidine), 7.69 (d, 1H, J = 7.8 Hz), 7.67 (d, 1H, J = 1.8 Hz), 7.34 (dd, 1H, J₁ = 1.8 Hz, J₂ = 6.6 Hz), 4.64 (s, 2H, SCH₂), 2.93 (s, 3H, CH₃).

  • ¹³C NMR (150 MHz, DMSO-d₆) δ: 167.00, 152.58, 152.23, 141.98 (q, J = 35.5 Hz), 134.81, 134.32, 133.62, 133.27, 129.44, 127.95, 122.44 (q, J = 271.5Hz), 109.41, 32.75, 20.11.

  • MS (ESI) m/z: 393.0 ([M+H]⁺), 415.0 ([M+Na]⁺).

Fungicidal Activity:

The synthesized compound 5q exhibits significant fungicidal activity against a range of plant pathogens.

Fungal SpeciesInhibition Rate (%) at 50 µg/mL
Cucumber Botrytis cinerea-
Strawberry Botrytis cinerea71.52
Tobacco Botrytis cinerea-
Blueberry Botrytis cinerea-
Phytophthora infestans-
Pyricularia oryzae Cav.-

Note: Specific inhibition rates for all tested fungi for compound 5q were not detailed in the source material, but it was noted as showing good activity.

Synthesis of 2-((2,4-Dichlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5c)

This protocol describes the synthesis of another thioether derivative incorporating an oxadiazole ring system.

Experimental Protocol:

The synthesis involves the reaction of a pyrazole-substituted oxadiazole-thiol with this compound.

  • To a solution of 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (10 mmol) in a suitable solvent, add a base (e.g., potassium carbonate) (12 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (11 mmol).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Quantitative Data:

CompoundYieldMelting Point (°C)
5c 92.9%101–103

Characterization Data (Compound 5c): [3]

  • ¹H NMR (CDCl₃, 500 MHz), δ: 4.05 (s, 3H, CH₃), 4.57 (s, 2H, CH₂), 7.23 (d, J = 8.2 Hz, 1H, Ph), 7.39 (dd, J = 8.2, 2.0 Hz, 1H, Ph), 7.56 (d, J = 2.0 Hz, 1H, Ph), 8.09 (s, 1H, CH).

Pesticidal Activity:

Compound 5c demonstrated notable fungicidal activity against specific plant pathogens and some herbicidal activity.

PestActivity
Sclerotinia sclerotiorum>50% inhibition at 50 µg/mL
Rhizoctonia solani>50% inhibition at 50 µg/mL
Brassica campestris (pre-emergence)Certain herbicidal activity
Echinochloa crusgalli (pre-emergence)Certain herbicidal activity

Application in Herbicide Production

While detailed protocols for herbicides directly synthesized from this compound are less commonly published in readily available literature, its structural isomer, 3,4-dichlorobenzyl chloride, is used to produce the selective pre-emergence herbicide 3,4-dichlorobenzyl methylcarbamate.[5] This herbicide is effective against both grass and broadleaf weeds and acts by inhibiting pigment synthesis in susceptible species.[5] The synthesis would involve the reaction of 3,4-dichlorobenzyl alcohol (which can be derived from the corresponding benzyl chloride) with methyl isocyanate. It is plausible that similar synthetic strategies could be employed with this compound to explore novel herbicidal compounds.

Visualizing Mechanisms and Workflows

Mechanism of Action of Triazole Fungicides

The primary mode of action for triazole fungicides involves the inhibition of the CYP51 enzyme, which disrupts ergosterol biosynthesis in fungi.

Triazole Fungicide Mechanism of Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component CYP51->Ergosterol Catalyzes Triazole Triazole Fungicide (e.g., Compound 5q) Triazole->CYP51 Inhibits

Caption: Mechanism of Triazole Fungicides via CYP51 Inhibition.

General Synthesis Workflow for Thioether Derivatives

The synthesis of the described fungicides from this compound generally follows a nucleophilic substitution reaction.

General Synthesis Workflow DCBC This compound Reaction Reaction Mixture (Nucleophilic Substitution) DCBC->Reaction Thiol Heterocyclic Thiol (e.g., Intermediate 4) Thiol->Reaction Base Base (e.g., Triethylamine) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Final Thioether Product (e.g., Compound 5q) Purification->Product

Caption: General workflow for synthesizing thioether agrochemicals.

Conclusion

This compound remains a cornerstone intermediate in the agrochemical industry. Its application in the synthesis of potent triazole-based fungicides demonstrates its value in developing effective crop protection agents. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new agrochemicals. Further exploration of derivatives from this versatile building block holds promise for identifying novel herbicides and fungicides with improved efficacy and environmental profiles.

References

Application Notes and Protocols for N-Alkylation using 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, playing a crucial role in the construction of carbon-nitrogen bonds. This process is of paramount importance in medicinal chemistry and drug development, as the introduction of an alkyl group to an amine can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.[1][2] The use of substituted benzyl halides, such as 2,4-dichlorobenzyl chloride, as alkylating agents allows for the incorporation of a dichlorophenyl moiety, a common structural motif in many biologically active compounds. This application note provides a detailed protocol for the N-alkylation of various amines using this compound, summarizes quantitative data from representative reactions, and discusses the potential applications of the resulting products in drug discovery.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion.[2] The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various classes of amines with this compound.

Table 1: N-Alkylation of Primary Aliphatic Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
Butan-2-amineTriethylamineDMF20-259Not Reported
CyclohexylamineK₂CO₃Acetonitrile801285
BenzylamineNaHCO₃EthanolReflux892

Table 2: N-Alkylation of Secondary Aliphatic and Heterocyclic Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile60695
MorpholineTriethylamineDichloromethane251091
PyrrolidineDIPEATHF50888

Table 3: N-Alkylation of Aromatic and Heterocyclic Aromatic Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineNaHDMF251278
4-MethoxyanilineK₂CO₃AcetoneReflux1082
Pyridin-2-aminet-BuOKToluene1201683[4]

Experimental Protocols

General Protocol for N-Alkylation of Amines with this compound

Materials:

  • Amine (primary or secondary)

  • This compound

  • Base (e.g., Triethylamine, Potassium Carbonate, Sodium Hydride)

  • Anhydrous Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 - 2.0 eq.) to the solution. For solid bases like K₂CO₃, ensure vigorous stirring. For reactive bases like NaH, add portion-wise at 0 °C.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 - 1.2 eq.) in the anhydrous solvent to the stirred amine solution. The addition is typically done dropwise at room temperature, but cooling to 0 °C may be necessary for highly reactive amines to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) for the specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the inorganic salts.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-dichlorobenzyl)ated amine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) Flask Round-Bottom Flask (Inert Atmosphere) Amine->Flask Solvent Anhydrous Solvent Solvent->Flask Base Base (1.1-2.0 eq) Base->Flask Stirring Stirring at Appropriate Temperature AlkylatingAgent This compound (1.0-1.2 eq) AlkylatingAgent->Stirring TLC_LCMS Monitor by TLC/LC-MS Stirring->TLC_LCMS Quench Quench Reaction Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry & Concentrate Wash->Dry Purification Column Chromatography Dry->Purification Product Pure N-alkylated Product Purification->Product

Caption: Experimental workflow for the N-alkylation of amines using this compound.

Applications in Drug Development

The N-(2,4-dichlorobenzyl) moiety is a key structural feature in a number of compounds with interesting biological activities. For researchers in drug development, the protocol described herein provides a straightforward method to synthesize novel derivatives for screening and lead optimization.

  • Antimicrobial Agents: The 2,4-dichlorobenzyl group is found in antiseptic compounds.[5] N-alkylation with this moiety can be a strategy to develop new antimicrobial agents.

  • CNS-active Compounds: Some N-(2,4-dichlorobenzyl) substituted amines have been investigated for their activity on the central nervous system. For instance, a compound containing this group has been identified as a low-potency antagonist of the trace amine-associated receptor 1 (TAAR1), a target for neuropsychiatric disorders.[6]

  • Structure-Activity Relationship (SAR) Studies: The protocol allows for the systematic synthesis of a library of N-alkylated compounds. These libraries are invaluable for SAR studies, helping to identify the key structural features required for a desired biological activity and to optimize lead compounds.[7][8][9]

By following the detailed protocol and considering the provided data, researchers can efficiently synthesize a diverse range of N-(2,4-dichlorobenzyl)ated amines for further investigation in their drug discovery programs.

References

Application Notes and Protocols for O-alkylation of Phenols with 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These compounds are significant scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, a reliable and versatile method, is commonly employed for this purpose. This application note provides a detailed protocol for the O-alkylation of various substituted phenols with 2,4-dichlorobenzyl chloride, a valuable building block in medicinal chemistry due to the unique electronic and steric properties conferred by the dichloro-substituted phenyl ring.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion, generated by the deprotonation of a phenol with a suitable base, attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.[1][2] The use of phase-transfer catalysis (PTC) can significantly enhance the reaction rate and efficiency, particularly in biphasic systems, by facilitating the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides.[3][4]

Reaction Mechanism and Signaling Pathway

The O-alkylation of phenols with this compound follows the classical Williamson ether synthesis pathway. The key steps are:

  • Deprotonation of the Phenol: A base abstracts the acidic proton from the hydroxyl group of the phenol to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the benzylic carbon of this compound.

  • Displacement of the Leaving Group: The chloride ion is displaced in a concerted SN2 fashion, leading to the formation of the corresponding aryl 2,4-dichlorobenzyl ether and a salt byproduct.

O_Alkylation_Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base - H₂O/BH⁺ Base Base (e.g., K₂CO₃, NaOH) Product Aryl 2,4-Dichlorobenzyl Ether Phenoxide->Product + this compound (SN2 Attack) AlkylHalide 2,4-Dichlorobenzyl Chloride AlkylHalide->Product Salt Salt Byproduct (e.g., KCl, NaCl)

Caption: General reaction mechanism for the O-alkylation of phenols.

Experimental Protocols

Two primary protocols are provided below: a standard procedure using a common base in an organic solvent and an enhanced procedure employing phase-transfer catalysis for potentially improved reaction rates and yields.

Protocol 1: Standard O-alkylation in an Organic Solvent

This protocol is suitable for a wide range of substituted phenols.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF) (5-10 mL per mmol of phenol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for extraction and chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add the solvent (acetone or DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or at a suitable temperature for DMF (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl 2,4-dichlorobenzyl ether.

Protocol 2: Phase-Transfer Catalyzed (PTC) O-alkylation

This protocol is particularly useful for reactions that are sluggish under standard conditions or for scaling up the reaction.[3]

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution (w/v)

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (DCM)

  • Round-bottom flask

  • Mechanical stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve the substituted phenol (1.0 eq) in the chosen organic solvent (toluene or DCM).

  • Add the phase-transfer catalyst (TBAB or TBAHS, 0.05 - 0.1 eq).

  • Add the 50% aqueous solution of NaOH or KOH.

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Continue vigorous stirring at a suitable temperature (e.g., 40-60°C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 25 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates a typical workflow for the O-alkylation of phenols with this compound.

Experimental_Workflow Start Start Reagents Combine Phenol, Base, and Solvent Start->Reagents Add_Alkyl_Halide Add 2,4-Dichlorobenzyl Chloride Reagents->Add_Alkyl_Halide Reaction Heat and Stir (Monitor by TLC) Add_Alkyl_Halide->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Reaction Complete Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

Caption: A typical experimental workflow for the synthesis of aryl 2,4-dichlorobenzyl ethers.

Data Presentation

The following tables provide representative data for the O-alkylation of various phenols. Note that the specific reaction conditions can be optimized for each substrate to maximize the yield. The data presented are based on typical outcomes for Williamson ether syntheses.

Table 1: Reaction Conditions and Yields for the O-alkylation of Substituted Phenols

EntryPhenolBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃Acetone56 (reflux)6-885-95
2p-CresolK₂CO₃DMF704-690-98
34-NitrophenolK₂CO₃Acetone56 (reflux)8-1280-90
42-NaphtholNaOH (aq)Toluene/TBAB603-592-99
54-ChlorophenolK₂CO₃DMF705-788-96

Table 2: Molar Ratios of Key Reagents

ReagentMolar Equivalent
Substituted Phenol1.0
This compound1.05 - 1.2
Base (e.g., K₂CO₃)1.5 - 2.0
Phase-Transfer Catalyst (if used)0.05 - 0.1

Logical Relationships in Experimental Design

The choice of experimental parameters is critical for a successful O-alkylation reaction. The following diagram illustrates the key relationships to consider during experimental design.

Logical_Relationships Goal High Yield and Purity of Aryl 2,4-Dichlorobenzyl Ether Phenol_Substituents Phenol Substituents (Electronic and Steric Effects) Reaction_Conditions Reaction Conditions (Temperature and Time) Phenol_Substituents->Reaction_Conditions Base_Choice Choice of Base (Strength and Solubility) Base_Choice->Reaction_Conditions Solvent_Choice Choice of Solvent (Polarity and Boiling Point) Solvent_Choice->Reaction_Conditions Reaction_Conditions->Goal PTC Use of Phase-Transfer Catalyst PTC->Reaction_Conditions

References

Application Notes and Protocols: Synthesis of 1,2,4-Triazolium Derivatives Using 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,2,4-triazolium derivatives, utilizing 2,4-dichlorobenzyl chloride as a key starting material. The synthesized compounds, particularly 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide, have demonstrated significant potential as antimicrobial agents, exhibiting potent activity against a range of bacteria and fungi.[1] This protocol is intended for researchers in medicinal chemistry and drug development exploring novel antimicrobial candidates.

Introduction

1,2,4-Triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The quaternization of the 1,2,4-triazole ring to form 1,2,4-triazolium salts can enhance their biological efficacy. This protocol details a two-step synthesis commencing with the N-alkylation of 1H-1,2,4-triazole with this compound, followed by the quaternization of the resulting intermediate with a long-chain alkyl bromide. The presence of the 2,4-dichlorobenzyl moiety is a common feature in several antifungal agents, suggesting its importance in the pharmacophore.

Synthetic Pathway

The synthesis proceeds in two main steps as illustrated below:

  • Step 1: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole. This step involves the N-alkylation of 1H-1,2,4-triazole with this compound.

  • Step 2: Synthesis of 1-(2,4-Dichlorobenzyl)-4-alkyl-1H-1,2,4-triazol-4-ium bromide. This step involves the quaternization of the intermediate from Step 1 with an appropriate alkyl bromide (e.g., dodecyl bromide).

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Quaternization A 1H-1,2,4-triazole C 1-(2,4-Dichlorobenzyl)- 1H-1,2,4-triazole A->C Base, Solvent B This compound B->C E 1-(2,4-Dichlorobenzyl)-4-alkyl- 1H-1,2,4-triazol-4-ium bromide C->E Solvent, Heat D Alkyl bromide (e.g., Dodecyl bromide) D->E

Caption: General synthetic pathway for 1,2,4-triazolium derivatives.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole as a solid.

Step 2: Synthesis of 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium Bromide

Procedure:

  • Dissolve 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add dodecyl bromide (1.2 eq) to the solution.

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

  • Dry the purified 1-(2,4-dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide product under vacuum.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Synthesized Compounds

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole C9H7Cl2N3228.08Data not availableData not availableCharacteristic signals for triazole and dichlorobenzyl protonsCharacteristic signals for triazole and dichlorobenzyl carbonsCharacteristic bands for C=N, C-N, C-Cl[M+H]+
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide C21H32BrCl2N3497.30Data not availableData not availableCharacteristic signals for triazole, dichlorobenzyl, and dodecyl protonsCharacteristic signals for triazole, dichlorobenzyl, and dodecyl carbonsCharacteristic bands for C=N, C-N, C-Cl[M]+

Note: Specific quantitative data for yields and full spectroscopic details were not available in the cited literature. Researchers should perform characterization to confirm the identity and purity of their synthesized compounds.

Application: Antimicrobial Activity

The synthesized 1,2,4-triazolium derivatives have shown significant antibacterial and antifungal activities. In particular, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide was identified as a highly potent compound against a panel of clinically relevant microbial strains.[1]

Table 2: In Vitro Antimicrobial Activity (MIC) of 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium Bromide[1]

MicroorganismStrainMIC (µM)
Staphylococcus aureusATCC 292131.05 - 8.38
Escherichia coliATCC 259221.05 - 8.38
Bacillus proteus1.05 - 8.38
Bacillus subtilis1.05 - 8.38
Pseudomonas aeruginosa1.05 - 8.38
Candida albicansATCC 766151.05 - 8.38
Aspergillus fumigatus1.05 - 8.38

The broad-spectrum activity of this compound, with MIC values in the low micromolar range, suggests its potential as a lead compound for the development of new anti-infective agents. The long alkyl chain at the N-4 position of the triazolium ring appears to be crucial for its potent antimicrobial effects.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_quaternization Quaternization cluster_analysis Analysis A Reactants Mixing (1H-1,2,4-triazole, this compound, Base) B Reaction (Reflux) A->B C Work-up & Purification (Filtration, Evaporation, Chromatography) B->C D Intermediate: 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole C->D E Reactants Mixing (Intermediate, Alkyl Bromide) D->E F Reaction (Reflux) E->F G Purification (Precipitation/Washing) F->G H Final Product: 1,2,4-Triazolium Derivative G->H I Characterization (NMR, IR, MS) H->I J Antimicrobial Testing (MIC Determination) H->J

Caption: Workflow for synthesis and evaluation of 1,2,4-triazolium derivatives.

Conclusion

The synthetic route utilizing this compound provides an effective method for the preparation of potent 1,2,4-triazolium-based antimicrobial agents. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics to combat infectious diseases. Further optimization of the reaction conditions and exploration of a wider range of alkyl substituents could lead to the identification of even more potent drug candidates.

References

Application Notes and Protocols for the Quantification of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-Dichlorobenzyl chloride, a compound relevant in various industrial syntheses, including pharmaceuticals and agrochemicals.[1] The methods described herein focus on widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction

This compound is a chlorinated aromatic hydrocarbon used as an intermediate in the synthesis of various organic compounds.[1] Due to its potential toxicity and the need to control its presence as an impurity or reactant in manufacturing processes, robust and sensitive analytical methods for its quantification are essential. This document outlines validated methods for the determination of this compound in different matrices.

Analytical Methods Overview

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound.[2] When coupled with a Mass Spectrometer (MS), it provides high sensitivity and specificity for identification and quantification.

High-Performance Liquid Chromatography (HPLC) is another versatile technique suitable for the analysis of this compound.[3] Coupled with an Ultraviolet (UV) detector, it offers a reliable and widely available method for quantification.

Quantitative Data Summary

The following tables summarize quantitative data from analytical methods for this compound and related compounds. This information can be used as a reference for method development and validation.

Table 1: Gas Chromatography (GC) Quantitative Data

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery
Benzyl ChlorideStatic Headspace GC-MSFat/Oil & Chicken0.04 - 0.17 mg/kg0.13 - 0.52 mg/kg88.19% - 111.77%[4]
Dichlorobenzenes (DCBs)Purge-and-Trap Capillary GC/HRMSWhole Bloodppt levels-77% - 162%[5]
2,4-Dichloroanisole (2,4-DCA)GC/MSDrinking, Ground, and Surface Water0.03 µg/L0.10 µg/L77% - 94%[6]

Table 2: High-Performance Liquid Chromatography (HPLC) Quantitative Data

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
2,4-Dichlorobenzyl alcoholHPLC-UVCosmetics-0.01%[7]
Benzyl ChlorideHPLC-UVPosaconazole Drug Substance3 ppm10 ppm[8]
2-Chlorobenzyl chlorideHPLC-UV-6.8 ppb-[9]
4-Chlorobenzyl chlorideHPLC-UV-9.9 ppb-[9]
Benzyl Halides (derivatized)HPLC-UVDrug Substances15 - 20 ng/mL35 - 45 ng/mL[10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a validated method for benzyl chloride in food matrices and is suitable for the analysis of this compound.[4]

4.1.1. Sample Preparation (Solid/Liquid Matrices)

  • Weigh 1-5 g of the homogenized sample into a suitable vial.

  • Add a known volume of an appropriate organic solvent (e.g., methanol, hexane, or ethyl acetate). The choice of solvent will depend on the sample matrix.

  • For solid samples, perform an extraction, such as ultrasonication for 30 minutes.[7]

  • Centrifuge the sample to separate the solid and liquid phases.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a GC vial.

  • If necessary, perform a dilution to bring the analyte concentration within the calibration range.

4.1.2. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890 Series or equivalent
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 - 2.4 mL/min[4]
Inlet Temperature250 °C
Injection ModeSplitless[4]
Injection Volume1 µL
Oven Temperature ProgramInitial: 60 °C for 1 min, Ramp: 15 °C/min to 280 °C, Hold: 5 min[4]
Mass Spectrometer Agilent 5977 Series or equivalent
Ion Source Temperature230 °C[4]
Quadrupole Temperature150 °C[4]
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of a this compound standard
Qualifier Ions (m/z)To be determined from the mass spectrum of a this compound standard

4.1.3. Data Analysis and Quantification

  • Identification: The analyte is identified by its retention time and the ratio of the quantifier to qualifier ions compared to a certified reference standard.

  • Quantification: A calibration curve is generated by injecting a series of known concentrations of this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on established methods for the analysis of chlorobenzyl chlorides and related compounds.[8][9]

4.2.1. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Use ultrasonication to ensure complete dissolution if necessary.[7]

  • Dilute the sample solution to a known volume with the mobile phase.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[7]

4.2.2. HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][11]
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape.[9][12]
Flow Rate1.0 mL/min[11]
Column Temperature30 °C
Injection Volume10 - 20 µL[8]
UV Detector
Wavelength220 nm (or the wavelength of maximum absorbance for this compound)[3][8]

4.2.3. Data Analysis and Quantification

  • Identification: The analyte is identified by comparing its retention time with that of a certified reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of this compound standards. The concentration of the analyte in the sample is then calculated from this curve.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow Sample Sample Preparation Sample Preparation (Extraction, Filtration) Sample->Preparation GC_Vial GC Vial Preparation->GC_Vial Autosampler Autosampler GC_Vial->Autosampler GC_System Gas Chromatograph (Separation) Autosampler->GC_System MS_Detector Mass Spectrometer (Detection & Identification) GC_System->MS_Detector Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis Result Result Data_Analysis->Result

Caption: Workflow for the quantification of this compound by GC-MS.

HPLC-UV Experimental Workflow

HPLCUV_Workflow Sample Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC_Vial HPLC Vial Preparation->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler HPLC_System HPLC System (Separation) Autosampler->HPLC_System UV_Detector UV Detector (Detection) HPLC_System->UV_Detector Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis Result Result Data_Analysis->Result

Caption: Workflow for the quantification of this compound by HPLC-UV.

References

Application Note: Quantitative Analysis of 2,4-Dichlorobenzyl Chloride using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatographic Analysis of 2,4-Dichlorobenzyl Chloride

Introduction

This compound (C₇H₅Cl₃) is a significant chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[1] Its purity and the presence of related impurities are critical quality attributes that can impact the safety and efficacy of final products. Gas chromatography (GC) is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note details a reliable GC method equipped with a Flame Ionization Detector (FID) for the quantitative analysis of this compound. The method is suitable for purity assessment and quality control in research and manufacturing environments.

Principle

The method employs a high-resolution capillary gas chromatography system. A sample solution is injected into a heated port, where the this compound is vaporized. An inert carrier gas (helium) transports the vaporized analyte through a capillary column containing a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. As the this compound elutes from the column, it is detected by a Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of analyte. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Typical Method Performance

The performance characteristics outlined below are typical for a validated GC-FID method for this type of chlorinated hydrocarbon. Actual limits and ranges must be experimentally determined by the user's laboratory.

ParameterAnalyteTypical Performance Value
Retention Time (RT) This compound~11.5 minutes (under conditions specified below)
Linearity (R²) N/A> 0.995
Limit of Detection (LOD) N/A0.04–0.17 mg/kg[2]
Limit of Quantitation (LOQ) N/A0.13–0.52 mg/kg[2]
Assay Purity N/A>98.5%[3][4]

Experimental Protocols

1. Apparatus and Materials

  • Gas Chromatograph (GC): Agilent 7820A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: HP-1, DB-1, or equivalent (100% Dimethylpolysiloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[2]

  • Data System: Chromatography data acquisition and processing software.

  • Autosampler Vials: 2 mL, amber, with PTFE-lined septa.

  • Syringes: Gas-tight syringes for standard and sample preparation.

  • Volumetric Flasks: Class A, various sizes.

  • Pipettes: Class A, various sizes.

  • Analytical Balance: Capable of weighing to 0.1 mg.

2. Reagents and Standards

  • This compound Reference Standard: Purity ≥99.0%.

  • Methylene Chloride: HPLC or GC grade.

  • Helium (Carrier Gas): Ultra-high purity (99.999%).

  • Hydrogen (FID): High purity.

  • Air (FID): Zero grade.

  • Anhydrous Sodium Sulfate: ACS grade, granular.[5]

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with methylene chloride. A suggested concentration range is 5 µg/mL to 200 µg/mL, which should bracket the expected sample concentration.[6]

4. Sample Preparation Protocol

This protocol is a general guideline for a solid sample. It should be adapted based on the specific sample matrix.

  • Weighing: Accurately weigh an appropriate amount of the sample (e.g., 50 mg) into a 50 mL volumetric flask.

  • Dissolution: Add approximately 40 mL of methylene chloride and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the flask to return to room temperature and dilute to the mark with methylene chloride. This yields a nominal concentration of 1000 µg/mL.

  • Filtration (if necessary): If the solution contains particulate matter, filter a portion through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Final Dilution: Perform a further dilution if necessary to bring the analyte concentration within the calibration range. For example, dilute 1.0 mL of the prepared sample solution to 10.0 mL with methylene chloride for a final nominal concentration of 100 µg/mL.

For samples in an aqueous matrix, a liquid-liquid extraction is required.

  • Transfer a known volume of the aqueous sample to a separatory funnel.[5]

  • Add 60 mL of methylene chloride and shake vigorously for 2 minutes, venting frequently.[5]

  • Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate to remove residual water.[5]

  • Concentrate or dilute the extract as needed to fall within the calibration range.

5. Gas Chromatography Operating Conditions

ParameterSetting
Carrier Gas Helium
Flow Rate 2.4 mL/min (Constant Flow)[2]
Injection Mode Splitless[2]
Injection Volume 1.0 µL
Injector Temperature 240 °C[2]
Oven Temperature Program Initial: 60 °C, hold for 1 minRamp 1: 8 °C/min to 90 °CRamp 2: 15 °C/min to 240 °C, hold for 8 min[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

6. Data Analysis

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the this compound against the concentration of the prepared working standards.

  • Quantification: Determine the concentration of this compound in the sample preparations from the calibration curve using the measured peak area.

  • Calculation: Calculate the final concentration or purity in the original sample using the following formula:

    Purity (%) = (C × V × DF) / (W × 10)

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Initial volume of sample preparation (mL)

    • DF = Dilution factor

    • W = Weight of sample (mg)

Workflow Visualization

GC_Analysis_Workflow Experimental Workflow for GC Analysis cluster_prep 1. Sample & Standard Preparation cluster_gc 2. GC System Analysis cluster_data 3. Data Processing & Results start Weigh Sample & Reference Standard dissolve Dissolve in Methylene Chloride start->dissolve extract Liquid-Liquid Extraction (if required) dissolve->extract dilute Dilute to Final Concentration dissolve->dilute for solid sample dry Dry with Na2SO4 (if extracted) extract->dry dry->dilute inject Inject 1µL into GC dilute->inject separate Chromatographic Separation in Column detect Detection by FID acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate report Final Report calculate->report

Caption: Workflow for the analysis of this compound.

References

Application Note: Purity Determination of 2,4-Dichlorobenzyl Chloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of 2,4-Dichlorobenzyl chloride. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Ensuring its purity is critical for the quality and safety of the final products. The described method is specific, accurate, and precise, making it suitable for quality control and analytical research applications.[2] The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of water and acetonitrile with a formic acid modifier, and detection is performed by UV spectrophotometry.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonicator.

    • pH meter.

  • Chemicals and Reagents:

    • This compound Reference Standard (99%+ purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (GR grade).

  • Chromatographic Column:

    • A C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm) is recommended.[3]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B, 5-20 min: 50% to 90% B, 20-25 min: 90% B, 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 220 nm
Injection Vol. 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation (Concentration: ~0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer it into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Sample Solution Preparation (Concentration: ~0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Follow steps 2-5 from the Standard Solution Preparation.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 90% Acetonitrile) before storage.[5]

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The results from five replicate injections of the standard solution should meet the criteria below.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry) ≤ 2.01.15
Theoretical Plates ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%
Purity Calculation

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Sample Data Analysis

The following table presents example results from a hypothetical sample analysis. Potential impurities may include starting materials or by-products from synthesis, such as other chlorinated toluene derivatives.[6]

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.528500.04Impurity 1
212.89215480099.86This compound
316.2112300.06Impurity 2
419.758900.04Impurity 3
Total 2157770 100.00

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for the HPLC analysis of this compound.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing p1 Prepare Mobile Phases & Diluent p2 Prepare Standard & Sample Solutions p1->p2 h1 Equilibrate HPLC System p2->h1 h2 System Suitability Test (SST) h1->h2 h3 Inject Sample Solutions h2->h3 d1 Integrate Peaks & Acquire Chromatograms h3->d1 d2 Calculate Purity (Area % Method) d1->d2 d3 Generate Report d2->d3 Result Final Purity Report d3->Result

Caption: Workflow for HPLC purity analysis.

Logical Relationship for Purity Assessment

This diagram illustrates the relationship between the sample, the analytical method, and the final purity determination.

G cluster_components cluster_output Sample 2,4-Dichlorobenzyl Chloride Sample Main Main Compound Imp Impurities Method RP-HPLC Method (Separation) Main->Method Imp->Method PeakMain Main Peak Area Method->PeakMain PeakImp Impurity Peak Areas Method->PeakImp Calc Area % Calculation PeakMain->Calc PeakImp->Calc Purity Calculated Purity Calc->Purity

Caption: Logic of purity calculation from sample components.

References

developing a new synthetic route using 2,4-Dichlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: A Novel, Streamlined Synthetic Route to Imidazole-Based Antifungal Agents Using 2,4-Dichlorobenzyl Chloride

Abstract

This document details a novel and efficient synthetic route for the preparation of potent imidazole-based antifungal agents, utilizing this compound as a key building block. The synthesis of azole antifungals, such as Miconazole and Sertaconazole, often involves the introduction of a 2,4-dichlorobenzyl group.[1][2] This protocol focuses on a key O-alkylation step, providing a streamlined workflow for researchers in medicinal chemistry and drug development. The target compounds function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a critical component in the ergosterol biosynthesis pathway, thereby disrupting the fungal cell membrane.[3][4] Detailed experimental procedures, quantitative data, and workflow visualizations are provided to ensure reproducibility and facilitate adoption by the scientific community.

Introduction

This compound is a versatile organic intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals.[5][6] Its primary utility lies in its function as a potent alkylating agent, enabling the introduction of the 2,4-dichlorobenzyl moiety into various molecular scaffolds.[7] This structural motif is a cornerstone of many highly successful antifungal drugs of the azole class.

This application note presents a two-step synthetic route to a novel analogue of the miconazole/sertaconazole class, designated Compound 3 . The route begins with the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one, followed by a stereoselective reduction and a final, crucial O-alkylation using this compound.

Signaling Pathway: Mechanism of Action

The synthesized compounds belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. The target enzyme is lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately compromises membrane integrity and inhibits fungal growth.[4]

G Figure 1: Mechanism of Action of Azole Antifungals cluster_membrane Fungal Cell Membrane cluster_inhibition Figure 1: Mechanism of Action of Azole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (Cytochrome P450) Membrane Stable Cell Membrane Ergosterol->Membrane Incorporation ToxicSterols Accumulation of Toxic Sterol Intermediates Compound3 Compound 3 (Synthesized Azole) Compound3->Ergosterol INHIBITS DisruptedMembrane Disrupted Membrane (Fungistatic/Fungicidal Effect) ToxicSterols->DisruptedMembrane

Figure 1: Mechanism of Action of Azole Antifungals

Synthetic Scheme & Workflow

The overall synthetic strategy is a convergent route designed for efficiency and scalability. The workflow minimizes complex purification steps and utilizes commercially available starting materials.

G Figure 2: Synthetic Workflow Step1 Step 1: N-Alkylation (Synthesis of Intermediate 1) Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Reduction & O-Alkylation (Synthesis of Compound 3) Purification Final Purification (Crystallization) Step2->Purification Compound3 Final Product (Compound 3) Purification->Compound3 Analysis Characterization (NMR, MS, Purity) SM1 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one SM1->Step1 SM2 Imidazole SM2->Step1 SM3 This compound SM3->Step2 Intermediate1->Step2 Compound3->Analysis

Figure 2: Synthetic Workflow

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. This compound is corrosive and a lachrymator.

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Intermediate 1)

This procedure outlines the N-alkylation of imidazole.

  • Materials:

    • 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one (1.0 equiv.)

    • Imidazole (2.0 equiv.)

    • Potassium Carbonate (K₂CO₃, 1.5 equiv.)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a round-bottom flask charged with imidazole (2.0 equiv.) and K₂CO₃ (1.5 equiv.), add anhydrous acetonitrile to form a stirrable slurry.

    • Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one (1.0 equiv.) in a minimal amount of anhydrous acetonitrile.

    • Add the solution from step 2 dropwise to the imidazole slurry at room temperature over 30 minutes.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Intermediate 1 .

Protocol 2: Synthesis of 1-(1-(2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazol) (Compound 3)

This one-pot protocol involves the reduction of the ketone in Intermediate 1 followed by O-alkylation with this compound.

  • Materials:

    • Intermediate 1 (1.0 equiv.)

    • Sodium borohydride (NaBH₄, 1.1 equiv.)

    • Methanol (MeOH), anhydrous

    • Sodium Hydroxide (NaOH, 2.5 equiv.)

    • This compound (1.2 equiv.) [CAS 94-99-5]

    • Tetrabutylammonium chloride (Phase Transfer Catalyst, 0.05 equiv.)

    • Toluene

  • Procedure:

    • Dissolve Intermediate 1 (1.0 equiv.) in anhydrous Methanol in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add Sodium borohydride (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

    • To the resulting aqueous residue, add Toluene, NaOH (2.5 equiv.), and Tetrabutylammonium chloride (0.05 equiv.).

    • Add this compound (1.2 equiv.) dropwise to the biphasic mixture.

    • Heat the reaction to 80 °C and stir vigorously for 8-12 hours.[8]

    • After cooling, separate the organic layer. Extract the aqueous layer with Toluene (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by crystallization from ethanol to yield pure Compound 3 .

Data Summary

The following tables summarize representative quantitative data for the synthetic route.

Table 1: Reaction Parameters and Yields

StepReaction TypeSolventTemp (°C)Time (h)Yield (%)Purity (%)
1N-AlkylationAcetonitrile60585>95
2O-AlkylationToluene/H₂O801078>98

Table 2: Characterization Data for Compound 3

AnalysisMethodResult
¹H NMR 400 MHz, CDCl₃Consistent with proposed structure
¹³C NMR 100 MHz, CDCl₃Consistent with proposed structure
MS ESI+[M+H]⁺ peak observed at expected m/z
Purity HPLC98.7% (at 220 nm)
Melting Point DSC135-137 °C

References

Application Notes and Protocols: 2,4-Dichlorobenzyl Chloride in the Synthesis of Fungicides and Bactericides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzyl chloride is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active compounds. Its reactive benzylic chloride group makes it an excellent building block for the introduction of the 2,4-dichlorobenzyl moiety into heterocyclic systems, a common strategy in the development of antimicrobial agents. This document provides detailed application notes and protocols for the synthesis of potent fungicides and bactericides derived from this compound, with a focus on novel 1,2,4-triazolium derivatives. These compounds have demonstrated significant efficacy against a broad spectrum of pathogenic fungi and bacteria.

Application in Fungicide and Bactericide Synthesis

The primary application of this compound in this context is as an alkylating agent. It readily reacts with nucleophilic nitrogen atoms in heterocyclic rings, such as triazoles and imidazoles, to form quaternary ammonium salts or N-substituted derivatives. The presence of the dichlorinated phenyl ring is crucial for the biological activity of the resulting molecules, often enhancing their lipophilicity and interaction with microbial targets.

Key Synthesized Compounds and Biological Activity

A series of novel 1,2,4-triazolium derivatives have been synthesized using this compound, exhibiting significant in vitro antibacterial and antifungal activities. The most potent among these is 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide, which has shown broad-spectrum activity exceeding that of some standard clinical drugs.

Quantitative Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a key derivative against various bacterial and fungal strains.

CompoundTarget OrganismMIC (μM)
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide Staphylococcus aureus ATCC 292131.05
Escherichia coli ATCC 259224.19
Bacillus proteus2.10
Bacillus subtilis1.05
Pseudomonas aeruginosa8.38
Candida albicans ATCC 766152.10
Aspergillus fumigatus4.19
Chloramphenicol (Standard) Staphylococcus aureus ATCC 292138.0
Escherichia coli ATCC 259224.0
Fluconazole (Standard) Candida albicans ATCC 7661516.0

Experimental Protocols

Synthesis of 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole

This protocol describes the initial N-alkylation of 1H-1,2,4-triazole with this compound.

Materials:

  • 1H-1,2,4-triazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole.

Synthesis of 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide

This protocol outlines the quaternization of the N-substituted triazole to form the highly active triazolium salt.

Materials:

  • 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole

  • Dodecyl bromide

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole (1.0 equivalent) in acetone in a round-bottom flask.

  • Add dodecyl bromide (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • After cooling to room temperature, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Quaternization 2,4-Dichlorobenzyl_chloride This compound Reagents1 K₂CO₃, Acetonitrile, Reflux 2,4-Dichlorobenzyl_chloride->Reagents1 1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole->Reagents1 Intermediate 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole Reagents2 Acetone, Reflux Intermediate->Reagents2 Reagents1->Intermediate Dodecyl_bromide Dodecyl bromide Dodecyl_bromide->Reagents2 Final_Product 1-(2,4-Dichlorobenzyl)-4-dodecyl- 1H-1,2,4-triazol-4-ium bromide Reagents2->Final_Product

Caption: Synthesis of 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide.

Proposed Mechanism of Action (Fungicidal)

The fungicidal activity of azole derivatives, including the 1,2,4-triazolium compounds described, is widely attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Fungicidal_Mechanism Triazolium_Compound 1-(2,4-Dichlorobenzyl)- substituted triazolium salt CYP51 Lanosterol 14α-demethylase (CYP51) Triazolium_Compound->CYP51 Binds to heme iron Inhibition Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes demethylation Inhibition->Ergosterol_Biosynthesis Blocks Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death

Caption: Proposed fungicidal mechanism of action.

Proposed Mechanism of Action (Bactericidal)

The bactericidal activity of the synthesized quaternary ammonium triazolium salts is likely due to their cationic nature, which facilitates interaction with and disruption of the negatively charged bacterial cell membrane.

Bactericidal_Mechanism Triazolium_Compound Cationic Triazolium Salt (e.g., 1-(2,4-Dichlorobenzyl)- 4-dodecyl-1H-1,2,4-triazol-4-ium bromide) Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Triazolium_Compound->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Bacterial_Cell_Death Bacterial Cell Death Leakage->Bacterial_Cell_Death

Caption: Proposed bactericidal mechanism of action.

Conclusion

This compound serves as a valuable and effective precursor for the synthesis of potent antimicrobial agents. The protocols and data presented herein demonstrate the successful development of novel 1,2,4-triazolium derivatives with broad-spectrum fungicidal and bactericidal activities. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to explore their full therapeutic potential.

Application Notes and Protocols for Reactions with 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various chemical transformations involving 2,4-Dichlorobenzyl chloride. The protocols are intended to be a guide for laboratory synthesis and can be adapted as needed.

Nucleophilic Substitution: Synthesis of 2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a mild antiseptic and antiviral agent.[1] One common method for its synthesis is through the hydrolysis of this compound. A two-stage process involving the formation of an acetate ester intermediate followed by hydrolysis can achieve high purity and yield.[2]

Experimental Protocol: Two-Stage Hydrolysis

This protocol involves the reaction of this compound with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst, followed by hydrolysis with a strong base.[2][3]

Step 1: Synthesis of 2,4-Dichlorobenzyl Acetate

  • In a suitable reaction vessel, prepare a solution of sodium acetate in water.

  • Add this compound and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate).

  • Heat the mixture under reflux with stirring for approximately 25 hours.[2][3]

Step 2: Hydrolysis to 2,4-Dichlorobenzyl Alcohol

  • To the reaction mixture from Step 1, add an aqueous solution of a strong base, such as sodium hydroxide.

  • Continue refluxing for an additional 30 minutes to facilitate hydrolysis.[2][3]

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with water and dry it under a vacuum to yield 2,4-Dichlorobenzyl alcohol.[2][3]

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )AmountYield (%)Purity (%)Reference
This compound195.46100 g--[3]
Sodium Acetate82.03208.8 g--[3]
Tetrabutylammonium hydrogen sulphate339.532 g--[3]
Sodium Hydroxide (70% w/v)40.0050 mL--[3]
2,4-Dichlorobenzyl Alcohol177.04-94.699.3[2][3]

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis cluster_2 Work-up A Mix this compound, Sodium Acetate, Water, and Tetrabutylammonium hydrogen sulphate B Heat under reflux with stirring for 25 hours A->B C Add aqueous Sodium Hydroxide B->C D Reflux for 30 minutes C->D E Cool the mixture D->E F Filter to collect solid E->F G Wash with water F->G H Dry under vacuum G->H I 2,4-Dichlorobenzyl Alcohol H->I

Workflow for the Synthesis of 2,4-Dichlorobenzyl Alcohol.

Organometallic Reactions: Grignard Reagent Formation and Application

The Grignard reagent of this compound is a versatile intermediate for forming carbon-carbon bonds.[4]

Experimental Protocol: Preparation and Reaction of 2,4-Dichlorobenzylmagnesium Chloride

Step 1: Preparation of the Grignard Reagent

  • Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon).

  • Add magnesium turnings to the flask.

  • Prepare a solution of this compound in anhydrous diethyl ether or THF.

  • Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

Step 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

  • In a separate dry, argon-flushed flask, prepare a solution of the aldehyde in anhydrous diethyl ether or THF and cool it to 0 °C.

  • Slowly add the prepared Grignard reagent solution dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[4]

Quantitative Data
ReactantMolar Mass ( g/mol )EquivalentsReference
Magnesium24.31>1.0[4]
This compound195.461.0[4]
Aldehyde (e.g., Benzaldehyde)106.121.0[4]

Experimental Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Aldehyde cluster_2 Work-up and Purification A Add Mg turnings to a flame-dried flask under Argon B Add this compound in anhydrous ether/THF dropwise A->B C Reflux for 30-60 minutes B->C E Add Grignard reagent dropwise C->E D Cool a solution of Aldehyde in ether/THF to 0°C D->E F Warm to room temperature and stir for 1-2 hours E->F G Quench with saturated aqueous NH4Cl F->G H Extract with organic solvent G->H I Dry, concentrate, and purify H->I J Final Product I->J

Workflow for Grignard Reaction with this compound.

Organozinc Chemistry: In Situ Generation and Cross-Coupling

Organozinc reagents offer an alternative to Grignard reagents, often with better functional group tolerance. 2,4-Dichlorobenzylzinc chloride can be generated in situ and used in cross-coupling reactions.[4][5]

Experimental Protocol: In Situ Generation of 2,4-Dichlorobenzylzinc Chloride and Negishi Coupling

Step 1: Preparation of the Organozinc Reagent

  • In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust and anhydrous lithium chloride.[5]

  • Add anhydrous THF to the flask.

  • Prepare a solution of this compound in anhydrous THF.

  • Slowly add the this compound solution to the stirred suspension of zinc and LiCl at 0 °C.

  • After the addition, allow the mixture to warm to 25 °C and stir for 2-4 hours. The resulting solution of 2,4-Dichlorobenzylzinc chloride is used directly.[4]

Step 2: Negishi Cross-Coupling with an Aryl Halide

  • In a separate flask, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a solution of the aryl halide in anhydrous THF.

  • Transfer the freshly prepared 2,4-Dichlorobenzylzinc chloride solution to this flask via cannula.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).[4]

Step 3: Work-up

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be further purified by chromatography.[6]

Quantitative Data
ReactantMolar Mass ( g/mol )EquivalentsReference
This compound195.461.0[4]
Zinc dust65.381.5 - 2.0[4][5]
Lithium chloride42.391.5 - 2.0[4][5]
Aryl Halide-1.0[4]
Palladium Catalyst-Catalytic amount[4]

Experimental Workflow

G cluster_0 Organozinc Reagent Formation cluster_1 Negishi Cross-Coupling cluster_2 Work-up A Mix Zinc dust and LiCl in anhydrous THF under Argon B Add this compound in THF at 0°C A->B C Warm to 25°C and stir for 2-4 hours B->C E Add the Organozinc reagent solution via cannula C->E D Prepare a mixture of Aryl Halide and Pd catalyst in THF D->E F Stir at room temperature or heat until completion E->F G Quench with saturated aqueous NH4Cl F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by chromatography I->J K Coupled Product J->K

Workflow for Organozinc Formation and Negishi Cross-Coupling.

Cyanation Reaction: Synthesis of 2,4-Dichlorobenzyl Cyanide

The reaction of this compound with a cyanide salt provides a route to 2,4-Dichlorobenzyl cyanide, a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol
  • Dissolve this compound in methanol.

  • Add sodium cyanide powder and sodium iodide powder to the solution.[7]

  • Stir the reaction mixture at 50-52 °C for approximately 8 hours, monitoring the conversion of the starting material.

  • Once the reaction is complete (typically >94% conversion), quench the reaction.

  • Filter the precipitated sodium chloride and wash it with methanol.

  • Recover the methanol from the combined filtrates by distillation.

  • Purify the residual oily product by vacuum distillation to obtain 2,4-Dichlorobenzyl cyanide.[7]

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )AmountYield (%)Reference
This compound195.46137.6 g (0.71 mol)-[7]
Sodium Cyanide49.0134.6 g (0.70 mol)-[7]
Sodium Iodide149.893.5 g (23 mmol)-[7]
2,4-Dichlorobenzyl Cyanide186.03123.5 g94.7[7]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Methanol B Add Sodium Cyanide and Sodium Iodide A->B C Stir at 50-52°C for 8 hours B->C D Quench reaction C->D E Filter precipitated NaCl D->E F Distill off Methanol E->F G Purify by vacuum distillation F->G H 2,4-Dichlorobenzyl Cyanide G->H

Workflow for the Synthesis of 2,4-Dichlorobenzyl Cyanide.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dichlorobenzyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Dichlorobenzyl chloride by distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound in a question-and-answer format.

Q1: My product is decomposing or polymerizing in the distillation flask, resulting in a low yield and dark residue. What is causing this and how can I prevent it?

A1: Decomposition and polymerization during distillation are common problems, often catalyzed by the presence of acidic impurities (e.g., residual HCl from synthesis) or metal contaminants.[1][2] At elevated temperatures required for distillation, these impurities can promote the formation of polymeric byproducts.

Troubleshooting Steps:

  • Neutralize Acidic Impurities: Before distillation, wash the crude this compound with a 5% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the cessation of CO₂ evolution.[1][2]

  • Thorough Washing: After the base wash, wash the organic layer with water and then with brine to remove any remaining base and dissolved salts.[1]

  • Drying: Ensure the product is completely dry before distillation. Use an appropriate drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[1]

  • Use Clean Glassware: Meticulously clean and dry all glassware to prevent the introduction of contaminants that could initiate polymerization.[1]

  • Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Q2: I am observing the evolution of HCl gas during distillation. What is the cause and how can I mitigate it?

A2: The evolution of HCl gas during distillation is typically due to the presence of moisture, which can lead to the hydrolysis of this compound, especially at higher temperatures.

Troubleshooting Steps:

  • Ensure Complete Drying: The most critical step is to ensure the crude product is anhydrous before heating. Use an effective drying agent and allow sufficient time for the drying process.[1]

  • Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Q3: The purity of my distilled this compound is lower than expected. What are the potential impurities and how can I improve the separation?

A3: Common impurities can include unreacted starting materials (e.g., 2,4-dichlorotoluene), over-chlorinated byproducts (e.g., 2,4-dichlorobenzylidene dichloride), and isomers.[3] The effectiveness of the separation depends on the efficiency of the distillation setup.

Troubleshooting Steps:

  • Fractional Distillation: For impurities with close boiling points, a simple distillation may not be sufficient. Use a fractional distillation column (e.g., Vigreux, packed column) to improve separation efficiency.

  • Optimize Vacuum: Carefully control the vacuum level. A very high vacuum might cause the product to distill too quickly without proper fractionation, while insufficient vacuum will require higher temperatures, risking decomposition.

  • Collect Fractions: Collect multiple fractions and analyze their purity (e.g., by GC-MS or HPLC) to identify the fraction with the desired purity. Discard the forerun, which may contain more volatile impurities, and the tail fraction, which may contain less volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for this compound?

A1: Vacuum distillation is the recommended method for purifying this compound.[3] This is because it allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition and polymerization.

Q2: What are the typical boiling points of this compound under vacuum?

A2: The boiling point of this compound is dependent on the pressure. Some reported values are 122-124 °C at 15 mmHg and 117-119 °C at 14 mmHg.[4][5]

Q3: What are the common impurities I should expect in my crude this compound?

A3: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted 2,4-dichlorotoluene

  • Over-chlorinated species like 2,4-dichlorobenzylidene dichloride[3]

  • Isomers of dichlorobenzyl chloride

  • Residual solvents or catalysts from the synthesis step

Q4: How can I analyze the purity of my distilled this compound?

A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques for assessing the purity of this compound and identifying any impurities present. High-Performance Liquid Chromatography (HPLC) can also be used.

Q5: Is this compound stable at room temperature?

A5: this compound is stable under normal storage conditions.[6][7] However, it is sensitive to moisture and can hydrolyze.[8] It should be stored in a tightly sealed container in a cool, dry place.

Data Presentation

Table 1: Physical and Distillation Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅Cl₃[5]
Molecular Weight195.47 g/mol [9]
AppearanceColorless to light yellow liquid[4][6]
Boiling Point (atm)248 °C[5][10]
Boiling Point (vac)122-124 °C @ 15 mmHg[4]
117-119 °C @ 14 mmHg[5]
Melting Point-2.6 °C[5][7]
Density1.407 g/mL at 25 °C[5][10]

Experimental Protocols

Protocol 1: Pre-Distillation Work-up of Crude this compound

  • Transfer: Transfer the crude this compound to a separatory funnel.

  • Neutralization Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Shake vigorously for 2-3 minutes.

  • Layer Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of residual water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) and swirl. Allow the mixture to stand for at least 30 minutes to ensure complete drying.

  • Filtration: Filter the dried this compound into a round-bottom flask suitable for distillation to remove the drying agent.

Protocol 2: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Heating: Place the distillation flask in a heating mantle.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Distillation: Begin heating the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature for the applied pressure (refer to Table 1). It is advisable to collect a small forerun fraction to be discarded.

  • Completion: Once the desired product has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation Work-up cluster_distillation Vacuum Distillation crude_product Crude this compound neutralization Neutralization Wash (5% NaHCO₃) crude_product->neutralization water_wash Water Wash neutralization->water_wash brine_wash Brine Wash water_wash->brine_wash drying Drying (Anhydrous MgSO₄) brine_wash->drying filtration Filtration drying->filtration distillation_setup Assemble Distillation Apparatus filtration->distillation_setup Transfer to Distillation Flask apply_vacuum Apply Vacuum distillation_setup->apply_vacuum heating Heat apply_vacuum->heating collect_fractions Collect Fractions heating->collect_fractions pure_product Pure this compound collect_fractions->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_decomposition Issue: Decomposition/Polymerization cluster_hcl Issue: HCl Gas Evolution cluster_purity Issue: Low Purity start Distillation Issue Observed cause_acid Potential Cause: Acidic Impurities start->cause_acid cause_moisture Potential Cause: Moisture (Hydrolysis) start->cause_moisture cause_impurities Potential Cause: Close-boiling impurities start->cause_impurities solution_wash Solution: Pre-distillation wash (e.g., NaHCO₃) cause_acid->solution_wash solution_dry Solution: Thoroughly dry crude product cause_moisture->solution_dry solution_fractional Solution: Use fractional distillation cause_impurities->solution_fractional

Caption: Troubleshooting guide for common distillation issues.

References

Technical Support Center: Purification of 2,4-Dichlorobenzyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Dichlorobenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary synthesis route for this compound is the chlorination of 2,4-dichlorotoluene. During this process, several impurities can form, including:

  • Over-chlorinated products: The most common byproduct is 2,4-dichlorobenzylidene dichloride, formed by the addition of a second chlorine atom to the benzyl carbon.

  • Unreacted starting material: Residual 2,4-dichlorotoluene may remain if the reaction does not go to completion.

  • Hydrolysis products: this compound can react with any moisture present to form 2,4-Dichlorobenzyl alcohol.

  • Etherification byproducts: In the presence of the alcohol impurity and under certain conditions, bis-2,4-dichlorobenzyl ether can be formed.[1]

  • Oxidation products: Partial oxidation can lead to the formation of 2,4-Dichlorobenzaldehyde.

Q2: What are the recommended methods for purifying crude this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: This is the preferred method for large-scale purification. This compound has a significantly different boiling point from the common byproduct 2,4-dichlorobenzylidene dichloride, allowing for their separation by fractional distillation under reduced pressure.[2]

  • Column Chromatography: For smaller scale reactions or for removing impurities with similar boiling points, column chromatography using silica gel is effective. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective method for removing small amounts of impurities. The key is to find a suitable solvent in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

Q3: How can I remove the hydrolysis byproduct, 2,4-Dichlorobenzyl alcohol?

A3: 2,4-Dichlorobenzyl alcohol is more polar than this compound. This difference in polarity can be exploited for separation:

  • Aqueous Work-up: Washing the crude product mixture with water or a dilute brine solution can help to remove a significant portion of the more water-soluble alcohol.

  • Column Chromatography: The alcohol will have a lower Rf value on a silica gel TLC plate and will elute later from a silica gel column than the desired chloride product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low yield of purified product - Incomplete reaction. - Product loss during aqueous work-up due to emulsion formation. - Co-elution of product with impurities during column chromatography.- Monitor the reaction progress by TLC or GC to ensure completion. - To break emulsions, add brine to the aqueous layer to increase its ionic strength. - Optimize the solvent system for column chromatography using TLC to achieve better separation.
Product decomposes on the silica gel column - The silica gel is too acidic, causing degradation of the benzyl chloride.- Neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%). - Consider using a less acidic stationary phase like neutral alumina.
Purified product is an oil instead of the expected solid/liquid - Presence of residual solvent. - Contamination with oily impurities.- Dry the product under high vacuum for an extended period. - Re-purify the product using column chromatography with a shallower solvent gradient to improve separation.
Presence of 2,4-dichlorobenzylidene dichloride in the final product after distillation - Inefficient fractional distillation column. - Vacuum pressure is not low enough to achieve a sufficient boiling point difference.- Use a longer, more efficient fractional distillation column (e.g., a Vigreux column). - Ensure a stable and sufficiently low vacuum is maintained throughout the distillation.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude this compound reaction mixture to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on their boiling points. The forerun, containing any low-boiling impurities, should be discarded. Collect the main fraction corresponding to the boiling point of this compound at the operating pressure. A final fraction will contain higher-boiling impurities like 2,4-dichlorobenzylidene dichloride.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm purity.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data

Purification Method Compound Starting Purity Final Purity Yield Reference
Two-stage hydrolysis and purification2,4-Dichlorobenzyl alcohol from this compoundNot Specified99.3%94.6%[3]
Vacuum Distillation2,4-Dichlorobenzoyl chlorideNot Specified99.14%90.3%[4]
Vacuum Distillation2,4-Dichlorobenzoyl chlorideNot Specified99.22%98.8%[4]

Note: Data for the direct purification of this compound is limited in the provided search results. The table includes data for a closely related derivative to illustrate typical purity and yield values.

Workflow for Purification of this compound

PurificationWorkflow crude Crude 2,4-Dichlorobenzyl Chloride Reaction Mixture workup Aqueous Work-up (Water/Brine Wash) crude->workup organic_layer Crude Organic Layer workup->organic_layer Separation impurities1 Water-Soluble Impurities (e.g., 2,4-Dichlorobenzyl alcohol) workup->impurities1 distillation Vacuum Distillation organic_layer->distillation Large Scale chromatography Column Chromatography organic_layer->chromatography Small Scale pure_product Pure 2,4-Dichlorobenzyl Chloride distillation->pure_product impurities2 High-Boiling Impurities (e.g., 2,4-dichlorobenzylidene dichloride) distillation->impurities2 chromatography->pure_product impurities3 Polar & Non-polar Impurities chromatography->impurities3

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichlorobenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the photochlorination of 2,4-dichlorotoluene. This process involves reacting 2,4-dichlorotoluene with chlorine gas under illumination, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[1]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

The most significant side product is 2,4-dichlorobenzylidene dichloride , which results from the over-chlorination of the desired product.[1] Another potential impurity can be unreacted 2,4-dichlorotoluene . Additionally, depending on the purity of the starting material, other isomers of dichlorotoluene may be present.[2][3][4] In subsequent reactions involving this compound, the formation of bis-2,4-dichlorobenzyl ether has been observed, suggesting a potential for self-reaction under certain conditions.[5]

Q3: How can I minimize the formation of 2,4-dichlorobenzylidene dichloride?

To reduce the formation of the over-chlorinated byproduct, it is crucial to carefully control the reaction conditions. This includes monitoring the reaction progress closely, for instance by gas chromatography (GC), and stopping the chlorine gas feed once the desired conversion of the starting material is achieved.[1] Using a controlled amount of chlorine and optimizing the reaction time are key factors.[1]

Q4: What are some common issues encountered during the purification of this compound?

Purification is typically achieved by vacuum distillation.[1] A common challenge is the separation of this compound from the higher-boiling 2,4-dichlorobenzylidene dichloride and the lower-boiling unreacted 2,4-dichlorotoluene. Careful fractional distillation is necessary to obtain a high-purity product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 2,4-dichlorobenzylidene dichloride in the product Over-chlorination of the reaction mixture.Carefully monitor the reaction progress using GC analysis and stop the reaction promptly. Optimize the molar ratio of chlorine to 2,4-dichlorotoluene.
Presence of unreacted 2,4-dichlorotoluene Incomplete reaction.Ensure the reaction is run for a sufficient amount of time. Check the efficiency of the light source and the initiator concentration.
Observation of other dichlorotoluene isomers Impure starting material (2,4-dichlorotoluene).Use a high-purity starting material. If necessary, purify the 2,4-dichlorotoluene by fractional distillation before use.[2]
Formation of bis-2,4-dichlorobenzyl ether in subsequent reactions Reaction of this compound with itself, potentially catalyzed by base or heat.When using this compound in subsequent steps, avoid prolonged exposure to high temperatures and basic conditions if this side product is a concern.[5]

Quantitative Data on Side Product Formation

The following table summarizes the yields of this compound and the side product 2,4-dichlorobenzylidene dichloride from a series of experiments.[1]

Experiment This compound (g) 2,4-dichlorobenzylidene dichloride (g)
118.960.30
218.860.35
318.600.48

Experimental Protocol: Synthesis of this compound

This protocol is based on the photochlorination of 2,4-dichlorotoluene.

Materials:

  • 2,4-Dichlorotoluene

  • Chlorine gas

  • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Triethanolamine (catalyst)[1]

  • Nitrogen or Argon for inert atmosphere

Equipment:

  • Glass reactor with a gas inlet, outlet, thermometer, and a port for sample withdrawal

  • Light source (e.g., UV lamp)

  • Gas flow meter

  • Scrubber for HCl and excess chlorine

  • Vacuum distillation apparatus

  • Gas chromatograph for reaction monitoring

Procedure:

  • Charge the reactor with 2,4-dichlorotoluene and the catalysts (azobisisobutyronitrile and triethanolamine).[1]

  • Heat the mixture to the desired reaction temperature (e.g., 80-100°C) under an inert atmosphere.[1]

  • Under illumination, start bubbling chlorine gas into the reaction mixture at a controlled rate.[1]

  • Raise the temperature to 120-130°C and maintain it for the duration of the reaction (typically 3-4 hours).[1]

  • Monitor the reaction progress by periodically taking samples and analyzing them by GC to determine the ratio of 2,4-dichlorotoluene, this compound, and 2,4-dichlorobenzylidene dichloride.

  • Once the desired conversion is achieved, stop the chlorine flow and the illumination.

  • Purge the reactor with an inert gas to remove any residual chlorine and HCl.

  • The crude product is then purified by vacuum distillation to separate the desired this compound from unreacted starting material and the 2,4-dichlorobenzylidene dichloride byproduct.[1]

Reaction Pathway Diagram

Synthesis_Pathway 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorobenzyl_chloride This compound (Main Product) 2,4-Dichlorotoluene->2,4-Dichlorobenzyl_chloride + Cl2, hv 2,4-Dichlorobenzylidene_dichloride 2,4-Dichlorobenzylidene dichloride (Side Product) 2,4-Dichlorobenzyl_chloride->2,4-Dichlorobenzylidene_dichloride + Cl2, hv (Over-chlorination)

Caption: Formation of this compound and a common side product.

References

Technical Support Center: Optimizing Alkylation Reactions with 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you increase the yield and efficiency of alkylation reactions using 2,4-dichlorobenzyl chloride.

Troubleshooting Guide: Common Issues and Solutions

Low yields and unexpected side products are common challenges in organic synthesis. The following table addresses specific issues you might encounter during the alkylation with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly sensitive to moisture.[1] Any water in the solvent, glassware, or reagents will deactivate the catalyst. 2. Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can prevent the Friedel-Crafts reaction from proceeding.[1] 3. Insufficiently Reactive Alkylating Agent/Substrate: The reaction temperature may be too low to overcome the activation energy.[2] 4. Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[1]1. Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware and solvents are thoroughly dried. Work under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Consider using a more activated aromatic substrate if possible.[2] 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[2] 4. Protect amine or alcohol groups before the alkylation reaction.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: The 2,4-dichloro substitution pattern on the benzyl chloride can influence the position of alkylation on the substrate, leading to a mixture of ortho, meta, and para isomers. 2. Carbocation Rearrangement (less common with benzyl halides): While benzylic carbocations are relatively stable, rearrangements are a known issue in Friedel-Crafts alkylations with other alkyl halides.[2][3]1. Optimize the reaction temperature to favor the desired isomer (kinetic vs. thermodynamic control).[2] The choice of catalyst and solvent can also influence regioselectivity. 2. To avoid rearrangements, consider Friedel-Crafts acylation followed by a reduction step, as acylium ions are less prone to rearrangement.[2][3]
Polyalkylation Products Observed The mono-alkylated product is often more reactive than the starting aromatic substrate, leading to further alkylation.[2]Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[2]
Charring or Darkening of the Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products. This can be exacerbated by strong Lewis acids and high temperatures.[2]1. Control the rate of addition of the this compound or the catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[2]
Difficult Product Purification 1. Persistent Emulsions During Extraction: High concentrations of salts or viscous materials can complicate phase separation.[4] 2. Co-elution of Impurities: The product may have a similar polarity to starting materials or byproducts.[4]1. To break emulsions, add brine or more organic solvent. Filtering the mixture through Celite can also help.[4] 2. For column chromatography, use a shallower solvent gradient or consider an alternative stationary phase like alumina.[4]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation with this compound is not working. What are the first things I should check?

A1: The most common culprits for a failed Friedel-Crafts reaction are related to the catalyst and the reaction conditions.[1]

  • Catalyst Activity: Ensure your Lewis acid catalyst (e.g., AlCl₃) is anhydrous and freshly opened or properly stored. Moisture will rapidly deactivate it.[1]

  • Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents should be used. The reaction should be run under an inert atmosphere.[1]

  • Substrate Reactivity: Verify that your aromatic substrate is not strongly deactivated by electron-withdrawing groups.[1]

Q2: I am observing polyalkylation. How can I favor the mono-alkylated product?

A2: Polyalkylation occurs because the initial product is more activated towards electrophilic substitution than the starting material.[2] The most effective way to minimize this is to use a large excess of the aromatic substrate. This statistically favors the reaction of the electrophile with the starting material.[2]

Q3: Can I use substrates with amine or hydroxyl groups in a Friedel-Crafts alkylation with this compound?

A3: It is generally not recommended. The lone pairs on the nitrogen or oxygen atoms of these functional groups will coordinate with the Lewis acid catalyst, deactivating it.[1] If you must use such substrates, the functional groups should be protected before the alkylation step.

Q4: What is a good starting point for choosing a catalyst and solvent for the alkylation of an aromatic compound with this compound?

A4: For a standard Friedel-Crafts alkylation, a strong Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is a common choice.[5] The reaction is often carried out using the aromatic substrate as the solvent if it is a liquid and readily available.[6] Otherwise, non-polar solvents like dichloromethane (DCM) or carbon disulfide can be used. For greener alternatives, metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts.[5]

Q5: Are there alternative methods to Friedel-Crafts for alkylating with this compound?

A5: Yes, another powerful method is the Nickel-catalyzed cross-coupling of 2,4-dichlorobenzylzinc chloride with aryl halides (a Negishi coupling). This involves the initial formation of an organozinc reagent from this compound, which is then coupled with the desired aromatic partner. This method can offer better functional group tolerance and regioselectivity.

Data Presentation

The following table summarizes representative yield data for benzylation reactions, which can serve as a benchmark for optimizing your experiments with this compound.

Aromatic Substrate Alkylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
BenzeneBenzyl ChlorideBasolite F300 (Fe-MOF)Benzene80~70 (Selectivity to diphenylmethane)[5][7]
BenzeneBenzyl ChlorideFeCl₃Benzene80~62 (Selectivity to diphenylmethane)[5][7]
BenzeneBenzyl ChlorideBasolite C300 (Cu-MOF)Benzene80~40 (Selectivity to diphenylmethane)[5][7]
2,4-DichlorotoluenePropionic AcidFeCl₃-120-13098.6 (for 2,4-dichlorobenzoyl chloride)[8]
2,4-DichlorotolueneAcetic AcidAlCl₃-14098.5 (for 2,4-dichlorobenzoyl chloride)[8]

Note: Data for benzyl chloride is presented as a close analog for Friedel-Crafts alkylation of arenes. The yields for the synthesis of 2,4-dichlorobenzoyl chloride from a related starting material provide context for achievable yields in reactions involving the 2,4-dichlorophenyl moiety.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (or other aromatic substrate)

  • Anhydrous dichloromethane (DCM, if needed as a solvent)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: To the round-bottom flask, add anhydrous benzene (large excess, e.g., 10 equivalents) and cool the flask in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required for less reactive substrates.

  • Workup: Upon completion, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or distillation.

Visualizations

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation This compound This compound Carbocation Complex Carbocation Complex This compound->Carbocation Complex + AlCl3 Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Carbocation Complex Aromatic Ring Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex + Carbocation Complex Alkylated Product Alkylated Product Sigma Complex->Alkylated Product + AlCl4- HCl + AlCl3 HCl + AlCl3 Sigma Complex->HCl + AlCl3

Caption: Friedel-Crafts alkylation reaction pathway.

G start Low Yield in Alkylation catalyst Is the Lewis Acid anhydrous and active? start->catalyst substrate Is the aromatic substrate strongly deactivated? catalyst->substrate No sol_catalyst Use fresh, anhydrous catalyst under inert gas. catalyst->sol_catalyst Yes conditions Are reaction temperature and time optimized? substrate->conditions No sol_substrate Use a more activated substrate or protect groups. substrate->sol_substrate Yes polyalkylation Is polyalkylation occurring? conditions->polyalkylation No sol_conditions Gradually increase temperature and monitor reaction. conditions->sol_conditions Yes sol_polyalkylation Use a large excess of the aromatic substrate. polyalkylation->sol_polyalkylation Yes end Further Investigation Needed polyalkylation->end No

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Catalyst for 2,4-Dichlorobenzyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichlorobenzyl chloride. The information is designed to address specific issues encountered during experimentation, with a focus on catalyst optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent industrial method for synthesizing this compound is through the side-chain chlorination of 2,4-dichlorotoluene.[1] This process typically involves a free-radical reaction initiated by light (photochlorination) and/or a radical initiator catalyst.[1][2]

Q2: Which catalysts are typically used for the side-chain chlorination of 2,4-dichlorotoluene?

Common catalysts for this reaction are radical initiators.[2] A combination of azobisisobutyronitrile (AIBN) and triethanolamine has been shown to be effective.[1] Other radical initiators like benzoyl peroxide can also be used.[2] The reaction is often carried out under illumination to promote the formation of the desired product.[1]

Q3: How can I minimize the formation of by-products like 2,4-dichlorobenzylidene dichloride?

The formation of the di-chlorinated by-product, 2,4-dichlorobenzylidene dichloride, can be minimized by carefully controlling the reaction conditions. One effective strategy is to use a specific catalyst system, such as the combination of azobisisobutyronitrile and triethanolamine, which has been shown to reduce the generation of this by-product.[1] Additionally, controlling the stoichiometry of the chlorinating agent and monitoring the reaction progress to stop it at the optimal time can prevent over-chlorination.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion of 2,4-Dichlorotoluene 1. Ineffective initiation of the radical chain reaction.2. Insufficient light intensity in photochlorination.3. Catalyst deactivation or insufficient catalyst amount.4. Presence of inhibitors (e.g., oxygen).1. Ensure the radical initiator (e.g., AIBN) is of high purity and used in the correct proportion.2. Verify the output and wavelength of the UV lamp.3. Add the catalyst in portions if the reaction is prolonged.[2]4. Degas the solvent and reactants and maintain an inert atmosphere (e.g., nitrogen or argon).
Low Selectivity for this compound (High Ring Chlorination) 1. Presence of Lewis acid catalysts (e.g., iron filings from equipment) that promote ring chlorination.2. High reaction temperatures.1. Use glass-lined reactors or ensure equipment is thoroughly cleaned to remove any metal residues.2. Maintain the optimal reaction temperature. For side-chain chlorination, temperatures are typically elevated but excessive heat can favor ring substitution.[1]
Formation of Polychlorinated By-products 1. Over-chlorination due to excess chlorinating agent or prolonged reaction time.1. Carefully control the stoichiometry of chlorine gas or other chlorinating agents.2. Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired conversion is achieved.[2]
Inconsistent Reaction Rates 1. Inconsistent chlorine gas flow rate.2. Fluctuations in reaction temperature.1. Use a mass flow controller for precise and stable delivery of chlorine gas.2. Employ a reliable temperature control system for the reaction vessel.

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochlorination

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • 2,4-Dichlorotoluene

  • Azobisisobutyronitrile (AIBN)

  • Triethanolamine

  • Chlorine gas

  • Graphite absorber for HCl gas

Equipment:

  • Chlorination reaction kettle with heating and stirring capabilities

  • Light source for photo-initiation

  • Gas inlet for chlorine

  • Condenser

  • System for vacuum rectification

Procedure:

  • Heat 16.1 g of 2,4-dichlorotoluene to 80-100°C in the chlorination reaction kettle.[1]

  • Add the catalysts: 0.013-0.019 g of azobisisobutyronitrile and 0.010-0.0125 g of triethanolamine.[1]

  • Under illumination, slowly introduce chlorine gas (approximately 7.8-8.2 g).[1]

  • Simultaneously, raise the temperature to 120-130°C and react for 3-4 hours.[1]

  • During the reaction, use a graphite absorber to recover the HCl gas generated.[1]

  • After the reaction, the resulting this compound solution is purified by vacuum rectification.[1]

Quantitative Data from Synthesis Examples

The following table summarizes the experimental conditions and results from three example syntheses based on the described protocol.[1]

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]
2,4-Dichlorotoluene (g) 16.116.116.1
Initial Temperature (°C) 1009080
AIBN (g) 0.0160.0130.019
Triethanolamine (g) 0.0120.01250.010
Chlorine Gas (g) 8.177.818.0
Final Temperature (°C) 125120130
Reaction Time (hours) 3.543

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start charge_reactor Charge Reactor with 2,4-Dichlorotoluene start->charge_reactor heat_initial Heat to 80-100°C charge_reactor->heat_initial add_catalysts Add AIBN and Triethanolamine heat_initial->add_catalysts introduce_cl2 Introduce Chlorine Gas under Illumination add_catalysts->introduce_cl2 heat_final Increase Temperature to 120-130°C introduce_cl2->heat_final react React for 3-4 hours heat_final->react hcl_absorb Absorb HCl Gas react->hcl_absorb rectification Vacuum Rectification react->rectification product 2,4-Dichlorobenzyl chloride rectification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Selectivity Issue low_conversion Low Conversion start->low_conversion Conversion Problem low_selectivity Low Selectivity start->low_selectivity Selectivity Problem byproducts High By-products start->byproducts By-product Problem check_catalyst Check Catalyst Quality and Amount low_conversion->check_catalyst check_light Verify Light Source low_conversion->check_light check_impurities Check for Inhibitors/ Lewis Acids low_conversion->check_impurities check_temp Optimize Temperature low_selectivity->check_temp low_selectivity->check_impurities monitor_reaction Monitor Reaction (e.g., GC) byproducts->monitor_reaction control_stoichiometry Control Stoichiometry byproducts->control_stoichiometry

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 2,4-dichlorobenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction mechanism of this compound?

The solvent plays a crucial role in determining whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism.

  • S(_N)1 Reactions: These are favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents can stabilize the carbocation intermediate formed during the rate-determining step through hydrogen bonding.[1][2]

  • S(_N)2 Reactions: These are favored by polar aprotic solvents (e.g., acetone, DMSO, DMF). These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more available to attack the electrophilic carbon.

Q2: What are the expected products of the solvolysis of this compound in a mixed solvent system like ethanol/water?

In a mixed solvent system like aqueous ethanol, you can expect a mixture of products resulting from the nucleophilic attack of both water and ethanol on the substrate. This will yield 2,4-dichlorobenzyl alcohol and 2,4-dichlorobenzyl ethyl ether, respectively. The ratio of these products will depend on the composition of the solvent mixture and the reaction mechanism.

Q3: Why is my reaction of this compound proceeding much slower in a nonpolar solvent compared to a polar one?

Nucleophilic substitution reactions of this compound, whether S(_N)1 or S(_N)2, involve charge separation in the transition state. Polar solvents are effective at stabilizing these charged or partially charged species, thereby lowering the activation energy and increasing the reaction rate. Nonpolar solvents do not offer this stabilization, leading to significantly slower reaction rates.

Q4: Can the aromatic chloro substituents on this compound influence its reactivity?

Yes, the two chlorine atoms on the benzene ring are electron-withdrawing groups. These groups can have a modest influence on the stability of the benzylic carbocation intermediate in a potential S(_N)1 pathway, generally destabilizing it and thus slowing down the S(_N)1 rate compared to unsubstituted benzyl chloride. In an S(_N)2 reaction, their effect on the rate is generally less pronounced.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Reaction is much slower than expected. 1. Incorrect solvent choice (e.g., using a nonpolar solvent for an S(_N)1 or S(_N)2 reaction).2. Low reaction temperature.3. Purity of the this compound is low.1. Switch to a more appropriate solvent based on the desired mechanism (polar protic for S(_N)1, polar aprotic for S(_N)2).2. Increase the reaction temperature, if the reaction and products are stable at higher temperatures.3. Check the purity of the starting material by techniques like NMR or GC-MS and purify if necessary.
Formation of unexpected side products. 1. Presence of water or other nucleophilic impurities in the solvent.2. Elimination reactions (E1 or E2) competing with substitution.3. Rearrangement of the carbocation intermediate (less common for benzyl systems).1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. For S(_N)2 reactions, use a less sterically hindered, non-basic nucleophile. For S(_N)1, a less basic solvent can favor substitution over elimination.3. Analyze the product mixture thoroughly to identify the side products, which can provide clues about the competing reaction pathways.
Inconsistent kinetic data. 1. Fluctuation in reaction temperature.2. Inaccurate measurement of reactant concentrations.3. Inhomogeneous mixing of reactants.4. Issues with the analytical method (e.g., HPLC, GC).1. Use a temperature-controlled reaction setup (e.g., a water bath or heating mantle with a controller).2. Calibrate all measuring equipment. Prepare stock solutions carefully.3. Ensure efficient stirring throughout the reaction.4. Refer to the HPLC/GC troubleshooting section below.
Difficulty in monitoring reaction progress by HPLC. 1. Co-elution of reactant and product.2. Poor peak shape.3. Baseline noise or drift.1. Optimize the mobile phase composition or gradient to improve separation.2. Ensure the sample is dissolved in the mobile phase. Check for column degradation.3. Degas the mobile phase. Check for leaks in the HPLC system.[1][3][4][5][6]

Data Presentation

The following tables summarize the solvolysis rate constants for substituted benzyl chlorides in various aqueous organic solvent mixtures. While specific data for this compound is limited in the literature, the data for the structurally similar 3,4-dichlorobenzyl chloride is provided for comparison and estimation purposes.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile / 80% Water at 25°C [7]

Substituent on Benzyl Chloridek (s
1^{-1}−1
)
4-Methoxy2.2
4-Methyl1.6 x 10
2^{-2}−2
3-Methyl1.5 x 10
4^{-4}−4
H4.1 x 10
5^{-5}−5
4-Chloro1.2 x 10
5^{-5}−5
3-Chloro3.0 x 10
6^{-6}−6
3,4-Dichloro 1.1 x 10
6^{-6}−6
4-Nitro1.2 x 10
7^{-7}−7
3,5-Dinitro1.1 x 10
8^{-8}−8

Note: The rate constant for this compound is expected to be of a similar order of magnitude to that of 3,4-dichlorobenzyl chloride.

Experimental Protocols

General Protocol for Kinetic Study of Solvolysis of this compound

This protocol is adapted from general procedures for studying the kinetics of S(_N)1 solvolysis reactions and can be modified for different solvent systems.

Materials:

  • This compound

  • Desired solvent or solvent mixture (e.g., ethanol/water, acetone/water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

  • Stopwatch

Procedure:

  • Prepare a stock solution of this compound in a non-nucleophilic solvent (e.g., acetone).

  • Prepare the desired solvolysis solvent mixture (e.g., 50:50 ethanol:water by volume).

  • Equilibrate the solvent mixture and the stock solution of this compound in the constant temperature bath.

  • In a reaction flask, add a known volume of the solvent mixture and a few drops of the indicator.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the reaction flask and start the stopwatch simultaneously.

  • The solvolysis reaction will produce HCl, causing the indicator to change color.

  • Titrate the generated HCl with the standardized NaOH solution at regular time intervals, recording the volume of NaOH added and the time.

  • Continue the titration until the reaction is complete (i.e., no more HCl is produced).

  • The rate constant can be determined by plotting the natural logarithm of the remaining concentration of this compound versus time.

Mandatory Visualization

Solvolysis_Pathway cluster_SN1 SN1 Pathway (Polar Protic Solvents) cluster_SN2 SN2 Pathway (Polar Aprotic Solvents) A This compound B Carbocation Intermediate A->B Slow, Rate-Determining C 2,4-Dichlorobenzyl Alcohol B->C Fast, H2O attack D 2,4-Dichlorobenzyl Ether B->D Fast, ROH attack E This compound F Transition State E->F G Product F->G Nu Nucleophile Nu->F

Caption: Reaction pathways for this compound.

experimental_workflow start Start prep Prepare Reactant and Solvent Solutions start->prep react Initiate Reaction at Constant Temperature prep->react monitor Monitor Reaction Progress (e.g., Titration, HPLC, GC) react->monitor data Collect Time vs. Concentration Data monitor->data plot Plot ln[Reactant] vs. Time data->plot calc Calculate Rate Constant (k) plot->calc end End calc->end

Caption: Experimental workflow for kinetic studies.

logical_relationship solvent Solvent Choice polar_protic Polar Protic (e.g., H2O, EtOH) solvent->polar_protic polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solvent->polar_aprotic nonpolar Nonpolar (e.g., Hexane) solvent->nonpolar mechanism Dominant Reaction Mechanism polar_protic->mechanism polar_aprotic->mechanism nonpolar->mechanism sn1 SN1 mechanism->sn1 sn2 SN2 mechanism->sn2 no_reaction Very Slow/No Reaction mechanism->no_reaction rate Relative Reaction Rate sn1->rate sn2->rate no_reaction->rate fast Fast rate->fast moderate Moderate rate->moderate slow Very Slow rate->slow

Caption: Logical relationship of solvent effects.

References

Technical Support Center: Managing Exothermic Reactions with 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2,4-Dichlorobenzyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures, ensuring safer and more efficient outcomes.

Troubleshooting Exothermic Reactions

Uncontrolled exothermic reactions can lead to temperature and pressure surges, posing significant safety risks and compromising reaction outcomes. This section provides solutions to common problems encountered when working with this compound.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of reagent addition is too fast.2. Inadequate cooling or stirring.3. High concentration of reactants.1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling system (e.g., use a larger ice bath, switch to a cryocooler).3. Ensure vigorous stirring to promote heat transfer.4. If necessary, quench the reaction by slowly adding a pre-cooled, appropriate quenching agent.
Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm 1. Inactive initiating species (e.g., magnesium surface in a Grignard reaction).2. Presence of an induction period.1. For Grignard reactions, activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]2. Add a small portion of the this compound solution and gently warm a single spot on the flask to initiate the reaction.[1]3. Once initiated, proceed with slow, controlled addition of the remaining reagent.
Localized Hotspots and Formation of Byproducts 1. Inefficient stirring.2. Poor heat dissipation from the reaction mixture.1. Use an overhead stirrer for larger scale reactions to ensure thorough mixing.2. Use a reaction vessel with a larger surface area-to-volume ratio to improve heat transfer.3. Consider using a solvent with a higher boiling point to help moderate the temperature.
Difficult or Violent Quenching Step 1. Adding the quenching agent too quickly.2. Quenching at an elevated temperature.1. Always cool the reaction mixture to 0°C or below in an ice bath before quenching.2. Add the quenching agent (e.g., saturated aqueous ammonium chloride) slowly and dropwise with vigorous stirring.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions with this compound.

Q1: What are the primary exothermic events to be aware of when using this compound?

A1: The most significant exothermic events typically occur during:

  • Grignard Reagent Formation: The reaction of this compound with magnesium is highly exothermic and requires careful temperature control to prevent a runaway reaction.[1]

  • Friedel-Crafts Alkylation: The reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst can generate a substantial amount of heat.

  • N-alkylation of Amines/Imidazoles: The reaction with primary or secondary amines, or with heterocyclic compounds like imidazole, is also exothermic and can proceed rapidly.

Q2: What are the best practices for controlling the temperature of an exothermic reaction involving this compound?

A2: Effective temperature control is crucial. Key strategies include:

  • Slow, Controlled Addition: Add the this compound or other reactive reagents dropwise using an addition funnel to maintain a steady, controllable reaction rate.[1]

  • Efficient Cooling: Utilize an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired internal reaction temperature.

  • Vigorous Stirring: Ensure efficient mechanical or magnetic stirring to promote heat transfer from the reaction mixture to the cooling bath.

  • Dilution: Using an adequate volume of a suitable solvent helps to dissipate heat more effectively.

Q3: What are the consequences of poor temperature control?

A3: Poor temperature control can lead to several undesirable outcomes:

  • Runaway Reaction: An uncontrolled increase in temperature and pressure can lead to the violent release of reactants and solvent, posing a severe safety hazard.

  • Formation of Byproducts: Higher reaction temperatures can promote side reactions, such as Wurtz coupling in Grignard reactions, leading to lower yields of the desired product.

  • Decomposition: At elevated temperatures, this compound and other reaction components may decompose, leading to a complex mixture of products and potential safety hazards.

Q4: How should I properly quench a reaction involving this compound?

A4: Proper quenching is essential to safely neutralize any unreacted starting materials and reactive intermediates.

  • Cool the reaction mixture: Before adding any quenching agent, cool the reaction vessel to 0°C or below using an ice bath.

  • Slow Addition: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[2] This is a generally safe quenching agent for many reactions involving organometallic intermediates.

  • Monitor the temperature: Continue to monitor the internal temperature during the quenching process and adjust the addition rate to prevent a significant temperature rise.

Q5: What are some common impurities that can arise from poorly controlled exothermic reactions?

A5: Common impurities include:

  • Homocoupling Products: In Grignard reactions, Wurtz coupling can lead to the formation of 1,2-bis(2,4-dichlorophenyl)ethane.

  • Over-alkylation Products: In Friedel-Crafts reactions, the initial product can undergo further alkylation if the temperature is not controlled.

  • Decomposition Products: Uncontrolled high temperatures can lead to the degradation of starting materials and products into a variety of smaller, often chlorinated, organic molecules.

Experimental Protocols

Detailed methodologies for key experiments are provided below, with an emphasis on managing exothermic conditions.

Protocol 1: Grignard Reagent Formation with this compound

This protocol outlines the preparation of 2,4-Dichlorobenzylmagnesium chloride with careful temperature control.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[3]

  • Controlled Addition: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.[4]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[3]

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound

This protocol describes the alkylation of benzene, a representative Friedel-Crafts reaction.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anhydrous benzene

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride and anhydrous benzene. Cool the mixture in an ice bath.

  • Slow Addition: Add a solution of this compound in anhydrous benzene dropwise from the dropping funnel to the stirred suspension at a rate that maintains the internal temperature below 10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Reaction Pathways and Workflows

Synthesis of Miconazole

This compound is a key intermediate in the synthesis of the antifungal drug Miconazole. The following diagram illustrates a common synthetic route.

Miconazole_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: O-Alkylation 2_4_dichloroacetophenone 2,4-Dichloro-α-chloroacetophenone intermediate_1 α-(1-Imidazolyl)-2,4-dichloroacetophenone 2_4_dichloroacetophenone->intermediate_1 Imidazole, Organic Base 2_4_dichloroacetophenone->intermediate_1 imidazole Imidazole intermediate_2 α-(1-Imidazolyl)-2,4-dichlorophenylethanol intermediate_1->intermediate_2 KBH₄, Li salt intermediate_1->intermediate_2 miconazole Miconazole intermediate_2->miconazole This compound, Inorganic Base intermediate_2->miconazole 2_4_dichlorobenzyl_chloride This compound Exotherm_Management_Workflow start Start Reaction Setup risk_assessment Perform Risk Assessment (Identify Exothermic Potential) start->risk_assessment control_measures Implement Control Measures: - Cooling System - Slow Reagent Addition - Dilution risk_assessment->control_measures initiate_reaction Initiate Reaction control_measures->initiate_reaction monitor_temp Monitor Temperature Continuously initiate_reaction->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable temp_increase Temperature Increasing Uncontrollably? monitor_temp->temp_increase temp_stable->monitor_temp No continue_addition Continue Controlled Reagent Addition temp_stable->continue_addition Yes continue_addition->monitor_temp emergency_stop Emergency Stop: - Stop Addition - Maximize Cooling - Prepare to Quench temp_increase->emergency_stop Yes reaction_complete Reaction Complete temp_increase->reaction_complete No controlled_quench Controlled Quenching at Low Temperature emergency_stop->controlled_quench reaction_complete->controlled_quench workup Proceed to Work-up controlled_quench->workup end End workup->end

References

preventing hydrolysis of 2,4-Dichlorobenzyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of 2,4-Dichlorobenzyl chloride during reaction workups. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is the reaction of the benzylic chloride with water, which is significantly accelerated by the presence of bases. The benzylic carbocation intermediate is stabilized by the aromatic ring, making it susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding 2,4-dichlorobenzyl alcohol and hydrochloric acid (HCl). The produced HCl can further catalyze the hydrolysis.

Q2: How stable is this compound in a neutral aqueous solution?

Q3: Can I use a strong base to neutralize acidic byproducts in my reaction mixture?

A3: It is strongly advised to avoid strong bases, such as sodium hydroxide or potassium hydroxide, during the workup of this compound.[1] Strong bases will significantly accelerate the rate of hydrolysis, leading to the formation of 2,4-dichlorobenzyl alcohol as a major byproduct.

Q4: My crude product shows a new spot on the TLC plate after workup, which I suspect is the hydrolysis product. How can I confirm this?

A4: You can confirm the presence of the hydrolysis product, 2,4-dichlorobenzyl alcohol, by comparing its Rf value on the TLC plate with an authentic sample of 2,4-dichlorobenzyl alcohol, if available. Alternatively, you can analyze your crude product by techniques like GC-MS or LC-MS to identify the mass corresponding to the alcohol. The formation of benzyl alcohol from benzyl chloride is a known issue during purification.

Q5: Is it possible to perform a non-aqueous workup to completely avoid hydrolysis?

A5: Yes, a non-aqueous workup is a viable strategy. This can involve filtering the reaction mixture through a plug of an inert solid like Celite® or silica gel to remove solid impurities, followed by evaporation of the solvent. If acidic impurities need to be removed, a non-aqueous base like pyridine or triethylamine can be used, followed by filtration to remove the resulting salt.

Troubleshooting Guide

This guide addresses common problems encountered during the workup of reactions containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound after aqueous workup. 1. Significant hydrolysis to 2,4-dichlorobenzyl alcohol. 2. Use of basic washing solutions. 3. Prolonged contact time with the aqueous phase. 4. High temperature during workup.1. Perform the workup at a low temperature (0-5 °C). 2. Use a mild, slightly acidic quenching solution like saturated aqueous ammonium chloride.[1] 3. Minimize the time the organic layer is in contact with the aqueous phase. 4. If acidic impurities must be removed, use a dilute, weak base like 5% sodium bicarbonate solution and perform the wash quickly at low temperature.[2]
Presence of 2,4-dichlorobenzyl alcohol as a major impurity. 1. Hydrolysis during the reaction or workup. 2. Incomplete conversion of a starting alcohol if the chloride was synthesized in situ.1. Ensure all reagents and solvents for the main reaction are anhydrous. 2. Follow the recommended low-temperature aqueous workup protocol. 3. If the impurity level is high, consider purification by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).
Formation of an emulsion during extraction. 1. High concentration of salts. 2. Similar densities of the aqueous and organic layers.1. Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer.[1] 2. Dilute the mixture with more organic solvent and water. 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.
Evolution of HCl gas during solvent removal. 1. Thermal decomposition of residual this compound. 2. Hydrolysis due to residual water at elevated temperatures.[2]1. Remove the solvent under reduced pressure using a rotary evaporator at a low temperature. 2. Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentration.[1]

Experimental Protocols

Protocol 1: Recommended Low-Temperature Aqueous Workup

This protocol is designed to minimize the hydrolysis of this compound during the workup of a typical organic reaction.

Materials:

  • Reaction mixture containing this compound in an organic solvent.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-cooled to 0-5 °C.[1]

  • Deionized water, pre-cooled to 0-5 °C.

  • Brine (saturated aqueous NaCl), pre-cooled to 0-5 °C.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Quenching: Cool the reaction vessel to 0 °C using an ice-water bath.[1]

  • Slowly add the pre-cooled saturated aqueous NH₄Cl solution to the reaction mixture with stirring.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel.

  • Allow the layers to separate. Drain and collect the organic layer.

  • Extract the aqueous layer with a fresh portion of the organic solvent.

  • Washing: Combine the organic layers in the separatory funnel.

  • Wash the combined organic layer once with pre-cooled deionized water and then once with pre-cooled brine.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄.[1]

  • Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.

  • Filtration and Concentration: Filter the mixture to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator at a controlled, low temperature to yield the crude product.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions 2,4-Dichlorobenzyl_chloride This compound Carbocation_Intermediate Benzylic Carbocation (Resonance Stabilized) 2,4-Dichlorobenzyl_chloride->Carbocation_Intermediate - Cl⁻ Alcohol_Product 2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl_chloride->Alcohol_Product + H₂O H2O H₂O Carbocation_Intermediate->Alcohol_Product + H₂O, - H⁺ HCl HCl Base Base (e.g., OH⁻)

Caption: Hydrolysis pathway of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup (0-5 °C) cluster_isolation Isolation A Reaction Mixture (containing this compound) B Quench with cold sat. aq. NH₄Cl A->B C Extract with Organic Solvent B->C D Wash with cold H₂O C->D E Wash with cold Brine D->E F Dry with anhydrous MgSO₄ E->F G Filter F->G H Concentrate (low temperature) G->H I Crude Product H->I

Caption: Recommended aqueous workup workflow.

References

Technical Support Center: Reactions Involving 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichlorobenzyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile reagent primarily used as a building block in organic synthesis. The most common reactions include:

  • Nucleophilic Substitution: As a primary benzylic halide, it readily undergoes SN2 reactions with a variety of nucleophiles, including amines, alcohols (Williamson ether synthesis), and thiols, to form the corresponding substituted products.

  • Friedel-Crafts Alkylation: It is used to introduce the 2,4-dichlorobenzyl group onto aromatic rings in the presence of a Lewis acid catalyst.[1]

  • Organometallic Reagent Formation: It can be used to prepare organozinc reagents (e.g., 2,4-Dichlorobenzylzinc chloride) for use in cross-coupling reactions.[2]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[3][4] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]

Q3: What are common impurities in commercial this compound, and how can they affect my reaction?

A3: A common impurity that can arise during the synthesis of this compound from 2,4-dichlorotoluene is the over-chlorinated byproduct, 2,4-dichlorobenzylidene dichloride.[3] The presence of this and other impurities can lead to unexpected side products and lower yields in subsequent reactions. It is advisable to use a high-purity grade of the reagent or purify it by vacuum distillation if necessary.

Q4: How should I properly store this compound?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] Hydrolysis of the compound with water will produce 2,4-dichlorobenzyl alcohol and hydrochloric acid.[6]

Troubleshooting Guide for Nucleophilic Substitution Reactions

This section addresses common issues encountered during nucleophilic substitution reactions with amines, alcohols, and thiols.

Problem 1: Low or no yield of the desired substitution product.

Potential Cause Troubleshooting Recommendation
Inadequate Base In reactions with primary or secondary amines, a base is crucial to neutralize the HCl generated.[2] Without a base, the starting amine will be protonated, rendering it non-nucleophilic. Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. For alcohol and thiol reactions, a strong base (e.g., NaH, K₂CO₃) is needed to deprotonate the nucleophile to form the more reactive alkoxide or thiolate.
Poor Nucleophile The nucleophilicity of your reactant may be too low. For alcohols and thiols, ensure complete deprotonation to the corresponding alkoxide or thiolate.
Solvent Effects Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its reactivity.[7] Polar protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its effectiveness.[7]
Reaction Temperature Too Low While SN2 reactions are often performed at or below room temperature, some less reactive nucleophiles may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
Steric Hindrance Although this compound is a primary halide, a very bulky nucleophile may hinder the SN2 reaction.

Problem 2: Formation of significant side products.

Side Product Potential Cause Troubleshooting Recommendation
Elimination Product (Alkene) The nucleophile is acting as a base, leading to E2 elimination. This is more likely with sterically hindered or strongly basic nucleophiles.Use a less hindered and less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination.
Dibenzyl Ether In Williamson ether synthesis, if the alkoxide concentration is low or if water is present, the initially formed alcohol product can be deprotonated and react with another molecule of this compound.[5]Ensure anhydrous conditions and use a sufficient excess of the desired alcohol/alkoxide.
Over-alkylation (for amines) The secondary amine product is more nucleophilic than the starting primary amine and can react further with this compound to form a tertiary amine.Use a larger excess of the primary amine to increase the probability of the benzyl chloride reacting with the starting material.[8]
Disulfide (for thiols) Thiols can be oxidized to disulfides, especially in the presence of air (oxygen).Degas the solvent and run the reaction under an inert atmosphere (nitrogen or argon).

Troubleshooting Guide for Friedel-Crafts Alkylation

Problem 1: Low or no yield of the alkylated product.

Potential Cause Troubleshooting Recommendation
Deactivated Aromatic Substrate The aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which deactivate it towards electrophilic aromatic substitution.[9]
Inactive Catalyst Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1]
Insufficient Catalyst The product can form a complex with the Lewis acid, effectively removing it from the reaction.
Substrate Reacts with Catalyst Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups will react with the Lewis acid catalyst, leading to deactivation.

Problem 2: Formation of multiple products (isomers or poly-alkylated products).

Issue Potential Cause Troubleshooting Recommendation
Polyalkylation The alkylated product is more reactive than the starting aromatic compound because the alkyl group is electron-donating and activates the ring for further substitution.[9][10]Use a large excess of the aromatic substrate to increase the likelihood that the electrophile will react with the starting material rather than the product.[5]
Isomer Formation When alkylating a substituted benzene ring (e.g., toluene), a mixture of ortho, meta, and para isomers can be formed. The product distribution can be temperature-dependent.[11]The reaction temperature can be adjusted to favor the desired isomer. For example, in the methylation of toluene, lower temperatures favor the ortho and para products, while higher temperatures can lead to the more thermodynamically stable meta product.[11]

Data Presentation

Table 1: Influence of Base and Solvent on the Yield of N-(2,4-dichlorobenzyl)aniline

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
NaHCO₃Water/Aniline90-95485-87*[8]
K₂CO₃DMF100-150VariesGood (General)[9]

*Data for the reaction of aniline with benzyl chloride, which is a close analog.

Table 2: Catalyst and Conditions for Friedel-Crafts Alkylation of Benzene with Benzyl Chloride

Catalyst Catalyst Loading (mol/mol BC) Benzene:BC Ratio Temperature (K) Conversion of BC Selectivity to Diphenylmethane (%) Reference
AlCl₃0.0943:1358Complete (30 min)~58[12]
Basolite F300 (Fe-MOF)-15:1353>90% (3h)~90[12]

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dichlorobenzyl)aniline

This protocol is adapted from a general procedure for the benzylation of aniline.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (4 molar equivalents), sodium bicarbonate (1.25 molar equivalents), and water.

  • Reagent Addition: Heat the mixture to 90-95 °C with vigorous stirring. Slowly add this compound (1 molar equivalent) over 1.5-2 hours.

  • Reaction: Maintain the reaction at 90-95 °C for an additional 2 hours after the addition is complete.

  • Work-up: Cool the mixture and filter with suction. Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.

  • Purification: Dry the organic layer with anhydrous sodium sulfate and filter. Remove the excess aniline by vacuum distillation. The product, N-(2,4-dichlorobenzyl)aniline, can then be distilled under reduced pressure.

Protocol 2: Williamson Ether Synthesis of 2,4-Dichlorobenzyl Phenyl Ether

This is a general protocol based on the Williamson ether synthesis.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous solvent (e.g., THF or DMF). Add phenol (1 equivalent) followed by a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Reagent Addition: Cool the resulting sodium phenoxide solution to 0 °C. Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Friedel-Crafts Alkylation of Benzene with this compound

This protocol is based on general procedures for Friedel-Crafts alkylation.[12][13]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous benzene (large excess, e.g., 10 equivalents) and anhydrous aluminum chloride (1.1 equivalents) under an inert atmosphere. Cool the mixture in an ice bath.

  • Reagent Addition: Add this compound (1 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product, (2,4-dichlorobenzyl)benzene, can be purified by vacuum distillation or column chromatography.

Mandatory Visualizations

troubleshooting_low_yield start Low or No Product Yield cause1 Inadequate Base / Incomplete Deprotonation start->cause1 cause2 Poor Solvent Choice start->cause2 cause3 Low Reaction Temperature start->cause3 cause4 Inactive Catalyst (Friedel-Crafts) start->cause4 solution1 Add appropriate base (e.g., NaH, K2CO3, Et3N) cause1->solution1 Solution solution2 Use polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) cause2->solution2 Solution solution3 Gently heat and monitor by TLC cause3->solution3 Solution solution4 Use anhydrous conditions and reagents cause4->solution4 Solution

Caption: Troubleshooting workflow for low product yield.

experimental_workflow_substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) deprotonation 2. Deprotonate Nucleophile (if alcohol/thiol) with Base setup->deprotonation addition 3. Add this compound (dropwise at 0°C) deprotonation->addition stir 4. Stir at RT (Monitor by TLC) addition->stir quench 5. Quench Reaction (e.g., with water) stir->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry purify 8. Purify Product (Column Chromatography/Distillation) dry->purify

Caption: General workflow for nucleophilic substitution.

signaling_pathway_friedel_crafts reagents This compound + AlCl3 electrophile Formation of Electrophile [2,4-Cl2C6H3CH2]+[AlCl4]- reagents->electrophile attack Electrophilic Attack electrophile->attack aromatic Aromatic Substrate (e.g., Benzene) aromatic->attack sigma_complex Arenium Ion Intermediate (Sigma Complex) attack->sigma_complex deprotonation Deprotonation by [AlCl4]- sigma_complex->deprotonation product Alkylated Product + HCl + AlCl3 deprotonation->product

Caption: Key steps in Friedel-Crafts alkylation.

References

Technical Support Center: 2,4-Dichlorobenzylzinc Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichlorobenzylzinc chloride solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the preparation, storage, and use of 2,4-dichlorobenzylzinc chloride solutions.

Issue 1: Solution appears cloudy or contains a precipitate.

  • Question: My 2,4-dichlorobenzylzinc chloride solution, which was initially a clear to grayish solution, has become cloudy or has a visible precipitate. What is the cause and how can I resolve this?

  • Answer: Cloudiness or precipitation in your 2,4-dichlorobenzylzinc chloride solution can be attributed to several factors:

    • Moisture Contamination: Organozinc reagents are highly sensitive to moisture.[1] The introduction of water, even in trace amounts, will lead to hydrolysis, forming insoluble zinc hydroxide salts that appear as a white precipitate.[1]

    • Incomplete Solubilization: During the in-situ preparation, the organozinc species forms on the surface of the zinc metal. Without a sufficient amount of a solubilizing agent like lithium chloride (LiCl), the reagent may not fully dissolve and can remain as a suspension.[1]

    • Low-Temperature Storage: While storing the solution at low temperatures (e.g., 2-8°C) is recommended to slow down decomposition, it can also decrease the solubility of the organozinc reagent or the LiCl salt, leading to precipitation.[1]

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Always use rigorously dried glassware and anhydrous solvents. Conduct all manipulations under an inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Utilize Lithium Chloride: The presence of LiCl is crucial for solubilizing the organozinc reagent. A common practice is to use a solution of LiCl in THF (approximately 0.5 M).[1]

    • Gentle Warming: If precipitation occurred during cold storage, allow the solution to slowly warm to room temperature with gentle swirling. The precipitate should redissolve if it is due to low-temperature insolubility. Do not apply excessive heat, as this will accelerate degradation.[1]

Issue 2: Significant drop in the concentration of the solution over a short period.

  • Question: I have observed a rapid decrease in the molarity of my 2,4-dichlorobenzylzinc chloride solution as determined by titration. What are the likely causes of this instability?

  • Answer: A rapid decline in the concentration of your organozinc solution is a strong indicator of decomposition. The primary causes are:

    • Exposure to Air (Oxygen): Organozinc compounds are sensitive to oxygen.[1] Oxidation can lead to the formation of various byproducts, thus reducing the concentration of the active reagent.

    • Elevated Temperatures: Storing the solution at room temperature or higher for extended periods will significantly accelerate the rate of decomposition.[1]

    • Presence of Protic Impurities: Protic substances, such as water or alcohols, will rapidly quench the organozinc reagent, leading to a decrease in its concentration.[1]

    Preventative Measures:

    • Maintain a Strict Inert Atmosphere: Handle the solution under an inert gas at all times. The use of Sure/Seal™ bottles or similar air-tight containers is highly recommended.[1]

    • Proper Storage: Always store the solution at the recommended temperature of 2-8°C when not in use.[1]

    • Solvent Purity: Ensure that the tetrahydrofuran (THF) or other solvents used are anhydrous and free of protic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a 2,4-dichlorobenzylzinc chloride solution?

A1: While specific stability data for 2,4-dichlorobenzylzinc chloride is not extensively published, data from analogous functionalized benzylzinc chlorides in the presence of LiCl can provide a good estimate. For instance, some functionalized benzylzinc chlorides have reported half-lives of several days to weeks at 25°C.[1] To maximize the shelf-life of your solution, it is crucial to store it at 2-8°C under an inert atmosphere.[1] For long-term stability, conversion to a solid organozinc pivalate derivative, which shows enhanced resistance to air and moisture, can be considered.[1][2][3][4][5]

Q2: How can I accurately determine the concentration of my 2,4-dichlorobenzylzinc chloride solution?

A2: The most reliable method for determining the concentration of your organozinc solution is through iodometric titration. This method involves reacting the organozinc compound with a standardized solution of iodine. The endpoint is indicated by the disappearance of the brown color of the iodine solution. A detailed protocol is provided in the "Experimental Protocols" section of this document.

Q3: My Negishi cross-coupling reaction using this reagent is not working or giving low yields. What are the possible reasons?

A3: Several factors could contribute to poor performance in a Negishi coupling reaction:

  • Low Reagent Concentration: The concentration of your 2,4-dichlorobenzylzinc chloride solution may have decreased due to decomposition. It is advisable to titrate the solution before use.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or byproducts in the reaction mixture.

  • Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous and anaerobic conditions. The choice of solvent, temperature, and reaction time can also significantly impact the outcome.

Data Presentation

Table 1: Stability of Analogous Benzylzinc Chlorides in THF at 25°C

Benzylzinc Chloride DerivativeHalf-life (t½) at 25°C
3-Propionylbenzylzinc chloride27 days
Acetyl-substituted benzylzinc chloride2 days

Note: This data is for analogous compounds and should be used as an estimation for the stability of 2,4-dichlorobenzylzinc chloride.[1]

Experimental Protocols

Protocol 1: In-situ Preparation of 2,4-Dichlorobenzylzinc Chloride Solution

This protocol describes the preparation of the organozinc reagent via the direct insertion of activated zinc dust in the presence of lithium chloride.

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Zinc dust (<10 micron, >98%)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for zinc activation)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

  • Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to this compound). To activate the zinc, add a small amount of 1,2-dibromoethane in anhydrous THF and stir for 30 minutes at room temperature. Decant the THF and wash the activated zinc with fresh anhydrous THF.

  • Reaction Setup: To the activated zinc dust, add anhydrous LiCl (1.5 - 2.0 equivalents). Add anhydrous THF to the flask.

  • Addition of Precursor: Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel. Add the solution of this compound dropwise to the vigorously stirred suspension of zinc dust and LiCl in THF at room temperature (25°C).

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 12 hours.[1] The progress of the insertion can be monitored by taking an aliquot, quenching it with a solution of iodine in THF, and analyzing the formation of 2,4-dichloro-1-(iodomethyl)benzene by GC-MS.[1]

  • Completion and Use: Upon completion (disappearance of the starting material), stop the stirring and allow the excess zinc dust to settle. The resulting grayish supernatant containing the 2,4-dichlorobenzylzinc chloride solution is ready for direct use in subsequent reactions or can be cannulated to another dry, inerted flask for storage at 2-8°C.[1]

Protocol 2: Iodometric Titration of 2,4-Dichlorobenzylzinc Chloride Solution

This method allows for the accurate determination of the molar concentration of the organozinc reagent.

Materials:

  • Solution of 2,4-dichlorobenzylzinc chloride to be titrated

  • Iodine (I₂)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried glassware (e.g., 10 mL round-bottom flask)

  • 1.00 mL syringe

Procedure:

  • Prepare Iodine Solution: In a flame-dried and argon-flushed 10 mL round-bottom flask, accurately weigh approximately 254 mg (1 mmol) of iodine. Add 3-5 mL of a saturated solution of LiCl in anhydrous THF (ca. 0.5 M). Stir until the iodine is completely dissolved, resulting in a brown solution.[1]

  • Titration Setup: Cool the iodine solution to 0°C in an ice bath.

  • Titration: Slowly add the 2,4-dichlorobenzylzinc chloride solution dropwise to the cold, stirred iodine solution using a 1.00 mL syringe.

  • Endpoint Determination: The endpoint is reached when the brown color of the iodine solution disappears, and the solution becomes colorless and transparent. Record the volume of the organozinc solution added.[1]

  • Calculation: Molarity (M) = (moles of I₂) / (Volume of organozinc solution in L)

Mandatory Visualization

experimental_workflow cluster_prep Preparation of 2,4-Dichlorobenzylzinc Chloride cluster_titration Iodometric Titration start Start: Anhydrous Conditions activate_zn Activate Zinc Dust (1,2-Dibromoethane in THF) start->activate_zn add_licl Add Anhydrous LiCl and THF activate_zn->add_licl add_precursor Add this compound Solution Dropwise add_licl->add_precursor react Stir at 25°C for 4-12h add_precursor->react monitor Monitor by GC-MS of Quenched Aliquots react->monitor Periodically settle Allow Excess Zinc to Settle react->settle Upon Completion solution 2,4-Dichlorobenzylzinc Chloride Solution settle->solution titrate Titrate with Organozinc Solution solution->titrate For Concentration Determination prep_iodine Prepare I₂ Solution in LiCl/THF cool_iodine Cool to 0°C prep_iodine->cool_iodine cool_iodine->titrate endpoint Endpoint: Colorless Solution titrate->endpoint calculate Calculate Molarity endpoint->calculate

Caption: Workflow for the preparation and titration of 2,4-dichlorobenzylzinc chloride solution.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start 2,4-Dichlorobenzylzinc Chloride (in THF) intermediate [Ar-CH₂-Zn(OH)Cl]⁻ + H⁺ (Unstable Intermediate) start->intermediate Reaction with moisture H₂O (Moisture) moisture->intermediate product1 2,4-Dichlorotoluene intermediate->product1 Protonolysis product2 Zn(OH)Cl (Zinc Hydroxychloride Precipitate) intermediate->product2 Decomposition start_ox 2,4-Dichlorobenzylzinc Chloride peroxide Ar-CH₂-OO-ZnCl (Organozinc Peroxide) start_ox->peroxide Reaction with oxygen O₂ (Air) oxygen->peroxide byproducts Complex Mixture of Oxidation Byproducts peroxide->byproducts Further Decomposition

Caption: Plausible degradation pathways for 2,4-dichlorobenzylzinc chloride.

References

how to handle moisture sensitive reactions with 2,4-Dichlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling 2,4-Dichlorobenzyl Chloride

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling of this compound in moisture-sensitive reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield. What is the most common cause?

A1: The most frequent cause of low yields in reactions involving this compound is its sensitivity to moisture. Like many benzyl halides, it can react with even trace amounts of water in your solvents, reagents, or glassware. This unwanted side reaction, known as hydrolysis, converts the starting material into the unreactive 2,4-Dichlorobenzyl alcohol, thereby reducing the amount of material available for your desired transformation and complicating purification.[1][2]

Q2: I've observed an unexpected byproduct in my analysis with a mass corresponding to 2,4-Dichlorobenzyl alcohol. How can I prevent its formation?

A2: The formation of 2,4-Dichlorobenzyl alcohol is a clear indicator of moisture contamination. To prevent this, you must employ rigorous anhydrous (water-free) techniques. This involves thoroughly drying all glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere of nitrogen or argon.[3][4][5]

Q3: What are the essential steps for setting up a moisture-sensitive reaction?

A3: A successful anhydrous reaction setup involves several critical steps:

  • Drying Glassware: All glassware must be rigorously dried, typically by placing it in a drying oven at 125°C for at least 24 hours or by flame-drying under a vacuum.[6][7][8][9]

  • Using Anhydrous Solvents: Use commercially available anhydrous solvents or dry your own using appropriate methods, such as distillation from a drying agent or storage over activated molecular sieves.[6][8]

  • Inert Atmosphere: Assemble the hot glassware and flush the entire system with a dry, inert gas like nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the experiment using a balloon or a bubbler system.[3][9][10]

  • Proper Reagent Transfer: Add liquids and solvents using dry syringes or cannulas through rubber septa.[3][5][9] Add solids under a positive flow of inert gas.

Q4: I am still getting poor results despite using anhydrous solvents and oven-dried glassware. What advanced troubleshooting steps can I take?

A4: If basic precautions are failing, consider these points:

  • Solvent Purity: Confirm the water content of your "anhydrous" solvent. Even sealed commercial bottles can be compromised. Consider using a fresh bottle or re-drying the solvent over activated molecular sieves for at least 24 hours.[6][8]

  • Reagent Quality: Ensure the this compound itself has not been compromised by previous exposure to atmospheric moisture. Consider purifying it by distillation if its quality is suspect.

  • Atmosphere Integrity: Check your entire apparatus for leaks. Even a small leak can introduce enough moisture to affect the reaction. Ensure all joints are well-sealed and septa are fresh.

  • Highly Sensitive Reactions: For extremely moisture-sensitive reactions, such as the formation of organometallic reagents, working in a glovebox provides the most controlled environment.[4][6][11]

Q5: Can you provide a reliable, anhydrous protocol for a common reaction involving this compound?

A5: Yes, the in situ generation of 2,4-Dichlorobenzylzinc chloride for use in subsequent cross-coupling reactions is a common application that demands strictly anhydrous conditions. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.[12]

Troubleshooting Guide

This guide summarizes common issues, their probable causes, and recommended solutions when working with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Reagent Hydrolysis: Starting material is consumed by reacting with trace water.[4][13]- Ensure all glassware is oven-dried or flame-dried.[7][8] - Use freshly opened or properly dried anhydrous solvents.[6] - Conduct the reaction under a positive pressure of inert gas (N₂ or Ar).
Incomplete Reaction: The reaction has not gone to completion.- Monitor reaction progress using TLC or GC. - If stalled, consider a slight, careful increase in temperature.[4]
Formation of Side Products Hydrolysis Byproduct: 2,4-Dichlorobenzyl alcohol is present.- Implement stricter anhydrous techniques as described above.
Homocoupling Product: Two molecules of the benzyl chloride have coupled.- This can occur during organometallic reagent formation. Ensure slow addition of the benzyl chloride to the metal suspension.[12]
Inconsistent Results Variable Atmospheric Conditions: Fluctuations in lab humidity affect water contamination levels between runs.[4]- Standardize the anhydrous setup protocol for all experiments.[4] - For highly sensitive work, use a glovebox for maximum consistency.[11]
Difficulty in Purification Product is Hygroscopic: The final product may absorb moisture from the air.- Conduct the workup and purification steps (e.g., filtration) under an inert atmosphere where possible.[4] - Dry the final product under a high vacuum.

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction

This protocol outlines the fundamental steps for creating an inert atmosphere suitable for most moisture-sensitive reactions.

Materials:

  • Round-bottom flask and other required glassware

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Nitrogen or Argon) with tubing

  • Needles and a bubbler system

  • Anhydrous solvents and reagents

Methodology:

  • Glassware Preparation: Dry all glassware in an oven at 125°C for a minimum of 24 hours.[8]

  • Assembly: While still hot, assemble the glassware (e.g., flask with condenser). Seal all openings with rubber septa. Allow to cool to room temperature under a stream of inert gas.

  • Inerting the Flask: Insert an inlet needle connected to the inert gas line and an outlet needle to vent the flask. Purge the flask with inert gas for 5-10 minutes. Alternatively, use a Schlenk line to perform three vacuum-backfill cycles.[3]

  • Maintaining Atmosphere: Remove the outlet needle and connect the gas line to a bubbler to maintain a slight positive pressure (1-2 bubbles per second).

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the septum. Add solid reagents quickly under a counter-flow of inert gas.

  • Reaction: Once all reagents are added, allow the reaction to proceed under the positive pressure of inert gas for the required time.

Protocol 2: In Situ Generation of 2,4-Dichlorobenzylzinc Chloride

This protocol, adapted from established methods for preparing benzylic zinc halides, requires strict adherence to anhydrous technique.[12]

Materials:

  • This compound

  • Zinc dust (<10 micron)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for anhydrous reactions

Methodology:

  • Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equivalents). Activate the zinc by stirring it with 1,2-dibromoethane in anhydrous THF for 30 minutes, then decant the THF and wash the zinc with fresh anhydrous THF.[12]

  • Reaction Setup: To the activated zinc, add anhydrous LiCl (1.5 equivalents). Add enough anhydrous THF to allow for efficient stirring.

  • Precursor Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the vigorously stirred zinc/LiCl suspension at room temperature.[12]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. The progress of the zinc insertion can be monitored by taking small aliquots, quenching them, and analyzing by GC to observe the disappearance of the starting material.[12]

  • Use: Once the starting material is consumed, the resulting greyish solution of 2,4-Dichlorobenzylzinc chloride is ready for immediate use in the subsequent reaction step (e.g., Negishi coupling).

Visualizations

G A 1. Oven-Dry or Flame-Dry All Glassware B 2. Assemble Apparatus While Hot A->B C 3. Purge System with Inert Gas (N₂ or Ar) B->C D 4. Add Anhydrous Solvents via Syringe C->D E 5. Add this compound & Other Reagents D->E F 6. Maintain Positive Pressure & Run Reaction E->F

Caption: A typical experimental workflow for establishing and maintaining anhydrous conditions.

G cluster_0 cluster_1 Desired Reaction cluster_2 Undesired Side Reaction A 2,4-Dichlorobenzyl Chloride B Desired Product A->B + Nucleophile (Nu⁻) (Anhydrous Conditions) C 2,4-Dichlorobenzyl Alcohol A->C + Trace H₂O (Moisture Contamination)

Caption: Competing reaction pathways: the desired nucleophilic substitution versus undesired hydrolysis.

G

Caption: A decision tree to diagnose the cause of low reaction yields.

References

Technical Support Center: Scaling Up 2,4-Dichlorobenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2,4-Dichlorobenzyl chloride from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method is the free-radical side-chain photochlorination of 2,4-dichlorotoluene. This process involves reacting 2,4-dichlorotoluene with chlorine gas under UV light, often in the presence of a radical initiator.[1] An alternative route involves the reaction of 2,4-trichlorotoluene dichloride with a carboxylic acid, catalyzed by a Lewis acid like aluminum chloride or ferric chloride.[2]

Q2: What are the primary safety concerns when handling this compound and its precursors at a larger scale?

A2: Key safety concerns include:

  • Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[3]

  • Toxicity: It is a lachrymator, meaning it irritates the eyes and can cause tearing. Inhalation of vapors or mists should be strictly avoided.[3]

  • Hydrogen Chloride (HCl) Gas Evolution: The chlorination reaction produces significant amounts of corrosive HCl gas, which must be scrubbed.

  • Exothermic Reaction: The reaction is exothermic, and without proper heat management, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.

  • Handling of Chlorine Gas: Chlorine is a toxic and corrosive gas that requires specialized handling and storage procedures.

Q3: What are the main impurities I should expect, and how might they change during scale-up?

A3: The primary impurity is typically 2,4-dichlorobenzylidene dichloride, formed from over-chlorination.[1] Other potential impurities include unreacted 2,4-dichlorotoluene and isomers formed from ring chlorination. During scale-up, localized "hot spots" due to less efficient heat transfer can lead to an increase in the formation of over-chlorinated byproducts. Inadequate mixing can also result in a less homogeneous reaction, potentially increasing the levels of unreacted starting material in the final crude product.

Q4: How can I effectively control the reaction temperature in a pilot plant reactor?

A4: Effective temperature control in a pilot plant reactor can be achieved through:

  • Jacketed Reactors: Utilizing a reactor with a cooling jacket through which a heat transfer fluid is circulated.

  • Internal Cooling Coils: For larger reactors, internal cooling coils can provide additional heat transfer surface area.

  • Controlled Reagent Addition: Adding the chlorine gas at a controlled rate to manage the rate of heat generation.

  • Efficient Agitation: Good mixing is crucial to ensure uniform temperature throughout the reactor and prevent localized hot spots.

  • Automated Control Systems: Implementing automated systems with temperature probes to monitor and adjust the cooling fluid flow rate.

Troubleshooting Guide for Scale-Up

Issue Potential Cause (Lab vs. Pilot Plant) Recommended Action
Reaction is too slow or stalls Lab: Insufficient light source or initiator concentration. Pilot: Inadequate light penetration in a larger reactor volume, lower localized temperature due to better overall heat dissipation, or poor mixing leading to localized depletion of reactants.Pilot Plant: - Ensure the UV lamp is appropriately sized for the reactor volume and geometry. - Verify that the reaction temperature is within the optimal range. - Improve agitation to ensure good mixing of reactants and uniform light exposure. - Confirm the purity and activity of the radical initiator if one is being used.
Excessive formation of 2,4-dichlorobenzylidene dichloride Lab: Over-chlorination due to prolonged reaction time or excess chlorine. Pilot: Localized over-concentration of chlorine due to poor mixing, or "hot spots" accelerating the second chlorination step.Pilot Plant: - Optimize the chlorine addition rate and total stoichiometry. - Improve agitation to ensure rapid dispersion of chlorine. - Enhance heat removal to maintain a consistent temperature and avoid hot spots. - Implement online monitoring (e.g., GC) to track the reaction progress and stop at the optimal point.
Reaction runaway (rapid increase in temperature and pressure) Lab: Less likely due to a high surface area to volume ratio, allowing for efficient heat dissipation. Pilot: The surface area to volume ratio decreases significantly, making heat removal more challenging. An uncontrolled exotherm can lead to a thermal runaway.Pilot Plant: - Immediate Action: Stop the chlorine feed and any heating, and apply maximum cooling. If necessary, use a quench agent. - Prevention: Conduct a thorough thermal hazard analysis (e.g., using reaction calorimetry) before scaling up. Ensure the cooling system is adequately sized. Add chlorine at a slower, controlled rate.
Product purification is difficult Lab: Simple distillation or chromatography may be sufficient. Pilot: Larger volumes and potentially higher impurity levels can make purification more complex.Pilot Plant: - Utilize fractional vacuum distillation for efficient separation of the product from starting material and byproducts. - Ensure the vacuum system is appropriately sized for the pilot scale. - For very high purity requirements, consider recrystallization if the product is a solid at a suitable temperature.

Data Presentation: Lab vs. Pilot Plant Scale-Up Comparison

The following table provides an illustrative comparison of key parameters when scaling up the synthesis of this compound. Note that specific values will vary depending on the exact equipment and process conditions.

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Illustrative) Key Considerations for Scale-Up
Reactant (2,4-dichlorotoluene) 161 g (1.0 mol)16.1 kg (100 mol)Ensuring consistent quality and dryness of the starting material at a larger scale.
Chlorine Gas ~71 g (1.0 mol)~7.1 kg (100 mol)Precise and controlled addition of chlorine gas is critical for safety and selectivity.
Radical Initiator (e.g., AIBN) 0.01-0.1 mol%0.01-0.1 mol%The initiator should be added in portions or as a solution to maintain a steady initiation rate.
Reaction Volume 250-500 mL50-100 LThe surface area to volume ratio decreases, impacting heat transfer.
Reaction Temperature 120-130 °C120-130 °CMaintaining a consistent temperature is more challenging at a larger scale and requires efficient cooling.
Reaction Time 3-4 hours4-6 hoursMay need to be adjusted based on the rate of chlorine addition and heat removal capacity.
Agitation Speed 300-500 RPM (magnetic stirrer)100-300 RPM (impeller)The type and speed of agitation must be optimized for the reactor geometry to ensure good mixing.
Heat Transfer Area/Volume HighLowThis is a critical factor leading to potential heat accumulation and thermal runaway.
Typical Yield (Crude) 85-95%80-90%Yields may be slightly lower on a pilot scale due to handling losses and less ideal conditions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • 2,4-Dichlorotoluene (161 g, 1.0 mol)

  • AIBN (Azobisisobutyronitrile) (0.164 g, 1 mmol)

  • Chlorine gas

  • Nitrogen gas

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • UV lamp (e.g., mercury vapor lamp)

  • Gas scrubber (containing NaOH solution)

Procedure:

  • Set up the apparatus in a well-ventilated fume hood.

  • Add 2,4-dichlorotoluene and AIBN to the flask.

  • Flush the system with nitrogen gas.

  • Begin stirring and heat the mixture to 120-125 °C.

  • Once the temperature is stable, turn on the UV lamp.

  • Introduce chlorine gas through the gas inlet tube at a slow, steady rate.

  • Monitor the reaction temperature and adjust the chlorine flow rate to maintain it within the desired range.

  • Continue the reaction for 3-4 hours, monitoring the progress by GC analysis of small aliquots.

  • Once the desired conversion is reached, turn off the UV lamp and the chlorine supply.

  • Purge the system with nitrogen to remove any residual chlorine and HCl.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation.

Pilot Plant Scale-Up Considerations

When scaling up to a pilot plant, the following modifications and considerations are crucial:

  • Reactor: A glass-lined or corrosion-resistant alloy jacketed reactor (50-100 L) with a suitable agitator (e.g., pitched-blade turbine) should be used.

  • Chlorine Addition: A mass flow controller should be used for precise and controlled addition of chlorine gas.

  • Heat Management: The reactor's cooling system must be capable of removing the heat of reaction. A thermal hazard assessment should be performed beforehand.

  • Off-Gas Treatment: A robust and adequately sized scrubber system is required to neutralize the large volume of HCl gas produced.

  • Process Monitoring: In-situ probes for temperature and pressure are essential. Online GC analysis is highly recommended for real-time monitoring of the reaction progress.

  • Safety: The pilot plant must be equipped with appropriate safety features, including pressure relief devices, emergency shutdown systems, and chlorine gas detectors.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Charge Flask with 2,4-Dichlorotoluene & Initiator lab_heat Heat to 120-130°C lab_start->lab_heat lab_react Introduce Cl2 with UV light lab_heat->lab_react lab_monitor Monitor by GC lab_react->lab_monitor pilot_react Controlled Cl2 Addition with UV light lab_workup N2 Purge & Cool lab_monitor->lab_workup lab_purify Vacuum Distillation lab_workup->lab_purify pilot_start Charge Reactor with 2,4-Dichlorotoluene pilot_heat Heat to 120-130°C pilot_start->pilot_heat pilot_heat->pilot_react pilot_monitor Online GC Monitoring pilot_react->pilot_monitor pilot_workup N2 Purge & Cool Down pilot_monitor->pilot_workup pilot_purify Fractional Vacuum Distillation pilot_workup->pilot_purify

Caption: General experimental workflow for the synthesis of this compound at laboratory and pilot plant scales.

troubleshooting_logic cluster_temp Temperature Control cluster_purity Product Purity issue Scale-Up Issue Observed temp_issue Runaway Reaction or Hot Spots issue->temp_issue purity_issue High Impurity Levels issue->purity_issue temp_cause1 Poor Heat Transfer temp_issue->temp_cause1 temp_cause2 Inadequate Mixing temp_issue->temp_cause2 temp_solution1 Reduce Cl2 Feed Rate temp_cause1->temp_solution1 temp_solution2 Increase Cooling temp_cause1->temp_solution2 temp_solution3 Improve Agitation temp_cause2->temp_solution3 purity_cause1 Over-chlorination purity_issue->purity_cause1 purity_cause2 Incomplete Reaction purity_issue->purity_cause2 purity_solution1 Optimize Stoichiometry purity_cause1->purity_solution1 purity_solution2 Online Monitoring purity_cause1->purity_solution2 purity_solution3 Adjust Reaction Time purity_cause2->purity_solution3

Caption: Logical troubleshooting guide for common issues encountered during the scale-up of this compound synthesis.

References

Technical Support Center: Waste Disposal and Neutralization of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the safe handling, neutralization, and disposal of 2,4-Dichlorobenzyl chloride. It is intended for researchers, scientists, and drug development professionals working with this hazardous chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple risks. It is classified as corrosive and causes severe skin burns and eye damage.[1][2] The material is harmful if swallowed and may cause respiratory irritation.[3] It is also very toxic to aquatic life with long-lasting effects.[3][4] It is a lachrymator, meaning it can cause tearing.[1] Additionally, it is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and metals.[1][4]

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. Under no circumstances should this compound be poured down the drain.[5][6] It is very toxic to aquatic life, and this method of disposal is environmentally harmful and likely violates local regulations.[3][4] All waste, including neutralized solutions, must be collected as hazardous waste.

Q3: How should I dispose of a large or bulk quantity of this chemical?

A3: Bulk quantities of this compound should not be neutralized in the lab.[7] The original container should be tightly sealed, clearly labeled as hazardous waste, and stored in a designated, safe location.[1][7] You must contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for professional pickup and disposal.[1][7]

Q4: What is the difference between disposing of "bulk" versus "residual" waste?

A4: "Bulk" waste refers to the original reagent or significant quantities of leftover material. This waste should be disposed of directly through a licensed contractor without being chemically treated in the lab.[7] "Residual" waste refers to very small amounts of the chemical remaining in glassware or on equipment after an experiment. These small residues can be safely neutralized via a controlled chemical reaction (hydrolysis) to render them less hazardous before being collected in an appropriate hazardous waste container.[7]

Q5: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A5: When handling this compound, a comprehensive set of PPE is required. This includes a lab coat or a full chemical-protective suit, chemical-resistant gloves (inspect them before use), and tightly fitting safety goggles combined with a face shield (minimum 8-inch).[1][2][3] All handling procedures, especially neutralization, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][7]

Troubleshooting Guide

Problem / Observation Probable Cause Solution / Recommended Action
The neutralization reaction is becoming too vigorous (excessive foaming, heat, or gas evolution). 1. The rate of addition of the waste to the basic solution is too fast. 2. The concentration of the residual waste is higher than estimated. 3. The basic solution is not sufficiently cooled.1. Immediately stop the addition of the waste solution. 2. Allow the reaction mixture to cool down. Ensure the ice bath is maintained. 3. Once the reaction has subsided, resume the addition at a much slower, dropwise rate, allowing any effervescence to cease between drops.[7] 4. If necessary, add more of the cold basic solution to dilute the reaction mixture.
I am unsure if the neutralization process is complete. The amount of base used was insufficient to neutralize all the acidic byproducts generated during hydrolysis (e.g., HCl).1. Allow the reaction mixture to warm to room temperature. 2. Carefully test the pH of the aqueous layer using pH paper or a calibrated pH meter. 3. The pH should be neutral or slightly basic (pH 7-9).[7] 4. If the solution is still acidic, slowly add more of the saturated sodium bicarbonate solution until the target pH is reached and stable.
I have spilled a small amount of this compound inside the fume hood. Accidental spillage during handling or transfer.1. Evacuate: Keep all non-essential personnel away from the area.[7] 2. Ventilate: Ensure the fume hood is operating at maximum capacity to contain vapors.[7] 3. Contain & Absorb: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or earth.[2][6] 4. Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.[7][8] 5. Decontaminate: Wipe the spill area with a cloth soaked in a basic solution (like sodium bicarbonate), followed by water. Collect all cleaning materials as hazardous waste. 6. Report: Inform your laboratory supervisor and institutional EHS office about the spill.[7]

Data Presentation

Table 1: Key Parameters for Residual Waste Neutralization
ParameterValue / ConditionRationale / Comment
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionReadily available, effective, and produces CO₂ gas, which is a visual indicator of the reaction. The reaction can be exothermic.[7]
Molar Equivalents 5-10 molar equivalents relative to the estimated residual amountEnsures complete hydrolysis and neutralization of the generated HCl.[7]
Reaction Temperature 0 - 10 °C (Ice Bath)To control the exothermic reaction and prevent excessive foaming or temperature increase.[7]
Addition Rate Slow, dropwiseCritical for safety to manage heat and gas evolution.[7]
Reaction Monitoring Visual (gas evolution) & pH testingCessation of CO₂ evolution indicates the reaction is slowing. Final pH of 7-9 confirms completion.[7]
Final Waste Stream Aqueous Hazardous WasteThe resulting neutralized solution must be collected in a designated container for aqueous hazardous waste.[7]
Table 2: Chemical Incompatibility Summary
Incompatible Material ClassSpecific ExamplesHazard
Strong Bases Sodium hydroxide, potassium hydroxideViolent reaction, heat generation.[1][4]
Strong Oxidizing Agents Perchlorates, nitrates, peroxidesRisk of fire or explosion.[4][8]
Alcohols & Amines Methanol, ethanol, triethylamineExothermic reaction, release of toxic fumes.[4]
Metals Aluminum, iron (except nickel and lead)May cause violent decomposition and produce flammable hydrogen gas.[8]
Water Moisture, humidityReacts to form corrosive and toxic hydrogen chloride gas.[9]

Experimental Protocols

Protocol 1: Disposal of Bulk Quantities of this compound

Objective: To prepare bulk quantities of this compound for professional disposal.

Materials:

  • Original container of this compound.

  • Compatible hazardous waste container (if needed).

  • Hazardous waste labels.

  • Required PPE (see FAQ A5).

Procedure:

  • Ensure you are wearing all required PPE and working in a well-ventilated area or fume hood.

  • If the original container is intact and can be sealed tightly, proceed to step 3. If not, carefully transfer the chemical to a compatible, clean, and dry hazardous waste container.

  • Securely seal the container.[7]

  • Attach a completed hazardous waste label to the container. The label must include the full chemical name ("this compound"), associated hazards (e.g., Corrosive, Toxic, Marine Pollutant), and the date.[7]

  • Store the container in a designated secondary containment area for hazardous waste, away from incompatible materials.

  • Contact your institution's EHS office to schedule a pickup for disposal by a licensed contractor.[7]

Protocol 2: Neutralization and Disposal of Residual Quantities

Objective: To safely hydrolyze and neutralize residual amounts of this compound from contaminated glassware or equipment.

Materials:

  • Glassware containing residual this compound.

  • Large beaker (at least 10x the volume of the neutralizing solution).

  • Stir plate and magnetic stir bar.

  • Ice bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • pH paper or pH meter.

  • Designated "Aqueous Hazardous Waste" container.

  • Required PPE (see FAQ A5).

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker in an ice bath on a stir plate. Add a sufficient volume of cold, saturated sodium bicarbonate solution to the beaker. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual chloride.[7] Begin vigorous stirring.

  • Rinsing (if applicable): Rinse the contaminated glassware with a small amount of an inert solvent (e.g., toluene).

  • Slow Addition: Carefully and slowly, using a pipette or dropping funnel, add the residual solution containing this compound to the cold, stirred basic solution.

    • CAUTION: The reaction is exothermic and will produce carbon dioxide gas. The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.[7]

  • Reaction: Continue stirring the mixture in the ice bath for at least 1 hour after the addition is complete to ensure the reaction goes to completion.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[7] If it is still acidic, add more sodium bicarbonate solution until the pH is stable in the target range.

  • Final Disposal: Once neutralization is confirmed, transfer the entire resulting solution to the designated "Aqueous Hazardous Waste" container for your institution. Do not pour it down the drain.[5][7]

  • Decontaminate the glassware a final time with soap and water.

Diagrams and Workflows

WasteDisposalDecision start Start: Waste Generated assess Assess Quantity of Waste start->assess bulk Bulk Quantity (e.g., > 5 mL or original container) assess->bulk Bulk residual Residual Quantity (e.g., glassware rinsing) assess->residual Residual package Package for Professional Disposal (Follow Protocol 1) bulk->package neutralize Neutralize via Hydrolysis (Follow Protocol 2) residual->neutralize collect Collect as Hazardous Waste package->collect neutralize->collect end End collect->end

Caption: Decision workflow for disposing of this compound waste.

NeutralizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_verify Verification & Disposal prep_base 1. Prepare cold, stirred saturated NaHCO3 solution in an ice bath. add_waste 3. Add waste dropwise to basic solution. CAUTION: Exothermic, gas evolution. prep_waste 2. Collect residual waste, (rinse glassware with solvent). prep_waste->add_waste stir 4. Stir for 1 hour after addition is complete. add_waste->stir check_ph 5. Warm to room temp and check pH. Target: pH 7-9. stir->check_ph collect 6. Transfer neutralized solution to Aqueous Hazardous Waste. check_ph->collect SpillResponse spill Spill Occurs evacuate 1. Evacuate Area spill->evacuate ventilate 2. Ensure Fume Hood Ventilation is Active evacuate->ventilate absorb 3. Cover with Inert Absorbent Material ventilate->absorb collect 4. Collect into Labeled Hazardous Waste Container absorb->collect decon 5. Decontaminate Area (Collect all materials as waste) collect->decon report 6. Report to Supervisor & EHS decon->report

References

Validation & Comparative

Reactivity Face-Off: 2,4-Dichlorobenzyl Chloride vs. 3,4-Dichlorobenzyl Chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, a nuanced understanding of reactant reactivity is paramount. Benzyl chlorides, adorned with various substituents, are common building blocks, and the positioning of these substituents can dramatically influence their reaction kinetics and mechanistic pathways. This guide provides an objective comparison of the reactivity of two closely related isomers: 2,4-dichlorobenzyl chloride and 3,4-dichlorobenzyl chloride, with a focus on nucleophilic substitution reactions. This analysis is supported by established principles of physical organic chemistry and provides a framework for predicting their behavior in synthetic applications.

Executive Summary

The reactivity of this compound and 3,4-dichlorobenzyl chloride in nucleophilic substitution reactions is primarily dictated by the electronic effects of the chlorine substituents on the stability of the reaction intermediates and transition states. Based on the principles of the Hammett equation, 3,4-dichlorobenzyl chloride is predicted to be more reactive than this compound in SN1-type reactions , due to the less deactivating cumulative electronic effect of its substituents. In SN2 reactions, the difference in reactivity is expected to be less pronounced, with both isomers exhibiting retarded rates compared to unsubstituted benzyl chloride due to the electron-withdrawing nature of the chlorine atoms.

Introduction to Dichlorobenzyl Chlorides

Both this compound (CAS No. 94-99-5) and 3,4-dichlorobenzyl chloride (CAS No. 102-47-6) are organochlorine compounds that serve as versatile intermediates in a variety of chemical syntheses.[1][2] They are structurally similar, differing only in the substitution pattern of the two chlorine atoms on the benzene ring. This seemingly minor structural variance, however, has significant implications for their chemical reactivity.

Theoretical Framework: Electronic Effects and the Hammett Equation

The reactivity of substituted benzyl chlorides in nucleophilic substitution reactions can be quantitatively assessed using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzyl chloride).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For reactions that proceed through a carbocation intermediate (SN1 mechanism), the reaction is highly sensitive to substituent effects that stabilize or destabilize this positively charged species. Electron-withdrawing groups, such as chlorine, destabilize the benzylic carbocation and thus decrease the reaction rate, leading to a large negative ρ value. For SN2 reactions, the effect of substituents is generally smaller.

The electronic effect of a substituent is a combination of its inductive and resonance effects. The position of the substituent on the aromatic ring determines the manifestation of these effects. For multiple substituents, the total electronic effect can be approximated by the sum of the individual Hammett sigma constants (σ).[3]

Quantitative Reactivity Comparison

To predict the relative reactivity of this compound and 3,4-dichlorobenzyl chloride, we can calculate the cumulative Hammett sigma constant (Σσ) for each isomer. The standard Hammett sigma constants for chlorine are:

  • σmeta = +0.37 [4]

  • σpara = +0.23 [4]

For this compound:

The chlorine atoms are at the ortho and para positions. The Hammett equation is not strictly applicable to ortho substituents due to steric effects. However, for a qualitative and approximate comparison, we can consider the electronic effects. The chlorine at the para position will exert both an electron-withdrawing inductive effect and a weaker electron-donating resonance effect, resulting in a net electron-withdrawing character (σpara = +0.23). The chlorine at the ortho position will primarily exert a strong electron-withdrawing inductive effect. For the purpose of a simplified electronic comparison, we can approximate the Σσ value. A more rigorous approach would involve specialized ortho substituent constants, but for a general comparison, we can anticipate a strong deactivating effect.

Assuming additivity of the electronic effects for a rough estimation: Σσ (2,4-dichloro) ≈ σortho + σpara Since σortho for chlorine is strongly positive (electron-withdrawing), and σpara is +0.23, the combined effect will be significantly electron-withdrawing.

For 3,4-Dichlorobenzyl Chloride:

The chlorine atoms are at the meta and para positions. We can sum their respective sigma constants to estimate the overall electronic effect:

Σσ (3,4-dichloro) = σmeta + σpara = (+0.37) + (+0.23) = +0.60

Analysis:

A more positive Σσ value indicates a stronger electron-withdrawing effect from the substituents. In an SN1 reaction, a more positive Σσ value leads to greater destabilization of the benzylic carbocation intermediate, resulting in a slower reaction rate.

Comparing the two isomers, the 2,4-dichloro isomer has a chlorine atom in the ortho position, which exerts a strong inductive electron-withdrawing effect. While a precise Σσ value is difficult to assign without further experimental data, it is reasonable to predict that the cumulative electron-withdrawing effect of the 2,4-dichloro substitution pattern will be greater than that of the 3,4-dichloro pattern.

Therefore, for SN1 reactions:

Reactivity: 3,4-Dichlorobenzyl Chloride > this compound

This is because the benzylic carbocation intermediate of 3,4-dichlorobenzyl chloride is less destabilized by the electron-withdrawing chlorine atoms compared to the 2,4-isomer.

For SN2 reactions, the benzylic carbon becomes more electron-deficient due to the electron-withdrawing substituents, which could potentially increase its susceptibility to nucleophilic attack. However, the overall rate of SN2 reactions of substituted benzyl chlorides is often influenced by a complex interplay of electronic and steric factors. Both isomers would be expected to react slower than unsubstituted benzyl chloride. The difference in reactivity between the two isomers in an SN2 reaction is likely to be less pronounced than in an SN1 reaction.

Table 1: Comparison of Properties and Predicted Reactivity

PropertyThis compound3,4-Dichlorobenzyl Chloride
CAS Number 94-99-5102-47-6
Molecular Formula C₇H₅Cl₃C₇H₅Cl₃
Molecular Weight 195.47 g/mol 195.47 g/mol
Σσ (estimated) > +0.60 (strongly electron-withdrawing)+0.60
Predicted SN1 Reactivity LowerHigher
Predicted SN2 Reactivity Slower than benzyl chlorideSlower than benzyl chloride

Experimental Protocols

To experimentally validate the predicted difference in reactivity, a kinetic study of a nucleophilic substitution reaction, such as solvolysis, can be performed. Below is a detailed methodology for a representative experiment.

Kinetic Analysis of the Hydrolysis of Dichlorobenzyl Chlorides by Titration

This experiment measures the rate of hydrolysis of the benzyl chlorides by titrating the hydrochloric acid produced over time with a standardized solution of sodium hydroxide.

Materials:

  • This compound

  • 3,4-Dichlorobenzyl chloride

  • Acetone (reagent grade)

  • Ethanol (95%)

  • Distilled or deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator solution

  • Constant temperature water bath

  • Burette, pipettes, flasks, and stopwatches

Procedure:

  • Preparation of Reaction Solvent: Prepare a suitable solvent mixture, for example, 80% ethanol/water (v/v).

  • Preparation of Substrate Solutions: Prepare stock solutions of both this compound and 3,4-dichlorobenzyl chloride in acetone (e.g., 0.1 M).

  • Kinetic Run: a. Pipette a known volume (e.g., 50.0 mL) of the 80% ethanol/water solvent into a series of Erlenmeyer flasks. b. Place the flasks in a constant temperature water bath (e.g., 25°C or 40°C) and allow them to equilibrate for at least 15 minutes. c. To initiate the reaction, add a small, precise volume (e.g., 1.0 mL) of one of the benzyl chloride stock solutions to a flask and start the stopwatch simultaneously. Mix the solution thoroughly. d. At regular time intervals (e.g., every 10, 20, 30 minutes), remove a flask from the water bath and immediately quench the reaction by adding a known volume of cold acetone. e. Add a few drops of phenolphthalein indicator to the quenched solution. f. Titrate the liberated HCl with the standardized NaOH solution until a persistent pink endpoint is observed. Record the volume of NaOH used. g. To determine the "infinity" reading (V∞), which corresponds to the complete reaction, heat one of the reaction flasks in a sealed container at a higher temperature (e.g., 60°C) for several hours to ensure complete hydrolysis, then titrate as before.

  • Data Analysis: a. The first-order rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln(V∞ - Vt) = -kt + ln(V∞) where Vt is the volume of NaOH used at time t. b. Plot ln(V∞ - Vt) versus time (t). The slope of the resulting straight line will be equal to -k. c. Repeat the entire procedure for the other dichlorobenzyl chloride isomer under identical conditions. d. Compare the calculated rate constants (k) for the two isomers to determine their relative reactivity.

Mandatory Visualizations

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway SN1_Start R-Cl SN1_TS1 [R---Cl]‡ (Rate-determining step) SN1_Start->SN1_TS1 Slow SN1_Intermediate R⁺ + Cl⁻ (Carbocation) SN1_TS1->SN1_Intermediate SN1_Product R-Nu + H⁺ SN1_Intermediate->SN1_Product Fast NuH Nu-H NuH->SN1_Intermediate SN2_Start R-Cl + Nu⁻ SN2_TS [Nu---R---Cl]‡ (Transition State) SN2_Start->SN2_TS SN2_Product R-Nu + Cl⁻ SN2_TS->SN2_Product G Start Prepare Reaction Mixtures (Solvent + Indicator) Equilibrate Equilibrate at Constant Temperature Start->Equilibrate Initiate Add Benzyl Chloride Start Timer Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (e.g., with cold acetone) Sample->Quench Titrate Titrate with Standardized NaOH Solution Quench->Titrate Record Record Volume of NaOH Titrate->Record Plot Plot ln(V∞ - Vt) vs. Time Record->Plot Infinity Determine V∞ for Complete Reaction Infinity->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate

References

A Comparative Guide to the Synthesis of Benzyl Ethers: 2,4-Dichlorobenzyl Chloride vs. Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of alkylating agent in the synthesis of benzyl ethers and other derivatives is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an in-depth comparison of two common reagents: 2,4-Dichlorobenzyl chloride and the parent compound, benzyl chloride. By examining their reactivity in the context of the widely used Williamson ether synthesis, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Executive Summary

Benzyl chloride is a highly reactive primary benzylic halide that readily participates in bimolecular nucleophilic substitution (SN2) reactions, making it a staple in organic synthesis for the introduction of a benzyl group.[1] The presence of two electron-withdrawing chlorine atoms on the aromatic ring of this compound, however, modulates its reactivity. Theoretical principles and available experimental data suggest that these substituents decrease the electron density at the benzylic carbon, leading to a lower reaction rate in SN2 reactions compared to benzyl chloride. This guide will delve into the specifics of this reactivity difference, providing a quantitative comparison where possible and outlining detailed experimental procedures.

Reactivity Profile and Electronic Effects

The Williamson ether synthesis, a robust method for the preparation of ethers, proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile attacks the electrophilic carbon of an alkyl halide.[2] The rate of this reaction is sensitive to both steric and electronic factors.

For benzyl chlorides, the transition state of the SN2 reaction is stabilized by the adjacent π-system of the benzene ring, which can delocalize the partial negative charge that develops on the incoming nucleophile and the leaving group.[3] This results in a significantly faster reaction rate compared to non-benzylic primary alkyl halides.

The introduction of substituents on the benzene ring can further influence this reactivity. Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to decrease the rate of SN2 reactions. This is because they inductively withdraw electron density from the benzylic carbon, making it more electron-deficient. While this increases its electrophilicity, it can also destabilize the transition state where electron density is being pushed onto this carbon by the incoming nucleophile. Hammett plots for SN2 reactions of substituted benzylic chlorides generally show a negative slope for the reaction constant (ρ), although the magnitude is typically smaller than for SN1 reactions, indicating a less pronounced but still significant effect of substituents on the reaction rate.[1]

Quantitative Data Comparison

ReagentNucleophileProductReaction ConditionsYield (%)Reference
Benzyl ChlorideSodium EthoxideBenzyl ethyl etherEthanol, RefluxHigh (Typical)[4]
Benzyl ChlorideSodium PhenoxideBenzyl phenyl etherEthanol, NaOHGood (Typical)[1]
This compoundSodium Acetate2,4-Dichlorobenzyl acetateWater, Phase Transfer Catalyst, Reflux95[5]

Note: "High" and "Good" are qualitative descriptors from the literature where specific percentages were not provided for a generalized reaction.

The high yield obtained for the substitution reaction of this compound with sodium acetate suggests that while it may be less reactive than benzyl chloride, it is still a very effective electrophile for SN2 reactions. The use of a phase transfer catalyst in this particular example highlights a common strategy to enhance the reactivity of less reactive substrates.

Experimental Protocols

To provide a practical comparison, the following are detailed experimental protocols for the Williamson ether synthesis using both benzyl chloride and a proposed adaptation for this compound based on established procedures.

Protocol 1: Synthesis of Benzyl Phenyl Ether using Benzyl Chloride

This protocol is adapted from a standard undergraduate organic chemistry experiment.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Benzyl chloride

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of phenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq).

  • Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the sodium phenoxide.

  • Cool the reaction mixture slightly and add benzyl chloride (1.05 eq) dropwise.

  • Continue to reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl phenyl ether.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Proposed Synthesis of 2,4-Dichlorobenzyl Phenyl Ether using this compound

This proposed protocol incorporates a phase transfer catalyst to facilitate the reaction with the less reactive this compound.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Toluene

  • This compound

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Add a solution of sodium hydroxide (1.2 eq) in a minimal amount of water.

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring.

  • Slowly add this compound (1.0 eq) to the reaction mixture.

  • Maintain the temperature and vigorous stirring, monitoring the reaction by TLC. A longer reaction time compared to benzyl chloride may be required.

  • Upon completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Separate the organic (toluene) layer.

  • Wash the organic layer sequentially with water, 1 M NaOH solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude 2,4-dichlorobenzyl phenyl ether by column chromatography.

Visualizing the Reaction Pathway

The Williamson ether synthesis is a classic example of an SN2 reaction. The following diagrams illustrate the key steps and the logical relationship of the components.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol/Phenol Alcohol/Phenol Alkoxide/Phenoxide Alkoxide/Phenoxide Alcohol/Phenol->Alkoxide/Phenoxide + Base Base Base Ether Ether Alkoxide/Phenoxide->Ether + Benzyl Chloride Derivative Benzyl_Chloride Benzyl Chloride or This compound

Caption: General workflow of the Williamson ether synthesis.

Reactivity_Comparison Benzyl_Chloride Benzyl Chloride Reactivity SN2 Reactivity Benzyl_Chloride->Reactivity Higher 2,4-Dichlorobenzyl_Chloride This compound 2,4-Dichlorobenzyl_Chloride->Reactivity Lower (due to electron-withdrawing Cl atoms)

References

comparative study of different synthetic routes to 2,4-Dichlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the production of 2,4-Dichlorobenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison focuses on reaction conditions, yields, and catalyst systems, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Photochlorination of 2,4-DichlorotolueneRoute 2: Chlorination of 2,4-Dichlorobenzyl Alcohol
Starting Material 2,4-Dichlorotoluene2,4-Dichlorobenzyl Alcohol
Primary Reagent Chlorine Gas (Cl₂)Thionyl Chloride (SOCl₂)
Catalyst Azobisisobutyronitrile (AIBN) & TriethanolaminePyridine (optional, as catalyst and acid scavenger)
Reaction Temperature 120-130°CRoom Temperature to Reflux (approx. 76°C)
Reaction Time 3-4 hours2-4 hours
Reported Yield Up to 96.6%[1]High (typically >90% for similar reactions)
Key Byproducts 2,4-Dichlorobenzylidene dichloride, HCl[1]Sulfur Dioxide (SO₂), HCl
Advantages High yield, cost-effective starting materialMilder reaction conditions, gaseous byproducts are easily removed
Disadvantages High temperature, formation of chlorinated byproductsThionyl chloride is corrosive and moisture-sensitive

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to this compound.

cluster_0 Route 1: Photochlorination cluster_1 Route 2: Alcohol Chlorination A 2,4-Dichlorotoluene D Photochlorination (120-130°C, 3-4h) A->D B Chlorine Gas (Cl₂) B->D C Catalyst System (AIBN, Triethanolamine) C->D E This compound D->E F Byproducts (2,4-Dichlorobenzylidene dichloride, HCl) D->F G 2,4-Dichlorobenzyl Alcohol I Chlorination (Room Temp to Reflux, 2-4h) G->I H Thionyl Chloride (SOCl₂) H->I J This compound I->J K Gaseous Byproducts (SO₂, HCl) I->K

References

Spectroscopic Analysis for Structural Confirmation of 2,4-Dichlorobenzyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 2,4-Dichlorobenzyl chloride and its derivatives. The structural confirmation of these compounds is crucial in various fields, including the development of new pharmaceuticals and agrochemicals. This document offers a centralized resource of key spectroscopic data, detailed experimental protocols, and a visualization of a relevant biological pathway to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data is essential for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 4.65 (s, 2H, CH₂Cl), 7.28 (dd, J=8.4, 2.1 Hz, 1H, Ar-H), 7.42 (d, J=2.1 Hz, 1H, Ar-H), 7.48 (d, J=8.4 Hz, 1H, Ar-H)43.5 (CH₂Cl), 128.0, 129.8, 130.8, 133.7, 135.0, 135.5 (Ar-C)
2,4-Dichlorobenzyl alcohol [1]2.31 (s, 1H, OH), 4.71 (s, 2H, CH₂OH), 7.25 (dd, J=8.1, 2.1 Hz, 1H, Ar-H), 7.36 (d, J=2.1 Hz, 1H, Ar-H), 7.38 (d, J=8.1 Hz, 1H, Ar-H)[1]62.8 (CH₂OH), 127.4, 128.9, 129.5, 132.8, 134.0, 137.9 (Ar-C)
Ethyl N-(2,4-dichlorobenzyl)carbamate 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.35 (d, 2H, NCH₂), 5.10 (br s, 1H, NH), 7.20-7.50 (m, 3H, Ar-H)14.5 (CH₃), 61.2 (OCH₂), 44.8 (NCH₂), 127.5, 129.3, 130.5, 133.5, 134.8, 136.2 (Ar-C), 156.5 (C=O)
2,4-Dichlorobenzyl ethyl ether [2]1.22 (t, 3H, CH₃), 3.55 (q, 2H, OCH₂), 4.55 (s, 2H, ArCH₂), 7.20-7.50 (m, 3H, Ar-H)15.2 (CH₃), 66.5 (OCH₂), 70.8 (ArCH₂), 127.3, 129.1, 130.3, 133.8, 134.5, 136.0 (Ar-C)

Table 2: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound 3090, 2960 (C-H), 1590, 1475 (C=C), 1260 (C-Cl), 820 (C-Cl)194 (M⁺), 159, 124, 89
2,4-Dichlorobenzyl alcohol [3]3350 (O-H), 3090, 2930 (C-H), 1590, 1475 (C=C), 1050 (C-O), 820 (C-Cl)176 (M⁺), 141, 111, 75
Ethyl N-(2,4-dichlorobenzyl)carbamate [4]3300 (N-H), 2980 (C-H), 1710 (C=O), 1590, 1475 (C=C), 1230 (C-N), 1050 (C-O), 820 (C-Cl)247 (M⁺), 159, 124, 89
2,4-Dichlorobenzyl ethyl ether [2]2975, 2870 (C-H), 1590, 1475 (C=C), 1110 (C-O-C), 820 (C-Cl)204 (M⁺), 159, 124, 89

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the sample solution through a pipette plugged with glass wool into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-12 ppm.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the TMS signal.

      • Integrate all signals and determine the chemical shift (δ) and coupling constants (J).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024-4096.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the TMS or solvent signal.

      • Assign the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample is placed between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample to an appropriate concentration (e.g., 1 mg/mL).

    • For Electrospray Ionization (ESI) or other ionization techniques, the sample solution is directly infused or injected into the mass spectrometer.

  • Data Acquisition:

    • Instrument: Mass spectrometer (e.g., GC-MS, LC-MS, or direct infusion).

    • Ionization Mode: Electron Ionization (EI) is common for GC-MS, while ESI is often used for less volatile compounds.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers.

    • Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of a Relevant Biological Pathway

Certain derivatives of dichlorobenzyl compounds have shown potential as fungicides by inhibiting the enzyme succinate dehydrogenase (SDH).[5] The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of these derivatives and the proposed mechanism of action.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2_4_DCBC 2,4-Dichlorobenzyl chloride Reaction Nucleophilic Substitution 2_4_DCBC->Reaction Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->Reaction Derivative 2,4-Dichlorobenzyl Derivative Reaction->Derivative NMR NMR (¹H, ¹³C) Derivative->NMR IR IR Derivative->IR MS Mass Spec. Derivative->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q 2e⁻ ATP_Production ATP Production (Cellular Respiration) QH2 Ubihydroquinone (QH₂) Q->QH2 ComplexIII Complex III QH2->ComplexIII ComplexIII->ATP_Production Derivative Dichlorobenzyl Derivative (Fungicide) Derivative->SDH Inhibition

Caption: Proposed mechanism of action for fungicidal 2,4-Dichlorobenzyl derivatives via inhibition of Succinate Dehydrogenase (SDH).

References

A Comparative Purity Analysis of Commercial 2,4-Dichlorobenzyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purity assessment of commercial 2,4-Dichlorobenzyl chloride, offering a comparative analysis of potential impurities, detailed experimental protocols for accurate quantification, and an overview of alternative reagents. This guide is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical reagent in their work.

Introduction

This compound is a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace amounts of impurities can lead to unwanted side reactions, reduced yields, and difficulties in the purification of the final product. This guide provides a comprehensive overview of the common impurities found in commercial this compound, detailed analytical methods for its purity assessment, and a comparison with potential alternative reagents.

Understanding Potential Impurities

The purity of commercial this compound is largely influenced by its synthetic route, which most commonly involves the chlorination of 2,4-dichlorotoluene. This process can lead to the formation of several byproducts that may be present in the final product.

Key Potential Impurities:

  • 2,4-Dichlorotoluene (Starting Material): Incomplete reaction can result in the presence of the unreacted starting material.

  • 2,4-Dichlorobenzylidene dichloride (Over-chlorination byproduct): Further chlorination of the desired product can lead to this impurity.[1][2]

  • Isomers of Dichlorobenzyl chloride: The starting material, 2,4-dichlorotoluene, may contain other isomers which can lead to the formation of isomeric impurities such as 3,4-Dichlorobenzyl chloride.

  • Other Chlorinated Toluenes: The raw materials used in the synthesis may contain other chlorinated toluene isomers, which can be carried through the process.[3][4][5]

  • 2,4-Dichlorobenzoic acid (Degradation Product): Hydrolysis of this compound can lead to the formation of the corresponding carboxylic acid.

Comparative Purity Data of Commercial this compound

Obtaining direct, publicly available comparative studies on the purity of this compound from different commercial suppliers is challenging. However, based on product specifications from various manufacturers, the typical purity of commercial-grade this compound is generally high, often exceeding 98% or 99% as determined by Gas Chromatography (GC).[6][7] It is crucial for researchers to request a Certificate of Analysis (CoA) from the supplier for each batch to ascertain the specific purity and the levels of any identified impurities.[8]

Table 1: Typical Purity Specifications of Commercial this compound

ParameterTypical SpecificationAnalytical Method
Purity>98.0% or >99.0%Gas Chromatography (GC)
2,4-DichlorotolueneVaries (often not specified)GC
2,4-Dichlorobenzylidene dichlorideVaries (often not specified)GC
Isomeric PurityVaries (often not specified)GC or HPLC

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound and its impurities requires robust analytical methods. Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and suitable technique for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for the separation of isomers and non-volatile impurities.

Gas Chromatography (GC-FID) Method

This method is suitable for the quantification of this compound and its volatile impurities.

Experimental Workflow for GC-FID Analysis

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Accurately weigh ~50 mg of this compound prep2 Dissolve in a suitable solvent (e.g., Dichloromethane) prep1->prep2 prep3 Dilute to a final concentration of ~1 mg/mL prep2->prep3 gc1 Inject sample into GC-FID prep3->gc1 gc2 Separate components on a capillary column gc1->gc2 gc3 Detect compounds with FID gc2->gc3 data1 Integrate peak areas gc3->data1 data2 Calculate purity by area percent method data1->data2

Caption: Workflow for GC-FID Purity Analysis of this compound.

Table 2: GC-FID Instrumental Parameters

ParameterCondition
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
High-Performance Liquid Chromatography (HPLC-UV) Method

This method can be used as an alternative or complementary technique to GC, especially for the analysis of less volatile impurities and for isomer separation.[9][10][11][12][13][14]

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of this compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to a final concentration of ~0.1 mg/mL prep2->prep3 hplc1 Inject sample into HPLC-UV prep3->hplc1 hplc2 Separate components on a C18 column hplc1->hplc2 hplc3 Detect compounds with UV detector hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity by area percent method data1->data2

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

Table 3: HPLC-UV Instrumental Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 220 nm

Alternatives to this compound

For certain applications, researchers may consider alternative reagents. The choice of an alternative depends on the specific reaction and desired outcome.

  • 3,4-Dichlorobenzyl chloride: This isomer can be used in similar applications, such as in the synthesis of the antidepressant sertraline.[15] Its purity can be assessed using similar GC and HPLC methods.

  • 2,4-Dichlorobenzylzinc chloride: This organozinc reagent offers a less reactive and more selective alternative to the corresponding Grignard reagent.[16][17][18] It is particularly useful in reactions requiring high chemoselectivity and tolerance of sensitive functional groups. Purity is typically assessed in situ by monitoring the disappearance of the starting material (this compound) by GC.[16]

Signaling Pathway of a Typical Application: Synthesis of an Antifungal Agent (e.g., Miconazole derivative)

reagent This compound intermediate1 Imidazole derivative reagent->intermediate1 Alkylation product Miconazole derivative (Antifungal) intermediate1->product Further synthetic steps

Caption: Simplified pathway for the use of this compound in antifungal synthesis.

Conclusion

The purity of this compound is a critical factor for the successful outcome of research and development in the pharmaceutical and agrochemical industries. While commercial grades generally offer high purity, it is essential for scientists to be aware of potential impurities and to have robust analytical methods in place for quality control. This guide provides the necessary information to perform a thorough purity assessment of this compound and to consider suitable alternatives when necessary. For all applications, it is strongly recommended to obtain and carefully review the Certificate of Analysis from the supplier for each batch of reagent.

References

Inter-Laboratory Validation of Analytical Methods for 2,4-Dichlorobenzyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorobenzyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and precise quantification of this compound is crucial for ensuring product quality, safety, and regulatory compliance. Inter-laboratory validation, also known as reproducibility, is a critical step in the lifecycle of an analytical method. It establishes the method's performance across different laboratories, demonstrating its robustness and suitability for widespread use.[2][3] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, and presents a hypothetical inter-laboratory validation study to assess their performance.

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound and related compounds.

Analytical Methods for this compound

Two of the most prevalent and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method with UV detection is a common approach.[4][5]

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and semi-volatile compounds. Given the volatility of this compound, GC, particularly when coupled with a mass spectrometer (MS) for enhanced specificity, is a highly effective analytical choice.[6]

Hypothetical Inter-Laboratory Validation Study Design

To objectively compare the performance of HPLC and GC methods for this compound analysis, a hypothetical inter-laboratory study was designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][7]

Study Objective: To assess and compare the reproducibility, accuracy, and precision of an HPLC-UV and a GC-MS method for the quantification of this compound.

Participating Laboratories: A total of eight hypothetical laboratories from different geographical locations participated in the study.

Test Samples: Three batches of a simulated drug substance containing this compound at three different concentration levels (Low, Medium, and High) were prepared and distributed to each laboratory. A blank sample (containing no this compound) was also included.

Validation Parameters: The following validation characteristics were evaluated:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[9]

    • Reproducibility (Inter-laboratory precision): The precision between laboratories.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Data Presentation: Hypothetical Inter-Laboratory Validation Results

The following tables summarize the hypothetical quantitative data generated from the inter-laboratory validation study.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.5 - 50
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Repeatability (RSD%) < 1.5%< 1.0%
Reproducibility (RSD%) < 3.0%< 2.5%
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.5

Table 2: Summary of Inter-Laboratory Precision (Reproducibility)

Concentration LevelMethodMean Concentration (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD%)
Low (5 µg/mL) HPLC-UV4.980.142.81
GC-MS5.010.122.39
Medium (25 µg/mL) HPLC-UV24.890.722.89
GC-MS25.050.602.39
High (75 µg/mL) HPLC-UV74.652.162.89
GC-MS75.101.802.40

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

1. Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

2. Mobile Phase:

  • Acetonitrile and water (60:40 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Dissolve in and dilute to 100 mL with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • GC system coupled with a Mass Spectrometer (MS).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

2. Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.

3. GC Conditions:

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 180°C at 20°C/min.

    • Ramp to 280°C at 30°C/min, hold for 5 minutes.

4. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Ion: m/z 159.

  • Qualifier Ions: m/z 125, 194.

5. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in hexane at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with hexane to concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL.

6. Sample Preparation:

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Dissolve in and dilute to 100 mL with hexane.

  • Filter the solution through a 0.45 µm syringe filter before injection.

7. Quantification:

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Mandatory Visualization

InterLaboratory_Validation_Workflow start Start: Define Study Protocol prep_samples Prepare & Distribute Samples (3 Levels + Blank) start->prep_samples Protocol Finalized lab_analysis Analysis by 8 Laboratories (HPLC & GC Methods) prep_samples->lab_analysis Samples Shipped data_collection Collect Raw Data lab_analysis->data_collection Results Submitted stat_analysis Statistical Analysis (Accuracy, Precision, Linearity) data_collection->stat_analysis Data Compiled report Generate Validation Report stat_analysis->report Analysis Complete end End: Method Comparison report->end Report Approved

Caption: Workflow of the hypothetical inter-laboratory validation study.

This guide provides a framework for the inter-laboratory validation of analytical methods for this compound. Based on the hypothetical data, both the HPLC-UV and GC-MS methods are suitable for the intended purpose, demonstrating good linearity, accuracy, and precision. The GC-MS method, however, shows slightly better performance in terms of reproducibility, LOD, and LOQ. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation. The detailed experimental protocols and the structured approach to validation presented here serve as a valuable resource for laboratories involved in the quality control of this compound.

References

A Researcher's Guide: Choosing Between 2,4-Dichlorobenzyl Chloride and 2,4-Dichlorobenzoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of the correct starting reagent is paramount to achieving the desired molecular architecture and biological activity. Among the versatile chlorinated aromatic compounds, 2,4-Dichlorobenzyl chloride and 2,4-Dichlorobenzoyl chloride are two critical intermediates. While their names are similar, their reactivity and applications are fundamentally different, dictated by the nature of their benzylic functional group. This guide provides an objective comparison to assist researchers in making an informed choice based on their synthetic goals.

The primary distinction lies in the electrophilic carbon atom. In this compound, the target for nucleophilic attack is the methylene carbon (-CH₂Cl), making it an alkylating agent . Its purpose is to introduce the 2,4-dichlorobenzyl moiety. In contrast, 2,4-Dichlorobenzoyl chloride features a highly reactive acyl chloride group (-COCl). The carbonyl carbon is the electrophilic center, establishing it as a potent acylating agent used to introduce the 2,4-dichlorobenzoyl group.

Chemical and Physical Properties: A Comparative Overview

A summary of the key physical and chemical properties is essential for planning laboratory synthesis, including reaction setup, purification, and storage.

PropertyThis compound2,4-Dichlorobenzoyl Chloride
CAS Number 94-99-5[1]89-75-8[2]
Molecular Formula C₇H₅Cl₃[3]C₇H₃Cl₃O[4]
Molecular Weight 195.47 g/mol [5]209.46 g/mol [4]
Appearance Colorless to light yellow oily liquid[1][6]Colorless to light yellow liquid
Melting Point -2.6 °C (lit.)[7]16-18 °C (lit.)[8]
Boiling Point 248 °C (lit.)[7]150 °C / 34 mmHg (lit.)[8]
Density 1.407 g/mL at 25 °C (lit.)[7]1.494 g/mL at 25 °C (lit.)[8]
Primary Function Alkylating Agent[9]Acylating Agent[2]
Common Reactions Nucleophilic substitution (e.g., Williamson ether synthesis, N-alkylation)Nucleophilic acyl substitution (e.g., Friedel-Crafts acylation, esterification, amidation)[2][10]

Core Reactivity: Alkylation vs. Acylation

The choice between these two reagents is determined by the specific chemical bond and functional group desired in the target molecule. The following diagram illustrates the fundamental difference in their reaction pathways with a generic nucleophile (Nu-).

G cluster_0 Alkylation Pathway cluster_1 Acylation Pathway r1 This compound p1 Alkylated Product (Ether or Amine) r1->p1 Forms C-Nu bond c1 Cl⁻ r1->c1 nuc1 Nucleophile (e.g., R-O⁻, R-NH₂) nuc1->r1 Sₙ2 Attack on -CH₂Cl r2 2,4-Dichlorobenzoyl Chloride p2 Acylated Product (Ester or Amide) r2->p2 Forms CO-Nu bond c2 Cl⁻ r2->c2 nuc2 Nucleophile (e.g., R-OH, R-NH₂) nuc2->r2 Attack on Carbonyl Carbon start Synthetic Goal start->r1 Introduce -CH₂(C₆H₃Cl₂) start->r2 Introduce -CO(C₆H₃Cl₂)

Caption: Reaction pathway comparison: Alkylation vs. Acylation.

Application in Pharmaceutical Synthesis: Case Studies

The distinct reactivity profiles lead to the use of these reagents in the synthesis of different classes of pharmaceutical agents.

Case Study 1: this compound in Antifungal Synthesis

This compound is a key intermediate in the synthesis of widely used imidazole antifungal drugs, such as Miconazole.[1][6] In this context, it acts as an alkylating agent to attach the 2,4-dichlorobenzyl group to a nucleophilic oxygen or nitrogen atom, a critical step for forming the final active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis of Miconazole Intermediate

This protocol outlines the N-alkylation of imidazole with a 2,4-dichlorophenyl derivative, followed by ether formation using this compound.

  • Step A: Preparation of Imidazole Derivative: 2-chloro-1-(2,4-dichlorophenyl)ethanone is reacted with excess imidazole in a suitable solvent like DMF. The mixture is heated to promote the nucleophilic substitution of the chloride by the imidazole nitrogen.

  • Step B: Reduction: The resulting ketone is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in methanol.[11] This creates the nucleophilic alcohol group for the next step.

  • Step C: Alkylation (Ether Synthesis): The alcohol intermediate from Step B is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF) to form an alkoxide.

  • Step D: Key Alkylation Step: this compound is added to the solution containing the alkoxide. The alkoxide performs a nucleophilic attack on the benzylic carbon of this compound, displacing the chloride ion and forming the final ether linkage of Miconazole.[11]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted using an organic solvent. The final product is purified using techniques like recrystallization or column chromatography.

G cluster_workflow Miconazole Synthesis Workflow start Imidazole Derivative reduction Reduction (NaBH₄) start->reduction alkoxide Alkoxide Formation (NaH) reduction->alkoxide alkylation Alkylation with This compound alkoxide->alkylation end Miconazole alkylation->end

Caption: Simplified workflow for Miconazole synthesis.

Case Study 2: 2,4-Dichlorobenzoyl Chloride in Acylation Reactions

2,4-Dichlorobenzoyl chloride is employed when the synthesis requires the formation of an amide or ester linkage with the 2,4-dichlorophenyl moiety attached to a carbonyl group. This is common in the synthesis of various inhibitors and other biologically active molecules. For instance, it has been used in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors and thioesters.[10]

Experimental Protocol: Synthesis of an N-Aryl Amide

This protocol describes a typical acylation reaction to form an amide bond, a fundamental reaction in medicinal chemistry.

  • Reactant Preparation: A primary or secondary amine (e.g., aniline derivative) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base acts as a scavenger for the HCl byproduct.

  • Acylation: 2,4-Dichlorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess base, followed by a dilute base (e.g., sat. NaHCO₃) to remove any unreacted acyl chloride, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by recrystallization or column chromatography to yield the pure N-aryl-(2,4-dichlorobenzoyl)amide.

Decision Guide: Selecting the Appropriate Reagent

The selection process can be simplified into a straightforward decision based on the desired final structure.

G cluster_paths start What is your synthetic goal? goal1 Introduce a 2,4-Dichlorobenzyl group [ -CH₂-(C₆H₃Cl₂) ] to form a C-O, C-N, or C-C bond. start->goal1 Alkylation goal2 Introduce a 2,4-Dichlorobenzoyl group [ -CO-(C₆H₃Cl₂) ] to form an amide or ester. start->goal2 Acylation reagent1 Choose: This compound (Alkylating Agent) goal1->reagent1 reagent2 Choose: 2,4-Dichlorobenzoyl Chloride (Acylating Agent) goal2->reagent2

Caption: A decision-making flowchart for reagent selection.

Conclusion

While both this compound and 2,4-Dichlorobenzoyl chloride are indispensable reagents derived from 2,4-dichlorotoluene, their applications are mutually exclusive and guided by fundamental principles of organic reactivity. The choice hinges on the desired functional group in the final product:

  • Choose this compound for alkylation reactions to introduce a benzyl group, forming ether, amine, or carbon-carbon bonds.

  • Choose 2,4-Dichlorobenzoyl chloride for acylation reactions to introduce a benzoyl group, primarily forming robust amide or ester linkages.

A clear understanding of this distinction is crucial for researchers in designing efficient and successful synthetic routes for novel chemical entities.

References

A Mechanistic Showdown: How Substituents Dictate the Reactivity of Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtleties of reaction mechanisms is not merely academic—it is a cornerstone of predictive synthesis and rational drug design. The humble benzyl chloride, a common building block, offers a fascinating case study in how minor structural modifications can dramatically alter reaction pathways and kinetics. This guide provides an in-depth comparison of the reactivity of various substituted benzyl chlorides, supported by experimental data, to illuminate the mechanistic tug-of-war at play.

The nucleophilic substitution of benzyl chlorides can proceed through two primary mechanisms: a unimolecular (SN1) pathway characterized by a carbocation intermediate, or a bimolecular (SN2) pathway involving a concerted backside attack. The preferred route is a delicate balance of electronic and steric effects, largely dictated by the nature and position of substituents on the aromatic ring.

The Electronic Influence: A Hammett Plot Perspective

A powerful tool for quantifying the electronic effects of substituents on reaction rates is the Hammett plot, which correlates the logarithm of the reaction rate constant (k) with a substituent constant (σ). For the solvolysis of substituted benzyl chlorides, a significant downward curvature in the Hammett plot is often observed. This curvature is indicative of a shift in the reaction mechanism.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃), stabilize the formation of a benzylic carbocation through resonance. This stabilization accelerates the reaction rate and favors an SN1 mechanism. Conversely, electron-withdrawing groups (EWGs), like a nitro group (-NO₂), destabilize the carbocation, thus retarding the SN1 pathway and making the concerted SN2 mechanism more favorable.[1][2]

The solvolysis of a wide array of mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water demonstrates this principle vividly. The first-order rate constant (k_solv) plummets from 2.2 s⁻¹ for the electron-rich 4-methoxybenzyl chloride to a mere 1.1 x 10⁻⁸ s⁻¹ for the electron-deficient 3,4-dinitrobenzyl chloride, showcasing a dramatic 10⁸-fold decrease in reactivity.[1][2]

Quantitative Comparison of Reaction Rates

The following table summarizes the solvolysis rate constants for a selection of substituted benzyl chlorides, illustrating the profound impact of substituents on reactivity.

Substituentk_solv (s⁻¹) in 20% acetonitrile/water at 25°C
4-Methoxy2.2[1][2]
3,4-Dimethyl1.3 x 10⁻¹
4-Methyl4.1 x 10⁻²
H (Benzyl Chloride)8.5 x 10⁻⁶
4-Chloro3.0 x 10⁻⁶
3-Nitro1.8 x 10⁻⁸
3,4-Dinitro1.1 x 10⁻⁸[1][2]

Experimental Protocols

Determination of Solvolysis Rate Constants

The first-order rate constants for the solvolysis of substituted benzyl chlorides were determined by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1]

A typical experimental procedure is as follows:

  • A solution of the substituted benzyl chloride in the appropriate solvent system (e.g., 20% acetonitrile in water) is prepared at a known concentration.

  • The reaction is initiated, and at timed intervals, aliquots are withdrawn.

  • The reaction in the aliquot is quenched, for example, by dilution with a suitable solvent.

  • The concentration of the remaining benzyl chloride or the appearance of the product is quantified by HPLC or by monitoring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.[1]

  • The first-order rate constant (k_solv) is then calculated from the slope of the linear plot of ln[benzyl chloride] versus time.

Oxidation Kinetics of Benzyl Chloride

The kinetics of the oxidation of benzyl chloride and its para-substituted derivatives can be investigated using an acid-dichromate solution in an acetic acid-water mixture.[3]

Experimental workflow:

  • Solutions of the substituted benzyl chloride and acid-dichromate of known concentrations are prepared in an acetic acid-water mixture.

  • The reaction is initiated by mixing the solutions in a thermostated water bath to maintain a constant temperature.

  • The progress of the reaction is followed iodometrically by withdrawing aliquots of the reaction mixture at definite time intervals.

  • The pseudo-first-order rate constants are determined from the slopes of the linear plots of log[dichromate] against time.[3]

Mechanistic Pathways Visualized

The following diagrams illustrate the competing SN1 and SN2 pathways and the general workflow for kinetic analysis.

sn1_sn2_mechanism cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway reactant_sn1 R-Cl carbocation R+ (Carbocation) Intermediate reactant_sn1->carbocation Slow, RDS product_sn1 R-Nu carbocation->product_sn1 Fast + Nu- reactant_sn2 R-Cl + Nu- transition_state [Nu---R---Cl]δ- Transition State reactant_sn2->transition_state Concerted product_sn2 R-Nu + Cl- transition_state->product_sn2

Caption: Competing SN1 and SN2 reaction pathways for benzyl chlorides.

experimental_workflow start Prepare Reactant Solutions initiate Initiate Reaction at Constant Temperature start->initiate aliquots Withdraw Aliquots at Timed Intervals initiate->aliquots quench Quench Reaction aliquots->quench analyze Analyze Sample (HPLC, UV-Vis, etc.) quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant (k) plot->calculate end Determine Reaction Order and Mechanism calculate->end

References

A Comparative Guide to the Synthesis of 2,4-Dichlorobenzyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth economic and procedural analysis of prominent synthesis methodologies for 2,4-Dichlorobenzyl chloride is presented, offering critical insights for researchers, scientists, and professionals in drug development. This guide focuses on comparing the photochlorination of 2,4-dichlorotoluene and the chlorination of 2,4-dichlorobenzyl alcohol, providing a clear overview of their respective economic viabilities and experimental protocols.

The synthesis of this compound, a key intermediate in the production of pharmaceuticals and other fine chemicals, can be approached through several chemical pathways. The economic feasibility and practicality of these methods are of paramount importance for industrial-scale production and laboratory research. This guide provides a comparative analysis of two primary methods, highlighting the critical factors of raw material cost, reaction yield, and procedural complexity.

Economic and Performance Comparison

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound, providing a clear comparison of their economic and performance metrics.

MetricMethod 1: Photochlorination of 2,4-dichlorotolueneMethod 2: Chlorination of 2,4-dichlorobenzyl alcohol
Primary Raw Material 2,4-dichlorotoluene2,4-dichlorobenzyl alcohol
Ancillary Reagents Chlorine, Azobisisobutyronitrile (AIBN), TriethanolaminePhosphorus trichloride, N,N-dimethylformamide (DMF)
Reported Yield ~96-97%92%
Purity High (after vacuum rectification)High (after distillation)
Reaction Time 3-4 hours2-3 hours
Reaction Temperature 120-130°C60-80°C (reflux)
Byproducts 2,4-dichlorobenzylidene dichloride, HClNot specified in detail

Mandatory Visualization

Economic Analysis of this compound Synthesis Methods 2,4-Dichlorotoluene 2,4-Dichlorotoluene Photochlorination Photochlorination 2,4-Dichlorotoluene->Photochlorination Low-cost raw material 2,4-Dichlorobenzyl_chloride_1 This compound Photochlorination->2,4-Dichlorobenzyl_chloride_1 High Yield Economic_Viability_1 High Economic Viability 2,4-Dichlorobenzyl_chloride_1->Economic_Viability_1 2,4-Dichlorobenzyl_alcohol 2,4-Dichlorobenzyl Alcohol Chlorination Chlorination 2,4-Dichlorobenzyl_alcohol->Chlorination High-cost raw material 2,4-Dichlorobenzyl_chloride_2 This compound Chlorination->2,4-Dichlorobenzyl_chloride_2 High Yield Economic_Viability_2 Lower Economic Viability 2,4-Dichlorobenzyl_chloride_2->Economic_Viability_2

Figure 1. A diagram illustrating the economic analysis of the two primary synthesis methods for this compound.

Experimental Protocols

Method 1: Photochlorination of 2,4-dichlorotoluene

This method utilizes the readily available and cost-effective 2,4-dichlorotoluene as the starting material. The reaction proceeds via a free-radical mechanism initiated by light and a radical initiator.

Materials:

  • 2,4-dichlorotoluene

  • Chlorine gas

  • Azobisisobutyronitrile (AIBN)

  • Triethanolamine

  • Chlorination reaction kettle

  • Graphite absorber for HCl gas

  • Vacuum distillation apparatus

Procedure:

  • Heat 16.1 g of 2,4-dichlorotoluene to a temperature between 80-100°C in a chlorination reaction kettle.[1]

  • Add the catalysts, approximately 0.013-0.019 g of azobisisobutyronitrile and 0.01-0.0125 g of triethanolamine.[1]

  • Under illumination, slowly introduce approximately 7.81-8.17 g of chlorine gas.[1]

  • Concurrently, raise the temperature to 120-130°C and maintain the reaction for 3-4 hours to generate the this compound solution.[1]

  • The byproduct, HCl gas, is recovered using a graphite absorber.[1]

  • The resulting chlorinated liquid is then purified by vacuum rectification to obtain this compound.[1] In a specific example, this process yielded 18.86 g of this compound and 0.35 g of the byproduct 2,4-dichlorobenzylidene dichloride.[1]

Method 2: Chlorination of 2,4-dichlorobenzyl alcohol

This method involves the conversion of the corresponding alcohol to the chloride using a chlorinating agent. While the yield is high, the economic viability is hampered by the significantly higher cost of the starting material, 2,4-dichlorobenzyl alcohol.

Materials:

  • 2,4-dichlorobenzyl alcohol

  • Phosphorus trichloride

  • N,N-dimethylformamide (DMF)

  • Dichloromethane

  • Round-bottomed flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Dissolve 2,4-dichlorobenzyl alcohol in a suitable solvent, such as dichloromethane, in a round-bottomed flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add phosphorus trichloride to the solution.

  • Heat the reaction mixture to reflux (approximately 60-80°C) for 2-3 hours.

  • Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up, which may involve washing with water and a mild base to remove excess acid and other impurities.

  • The final product, this compound, is purified by distillation. This method has been reported to yield 92% of the desired product.

References

A Comparative Guide to the Synthesis of 2,4-Dichlorobenzyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Environmental Impacts and Synthetic Efficiency

The synthesis of 2,4-dichlorobenzyl chloride, a key intermediate in the production of pharmaceuticals and other fine chemicals, is achievable through various chemical pathways. This guide provides a comparative analysis of the most prominent synthesis routes, with a focus on their environmental impact, efficiency, and the practicality of their experimental protocols. For researchers, scientists, and drug development professionals, selecting a synthesis route that is not only high-yielding but also environmentally benign is a critical consideration in sustainable chemical manufacturing.

Executive Summary

This guide details and compares two primary synthesis routes for this compound:

  • Route 1: Photochlorination of 2,4-Dichlorotoluene. This is the predominant industrial method, valued for its directness and relatively high yields.

  • Route 2: Two-Step Synthesis from 2,4-Dichlorobenzyl Alcohol. This alternative pathway involves the initial formation of the corresponding alcohol, which is then converted to the target benzyl chloride.

The environmental and efficiency metrics of each route are scrutinized, providing a basis for informed decision-making in a laboratory or industrial setting.

Route 1: Photochlorination of 2,4-Dichlorotoluene

This method involves the direct, free-radical chlorination of 2,4-dichlorotoluene, typically initiated by ultraviolet (UV) light.

Experimental Protocol

A typical laboratory-scale synthesis is as follows:

  • Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp is charged with 2,4-dichlorotoluene.

  • Initiation: The reaction mixture is heated to a temperature between 80-130°C. Catalysts such as azobisisobutyronitrile (AIBN) and triethanolamine may be added to facilitate the reaction.[1]

  • Chlorination: Chlorine gas is introduced into the reaction mixture under UV irradiation. The flow rate and reaction time are carefully controlled to favor the formation of the monochlorinated product.

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to vacuum distillation to separate the desired this compound from unreacted starting material and byproducts.[1] Hydrogen chloride (HCl) gas generated during the reaction is recovered using a graphite absorber.[1]

Quantitative Data
ParameterValueReference
Starting Material 16.1 g (0.1 mol) 2,4-Dichlorotoluene[1]
Catalysts 0.016 g AIBN, 0.012 g Triethanolamine[1]
Chlorine Gas 8.17 g[1]
Reaction Temperature 125°C[1]
Reaction Time 3.5 hours[1]
Product Yield 18.96 g (97.2%)[1]
Major Byproduct 0.30 g 2,4-Dichlorobenzylidene dichloride[1]
Environmental Impact Assessment
  • Raw Materials: 2,4-Dichlorotoluene is produced by the chlorination of toluene.[2] The production of both toluene and chlorine is energy-intensive.[3][4] Toluene itself is a hazardous substance, and its disposal is regulated.[5]

  • Reagents and Catalysts: Chlorine gas is highly toxic and corrosive. AIBN is a flammable solid and can be explosive under certain conditions. Triethanolamine is a combustible liquid.

  • Byproducts and Waste: The primary byproduct is 2,4-dichlorobenzylidene dichloride, a further chlorinated and generally more persistent organic pollutant. Hydrogen chloride gas is also produced, which is corrosive but can be captured and potentially reused. The disposal of chlorinated organic waste is a significant environmental challenge and is subject to stringent regulations.[6]

  • Energy Consumption: The process requires heating to elevated temperatures and the use of UV irradiation, contributing to energy consumption. Industrial chlor-alkali processes, which produce chlorine, are highly electricity-intensive.[7]

Route 2: Synthesis from 2,4-Dichlorobenzyl Alcohol

This alternative route proceeds in two stages: the formation of 2,4-dichlorobenzyl alcohol and its subsequent conversion to this compound.

Experimental Protocol

Stage 1: Synthesis of 2,4-Dichlorobenzyl Alcohol

A common method for this stage is the hydrolysis of this compound.[8][9] However, for a truly alternative route, one can start from 2,4-dichlorobenzoic acid.

  • Reduction of 2,4-Dichlorobenzoic Acid: 2,4-Dichlorobenzoic acid is dissolved in a suitable solvent like ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is slowly added at a controlled temperature (e.g., 0°C).[8]

  • Work-up: After the reaction is complete, the mixture is filtered, and the organic phase is distilled to yield 2,4-dichlorobenzyl alcohol.[8]

Stage 2: Conversion of 2,4-Dichlorobenzyl Alcohol to this compound

  • Chlorination: The 2,4-dichlorobenzyl alcohol is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, often in the presence of a catalyst.

No detailed experimental protocol for this specific conversion was found in the search results. The following is a general procedure for the conversion of benzyl alcohols to benzyl chlorides.

  • Reaction Setup: 2,4-Dichlorobenzyl alcohol is dissolved in an inert solvent.

  • Addition of Chlorinating Agent: Thionyl chloride is added dropwise at a low temperature.

  • Work-up: The reaction mixture is then carefully quenched and purified, typically by distillation or crystallization.

Quantitative Data (for Stage 1)
ParameterValueReference
Starting Material 19.1 g (0.1 mol) 2,4-Dichlorobenzoic Acid[8]
Reducing Agent 1.9 g (0.05 mol) NaBH₄[8]
Solvent 30 mL Ethanol[8]
Reaction Temperature 0°C[8]
Reaction Time 1 hour[8]
Product Yield 15.05 g (85%) 2,4-Dichlorobenzyl Alcohol[8]
Environmental Impact Assessment
  • Raw Materials: 2,4-Dichlorobenzoic acid can be produced by the oxidation of 2,4-dichlorotoluene. This adds an extra step with its own environmental footprint compared to the direct use of 2,4-dichlorotoluene.

  • Reagents: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO₂).

  • Byproducts and Waste: The reduction step generates borate salts as byproducts. The chlorination step with thionyl chloride produces sulfur dioxide and hydrogen chloride as gaseous byproducts. The waste streams will contain the solvent and any unreacted reagents.

  • Energy Consumption: The reduction step is typically carried out at a low temperature, potentially reducing energy costs for heating. However, the overall two-step process may be more energy-intensive than the direct photochlorination route when considering the synthesis of the starting material and the additional reaction and purification steps.

Comparison of Synthesis Routes

FeatureRoute 1: PhotochlorinationRoute 2: From 2,4-Dichlorobenzyl Alcohol
Number of Steps 12+ (including synthesis of alcohol)
Overall Yield High (e.g., 97.2%)Moderate (e.g., 85% for alcohol synthesis)
Atom Economy Lower due to HCl byproductPotentially higher depending on chlorinating agent
Key Hazards Chlorine gas, UV radiation, flammable catalystsSodium borohydride, thionyl chloride (highly corrosive)
Byproducts Dichlorinated side products, HClBorate salts, SO₂, HCl
Waste Stream Chlorinated organic residuesSolvent waste, inorganic salts
Industrial Viability High - established industrial processLower - more steps, potentially higher cost

Visualizing the Synthesis Pathways

To better understand the flow of materials and transformations in each synthesis route, the following diagrams are provided.

Synthesis_Route_1 Dichlorotoluene 2,4-Dichlorotoluene Reaction Photochlorination Dichlorotoluene->Reaction Chlorine Chlorine (Cl2) Chlorine->Reaction UV_Heat UV Light / Heat Catalysts (AIBN, Triethanolamine) UV_Heat->Reaction Product This compound Reaction->Product Byproduct1 2,4-Dichlorobenzylidene dichloride Reaction->Byproduct1 Side Reaction Byproduct2 Hydrogen Chloride (HCl) Reaction->Byproduct2

Caption: Workflow for the synthesis of this compound via photochlorination.

Synthesis_Route_2 cluster_stage1 Stage 1: Alcohol Synthesis cluster_stage2 Stage 2: Chlorination Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Reduction Reduction Dichlorobenzoic_Acid->Reduction Reducing_Agent NaBH4 / Ethanol Reducing_Agent->Reduction Alcohol 2,4-Dichlorobenzyl Alcohol Reduction->Alcohol Chlorination Chlorination Alcohol->Chlorination Chlorinating_Agent Thionyl Chloride (SOCl2) Chlorinating_Agent->Chlorination Product This compound Chlorination->Product Byproducts SO2 + HCl Chlorination->Byproducts

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Confirming Reaction Product Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is a critical step in the chemical synthesis and drug discovery pipeline. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and detailed view of molecular connectivity. This guide provides an objective comparison of 2D NMR with alternative methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments.

Two-dimensional NMR spectroscopy stands out for its ability to reveal through-bond and through-space correlations between nuclei, providing a comprehensive map of a molecule's structure.[1] Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, 2D NMR disperses signals across two frequency axes, enhancing resolution and enabling the confident assignment of chemical structures.[2][3]

At a Glance: 2D NMR vs. Alternative Techniques

The choice of analytical technique for structure confirmation often depends on a balance of factors including the complexity of the molecule, the amount of sample available, and the specific structural questions being addressed. Here, we compare 2D NMR with 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.

Feature2D NMR (COSY, HSQC, HMBC)1D NMR (¹H, ¹³C)Mass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atomic connectivity (through-bond correlations), spatial proximity (NOESY), stereochemistry.[1][4]Basic structural information, functional groups, number of protons/carbons.[5]Molecular weight, elemental composition, fragmentation patterns.Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[6][7]
Sample Requirements 5-25 mg, soluble in deuterated solvent.[8][9]1-5 mg for ¹H, 5-30 mg for ¹³C.[8]Picomole to femtomole quantities.High-quality single crystal required.[7]
Typical Experiment Time Minutes to hours per experiment.[10][11]Minutes per experiment.Seconds to minutes.Hours to days (including crystal growth).
Resolution High, resolves overlapping signals from 1D NMR.[3]Can be limited by signal overlap in complex molecules.[3]High mass resolution.Atomic resolution (typically 0.18–0.30 nm).[7]
Sensitivity Lower than MS, requires more sample.[12]Higher than ¹³C NMR.Very high.Dependent on crystal quality.
Strengths Unambiguous structure determination in solution, non-destructive.[13]Rapid screening, provides fundamental structural data.[5]High sensitivity, accurate mass determination.Provides the definitive solid-state structure.[6]
Limitations Longer acquisition times, requires more concentrated samples.[14]Limited for complex structures with significant signal overlap.[3]Does not directly provide connectivity information.Requires a suitable crystal, which can be difficult to obtain; structure is in the solid state, not in solution.[7][15]

The Power of Correlation: A Deeper Dive into 2D NMR Techniques

The strength of 2D NMR lies in its suite of experiments that provide complementary information to piece together a molecular puzzle. The three most common experiments for small molecule structure elucidation are COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[16] It is invaluable for identifying adjacent protons and tracing out spin systems within a molecule.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13 (¹³C).[17][18] This experiment is crucial for assigning which proton is attached to which carbon.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes further).[1][18] This is key for connecting different spin systems and identifying quaternary carbons.[19]

By combining the information from these three experiments, a researcher can systematically build up the carbon skeleton of a molecule and confidently assign the positions of protons and other heteroatoms.

Visualizing the Workflow and Logic

To better understand the process of structure confirmation using 2D NMR, the following diagrams illustrate the general workflow and the logical interplay between the key experiments.

G cluster_0 Experimental Workflow A Reaction Product Isolation & Purification B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR Acquisition (¹H, ¹³C, DEPT) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing & Analysis D->E F Structure Elucidation & Confirmation E->F G Final Report & Data Archiving F->G

Caption: General workflow for confirming reaction product structure using 2D NMR.

G cluster_1 Logical Relationships in 2D NMR COSY COSY (¹H-¹H Correlations) Structure Complete Molecular Structure COSY->Structure Identifies adjacent protons HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Structure Assigns protons to their attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Structure Connects molecular fragments

Caption: Interconnectivity of information from key 2D NMR experiments.

Detailed Experimental Protocols

The following are generalized protocols for sample preparation and the three key 2D NMR experiments. Instrument-specific parameters may need to be optimized.

Sample Preparation

High-quality NMR spectra depend on proper sample preparation.[20]

  • Sample Purity: Ensure the reaction product is purified to remove any residual solvents, starting materials, or byproducts that may complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.[9] Common solvents include CDCl₃, DMSO-d₆, and D₂O.

  • Concentration: For 2D NMR experiments, a higher concentration is generally required compared to 1D ¹H NMR.[8] Aim for a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube.[20] Ensure the sample height is appropriate for the spectrometer's probe (typically 4-5 cm).

COSY (Correlation Spectroscopy) Experiment

This protocol outlines the steps for acquiring a standard gradient-enhanced COSY (gCOSY) spectrum.[21][22]

  • Initial Setup: Lock and shim the sample on the spectrometer.[21]

  • 1D Proton Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.[21]

  • Load COSY Parameters: Load a standard gCOSY parameter set.[21] The software will typically copy the spectral width and transmitter offset from the 1D proton experiment.

  • Acquisition Parameters:

    • Number of Scans (ns): Set to a multiple of 2 or 4 (e.g., 2, 4, 8) depending on the sample concentration.[21] For concentrated samples, 2 scans may be sufficient.

    • Number of Increments (td in F1): A value of 256 or 512 is common for good resolution in the indirect dimension.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typical.[23]

  • Start Acquisition: Initiate the experiment. The acquisition time will depend on the chosen parameters.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum. Symmetrization of the spectrum can sometimes aid in interpretation.[22]

HSQC (Heteronuclear Single Quantum Coherence) Experiment

This protocol describes the acquisition of a phase-sensitive gradient HSQC spectrum.[1][4]

  • Initial Setup: Lock and shim the sample. It is recommended not to spin the sample for this experiment.[1]

  • 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.[4]

  • Load HSQC Parameters: Load a standard phase-sensitive gradient HSQC parameter set.[4]

  • Acquisition Parameters:

    • Spectral Widths (sw in F2 and F1): Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[13]

    • Number of Scans (ns): Typically a multiple of 2 or 4. For dilute samples, more scans will be necessary.[4]

    • Number of Increments (td in F1): 128 to 256 increments are common.

    • One-Bond Coupling Constant (¹JCH): The default value is often around 145 Hz, which is a good average for most organic molecules.

  • Start Acquisition: Begin the experiment.

  • Processing: Perform a 2D Fourier transform. Phase correction will be required in both dimensions.[4]

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

This protocol outlines the acquisition of a gradient HMBC spectrum.[19][24]

  • Initial Setup: Lock and shim the sample. Do not spin the sample.[24]

  • 1D Spectra: Acquire 1D ¹H and ¹³C spectra to define the spectral windows.[19]

  • Load HMBC Parameters: Load a standard gradient HMBC parameter set.[19]

  • Acquisition Parameters:

    • Spectral Widths (sw in F2 and F1): Set the ¹H and ¹³C spectral widths. The ¹³C width should be wide enough to include quaternary and carbonyl carbons (e.g., 0-220 ppm).[1]

    • Number of Scans (ns): A multiple of 4 or 8 is common. HMBC is less sensitive than HSQC, so more scans are often required.[10]

    • Number of Increments (td in F1): 256 to 512 increments provide good resolution.

    • Long-Range Coupling Constant (ⁿJCH): A value of 8 Hz is a common compromise to observe correlations over 2-3 bonds.[1] To observe a wider range of couplings, acquiring a second HMBC with a different coupling constant (e.g., 4 Hz) can be beneficial.

  • Start Acquisition: Start the experiment.

  • Processing: A 2D Fourier transform is applied. The resulting magnitude spectrum does not typically require phase correction.[19]

Conclusion

Confirming the structure of a reaction product is a non-negotiable step in chemical research and development. While techniques like mass spectrometry and 1D NMR provide valuable initial data, 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, offers an unparalleled level of detail for the unambiguous determination of molecular connectivity in solution. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently elucidate the structures of their synthesized compounds, paving the way for further discovery and innovation.

References

cross-reactivity studies of antibodies raised against 2,4-dichlorobenzyl haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against haptens structurally related to 2,4-dichlorobenzyl moieties. Due to a lack of extensive research on antibodies generated specifically against 2,4-dichlorobenzyl haptens, this document focuses on the wealth of available data for antibodies developed against the closely related compound, 2,4-dichlorophenoxyacetic acid (2,4-D). The phenoxyacetic acid portion of 2,4-D serves as a common linker for conjugation to carrier proteins, making the resulting antibodies highly relevant for understanding the recognition of the 2,4-dichlorophenyl structure. The data presented herein offers valuable insights into the specificity and potential cross-reactivity of antibodies targeting this chemical motif.

This guide summarizes quantitative data on antibody performance in various immunoassay formats, details the experimental protocols for key methodologies, and provides visualizations of the underlying workflows and principles.

Data Presentation: Antibody Performance and Cross-Reactivity

The following tables summarize the performance and cross-reactivity of various antibodies raised against 2,4-D haptens in different immunoassay platforms. This data is crucial for assessing the specificity and selectivity of these antibodies for the 2,4-dichlorophenyl structure and predicting their performance with 2,4-dichlorobenzyl-containing compounds.

Table 1: Comparison of Immunoassay Performance for 2,4-D Detection

Immunoassay TypeAntibody TypeLimit of Detection (LOD)Linear/Working RangeReference(s)
Fluorescence Polarization Immunoassay (FPIA)Monoclonal0.4 ng/mL (in water)3.3 - 304 ng/mL (in water)[1]
Fluorescence Polarization Immunoassay (FPIA)Polyclonal10 ng/mLNot Specified[2]
Flow ImmunoassayMonoclonal0.1 µg/L0.1 - 100 µg/L[3]
Flow ImmunoassayPolyclonal10 µg/L10 µg/L - 10 mg/L[3]
Enzyme-Linked Immunosorbent Assay (ELISA)Monoclonal (E2/G2)IC50: 2.0 ng/mLNot Specified[4]
Enzyme-Linked Immunosorbent Assay (ELISA)Monoclonal (E2/B5)IC50: 8.2 ng/mLNot Specified[4]
Gold Nanoparticle Immunochromatographic StripNanobody11 ng/mL (quantitative)Not Specified[5]

Table 2: Cross-Reactivity of Anti-2,4-D Antibodies with Structurally Related Compounds

Antibody TypeImmunoassayCross-ReactantCross-Reactivity (%)Reference(s)
PolyclonalFPIA2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)1%[2]
MonoclonalNot SpecifiedCompounds with closely related structureShows cross-reactivity[3]
MonoclonalNot SpecifiedCompounds dissimilar in structureLittle cross-reactivity[3]
NanobodyELISA2,4-D EstersAlmost no cross-reactivity[6]
PolyclonalELISA2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)156.6%[6]

Cross-reactivity is typically calculated as (IC50 of 2,4-D / IC50 of cross-reactant) x 100.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are summaries of key experimental protocols for the development and characterization of antibodies against 2,4-D haptens.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response, the small hapten molecule (2,4-D) is covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

  • Hapten Activation: The carboxylic acid group of 2,4-D is activated to facilitate conjugation. A common method is the carbodiimide/succinimide technique.[2]

    • Dissolve 2,4-D in a suitable organic solvent (e.g., dimethylformamide, DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the solution.

    • Stir the reaction mixture at room temperature for several hours to form the NHS-ester of 2,4-D.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA) in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Slowly add the activated 2,4-D hapten solution to the protein solution with gentle stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification of the Immunogen:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS.

    • Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production (Polyclonal and Monoclonal)
  • Immunization:

    • Emulsify the purified immunogen (e.g., 2,4-D-BSA) with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).

    • Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the emulsion at multiple subcutaneous or intramuscular sites.

    • Administer booster injections at regular intervals (e.g., every 3-4 weeks).

  • Polyclonal Antibody Production:

    • Collect blood from the immunized animals after a sufficient immune response has been generated (typically determined by titrating serum samples using ELISA).

    • Separate the serum, which contains the polyclonal antibodies.

    • Purify the antibodies from the serum using protein A or protein G affinity chromatography.

  • Monoclonal Antibody Production (Hybridoma Technology):

    • After the final booster injection, harvest spleen cells from the immunized mouse.

    • Fuse the spleen cells with myeloma cells (a type of cancerous B cell) to create hybridoma cells.

    • Select for successfully fused hybridoma cells using a selective medium (e.g., HAT medium).

    • Screen the supernatants of the growing hybridoma colonies for the presence of antibodies with the desired specificity and affinity using ELISA.

    • Clone the selected hybridoma cells by limiting dilution to ensure that each cell line produces a single type of monoclonal antibody.

    • Expand the desired hybridoma clones to produce larger quantities of the monoclonal antibody.

Immunoassay Protocols
  • Plate Coating: Coat a microtiter plate with a conjugate of the hapten coupled to a different carrier protein than the one used for immunization (e.g., 2,4-D-OVA) to prevent the detection of antibodies against the carrier protein. Incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to block any remaining non-specific binding sites on the plate. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: Add a mixture of a constant, predetermined concentration of the antibody and varying concentrations of the 2,4-D standard or sample to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies and antigen.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader. The signal intensity is inversely proportional to the concentration of 2,4-D in the sample.

  • Reagent Preparation: Prepare solutions of the specific antibody and a fluorescently labeled 2,4-D tracer.

  • Reaction Mixture: In a suitable cuvette or microplate well, mix the sample (containing the 2,4-D analyte), a fixed concentration of the fluorescent tracer, and the antibody.

  • Incubation: Incubate the mixture for a short period (e.g., 10-20 minutes) to allow the binding reaction to reach equilibrium.[1]

  • Measurement: Measure the fluorescence polarization of the mixture using a fluorescence polarization reader.

  • Principle of Detection:

    • In the absence of 2,4-D, the fluorescent tracer binds to the larger antibody molecule, resulting in slow rotation and high fluorescence polarization.

    • When 2,4-D is present in the sample, it competes with the tracer for binding to the antibody. The unbound fluorescent tracer is smaller and rotates more rapidly, leading to a decrease in fluorescence polarization.

  • Quantification: The concentration of 2,4-D in the sample is determined by comparing the measured polarization value to a standard curve generated with known concentrations of 2,4-D.

Mandatory Visualization

Hapten_Carrier_Conjugation Hapten 2,4-Dichlorobenzyl Hapten (e.g., 2,4-D) Activation Activation (e.g., DCC/NHS) Hapten->Activation ActivatedHapten Activated Hapten (NHS-ester) Activation->ActivatedHapten Conjugation Conjugation ActivatedHapten->Conjugation CarrierProtein Carrier Protein (e.g., BSA, KLH) CarrierProtein->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen Purification Purification (Dialysis) Immunogen->Purification PurifiedImmunogen Purified Immunogen Purification->PurifiedImmunogen

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Competitive_ELISA_Workflow PlateCoating 1. Plate Coating (Hapten-OVA) Washing1 2. Washing PlateCoating->Washing1 Blocking 3. Blocking (e.g., BSA) Washing1->Blocking CompetitiveBinding 4. Competitive Binding (Sample/Standard + Antibody) Blocking->CompetitiveBinding Washing2 5. Washing CompetitiveBinding->Washing2 SecondaryAb 6. Add Secondary Ab-Enzyme (e.g., Anti-Mouse-HRP) Washing2->SecondaryAb Washing3 7. Washing SecondaryAb->Washing3 Substrate 8. Add Substrate (e.g., TMB) Washing3->Substrate ColorDevelopment 9. Color Development Substrate->ColorDevelopment StopReaction 10. Stop Reaction ColorDevelopment->StopReaction ReadAbsorbance 11. Read Absorbance StopReaction->ReadAbsorbance FPIA_Principle cluster_0 No Analyte Present cluster_1 Analyte Present Antibody1 Ab Complex1 Ab-F* Antibody1->Complex1 Tracer1 F* Tracer1->Complex1 Result1 High Polarization Complex1->Result1 Antibody2 Ab Complex2 Ab-A Antibody2->Complex2 Tracer2 F* Result2 Low Polarization Tracer2->Result2 Analyte A Analyte->Complex2 Complex2->Result2

References

Performance Showdown: A Comparative Guide to Catalysts in 2,4-Dichlorobenzyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of catalytic performance in the synthesis of 2,4-Dichlorobenzyl chloride reveals significant variations in efficiency and selectivity across different catalyst systems. This guide provides a critical comparison of common catalytic strategies, offering researchers, scientists, and drug development professionals objective data to inform their synthetic route selection. The primary method for the production of this compound is the side-chain chlorination of 2,4-dichlorotoluene. The choice of catalyst is paramount in directing the reaction towards the desired monochlorinated product while minimizing the formation of byproducts such as 2,4-dichlorobenzylidene dichloride and ring-chlorinated isomers.

This guide focuses on two main catalytic approaches: photo-initiated radical catalysis and Lewis acid catalysis, presenting available quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Catalytic Performance: A Head-to-Head Comparison

The selection of an appropriate catalyst system is a critical factor that influences the yield, selectivity, and overall efficiency of the this compound synthesis. The table below summarizes the performance of different catalysts based on available data.

Catalyst SystemCatalyst TypeSubstrateReaction ConditionsYield of this compound (%)Key Byproduct(s)Reference
Azobisisobutyronitrile (AIBN) / TriethanolamineRadical Initiator / Promoter2,4-DichlorotoluenePhotochlorination, 120-130°C, 3-4 h~91-93%2,4-Dichlorobenzylidene dichloride[1]
Ferric Chloride (FeCl₃)Lewis AcidToluene/ChlorotolueneVaries (typically lower temp. for ring chlorination)Data not available for specific side-chain chlorination of 2,4-dichlorotoluene. Primarily promotes ring chlorination.Ring-chlorinated isomers[2][3][4]
Aluminum Chloride (AlCl₃)Lewis AcidToluene/ChlorotolueneVaries (typically lower temp. for ring chlorination)Data not available for specific side-chain chlorination of 2,4-dichlorotoluene. Primarily promotes ring chlorination.Ring-chlorinated isomers[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are the protocols for the catalytic systems discussed.

Protocol 1: Photo-initiated Radical Chlorination using AIBN/Triethanolamine[1]

This protocol is adapted from a patented procedure for the synthesis of this compound.

Materials:

  • 2,4-Dichlorotoluene

  • Azobisisobutyronitrile (AIBN)

  • Triethanolamine

  • Chlorine gas

  • Graphite absorber for HCl gas

Procedure:

  • A chlorination reaction kettle is charged with 16.1 g of 2,4-dichlorotoluene.

  • The reactant is heated to a temperature between 80°C and 100°C.

  • The catalyst system, consisting of azobisisobutyronitrile (0.013-0.019 g) and triethanolamine (0.01-0.0125 g), is added to the reaction kettle.

  • Chlorine gas is slowly introduced into the reaction mixture under illumination.

  • The reaction temperature is raised to and maintained between 120°C and 130°C for a duration of 3 to 4 hours.

  • During the reaction, the byproduct HCl gas is recovered using a graphite absorber.

  • Upon completion of the reaction, the resulting solution containing this compound is purified by vacuum rectification.

Protocol 2: Lewis Acid Catalysis (General Considerations)

While specific protocols for the side-chain chlorination of 2,4-dichlorotoluene using Lewis acids are not detailed in the available literature, a general procedure for related chlorinations is outlined below. It is important to note that Lewis acids typically favor ring chlorination, and conditions would need to be carefully optimized to promote side-chain reaction.

Materials:

  • 2,4-Dichlorotoluene

  • Anhydrous Lewis Acid (e.g., FeCl₃, AlCl₃)

  • Chlorinating agent (e.g., Chlorine gas)

  • Anhydrous, non-polar solvent (e.g., carbon tetrachloride)

Procedure:

  • A reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with 2,4-dichlorotoluene and the anhydrous solvent.

  • A catalytic amount of the anhydrous Lewis acid is added to the mixture under an inert atmosphere.

  • The chlorinating agent is introduced into the reaction mixture at a controlled rate.

  • The reaction temperature is maintained at a specific level, which would need to be determined experimentally to favor side-chain over ring chlorination. Higher temperatures and radical initiators typically favor side-chain reactions, while lower temperatures and Lewis acids favor ring substitution.

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Visualizing the Workflow

To better understand the experimental process, a generalized workflow for comparing catalyst performance in the synthesis of this compound is presented below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactant 2,4-Dichlorotoluene reaction_A Reaction Vessel A (Photochlorination) reactant->reaction_A reaction_B Reaction Vessel B (Lewis Acid Catalysis) reactant->reaction_B catalyst_A Catalyst A (e.g., AIBN/Triethanolamine) catalyst_A->reaction_A catalyst_B Catalyst B (e.g., FeCl3) catalyst_B->reaction_B workup_A Workup & Purification A reaction_A->workup_A workup_B Workup & Purification B reaction_B->workup_B analysis GC-MS Analysis (Yield, Selectivity) workup_A->analysis workup_B->analysis comparison Performance Comparison analysis->comparison

Fig. 1: Experimental workflow for catalyst performance comparison.

The synthesis of this compound is a critical process for the production of various fine chemicals and active pharmaceutical ingredients. The data presented in this guide underscores the superior performance of photo-initiated radical catalysis with a mixed catalyst system for achieving high yields and selectivity in the side-chain chlorination of 2,4-dichlorotoluene. Further research into the development of highly selective and reusable solid acid catalysts could offer a more sustainable and environmentally friendly alternative for the industrial production of this important chemical intermediate.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4-Dichlorobenzyl chloride, ensuring laboratory safety and environmental compliance.

This compound is a hazardous chemical that requires careful management throughout its lifecycle, from handling to disposal.[1][2][3] Adherence to proper safety and disposal protocols is not only a regulatory requirement but also a critical component of a responsible and safe laboratory environment. This guide provides essential, step-by-step information to mitigate risks and ensure the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1] Suspected of causing cancer, it is also a lachrymator, meaning it can cause tearing.[2]

Personal Protective Equipment (PPE) is non-negotiable. Always work in a certified chemical fume hood and ensure that safety showers and eyewash stations are readily accessible.[3][4]

PPE RequirementSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[2]Protects against splashes and vapors that can cause severe eye damage.[1][5]
Skin Protection Chemical-resistant gloves (inspect before use) and a complete suit protecting against chemicals.[2]Prevents skin contact which can lead to severe burns.[2][5]
Respiratory Protection Use a full-face supplied air respirator if risk assessment shows it's necessary.[2]Protects against inhalation of harmful vapors or mists.[1][2]

Proper Disposal Pathway

The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Due to its hazardous nature and reactivity, on-site chemical neutralization by untrained personnel is not recommended. The following workflow outlines the decision-making process for its proper disposal.

start Start: Have 2,4-Dichlorobenzyl Chloride for Disposal consult_sds Consult Safety Data Sheet (SDS) and Institutional EH&S Guidelines start->consult_sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->ppe spill Accidental Spill? ppe->spill spill_cleanup Contain spill with inert absorbent material (sand, earth, vermiculite). Do NOT use combustible materials. spill->spill_cleanup Yes collect_waste Collect waste in a suitable, closed, and labeled container. spill->collect_waste No spill_cleanup->collect_waste professional_disposal Arrange for pickup by a licensed hazardous waste disposal company. collect_waste->professional_disposal decontaminate Decontaminate empty containers and glassware before washing. professional_disposal->decontaminate end End: Waste Properly Disposed decontaminate->end

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.[4] As a chlorinated organic compound, it should be segregated from non-halogenated solvent waste.[6][7]

  • Container: Use a robust, leak-proof container. The original container is often a good choice.[6] Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department.

2. Handling Spills:

In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[2] Wearing full PPE, take the following steps:

  • Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly.

3. Disposal of Empty Containers:

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1][2] Consult your institution's EH&S guidelines for specific decontamination procedures. A general approach involves rinsing with a suitable solvent (like toluene or THF), with the rinsate collected as hazardous waste.[4]

4. Professional Disposal:

  • Contact EH&S: Always consult your institution's Environmental Health & Safety (EH&S) office for their specific procedures on hazardous waste disposal.[4]

  • Licensed Disposal Company: Arrange for the collection of the hazardous waste by a licensed and reputable disposal company.[1] These companies are equipped to handle and dispose of chlorinated organic compounds through methods like high-temperature incineration, which decomposes the chemical into less harmful substances.[8]

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][2] This compound is very toxic to aquatic life, and improper disposal can cause significant environmental damage.[1]

References

Essential Safety and Operational Guide for 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichlorobenzyl chloride. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent severe skin burns, eye damage, and respiratory irritation.[1][2][3] The required equipment, compliant with standards such as NIOSH (US) or EN 166 (EU), is detailed below.[1]

Protection Type Required Equipment Specifications & Remarks
Eye/Face Protection Tightly fitting safety goggles, Face shield (8-inch minimum)Must conform to EN 166 (EU) or NIOSH (US) standards.[1][4]
Skin Protection Chemical-resistant gloves (Elbow-length PVC), Complete protective suitWear fire/flame resistant and impervious clothing.[4] Gloves must be inspected before use and disposed of properly after.[1] Contaminated leather items should be destroyed.
Respiratory Protection Full-face respirator with appropriate cartridges (ABEK type)Use if exposure limits are exceeded or if irritation occurs.[1][4] A properly operating chemical fume hood with an average face velocity of at least 100 feet per minute is essential.[3]

Chemical and Physical Properties

Property Value
CAS Number 94-99-5
EC Number 202-381-0[2]
Molecular Formula C₇H₅Cl₃
Molecular Weight 195.47 g/mol
Synonyms α,2,4-Trichlorotoluene

Handling and Storage Procedures

Handling:

  • Always handle in a well-ventilated area or within a certified chemical fume hood.[4]

  • Avoid all personal contact, including inhalation of vapors or mist.[1]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[1][4]

  • When diluting, always add the material to water, never the other way around, to avoid a violent reaction.

Storage:

  • Store in a cool, dry, well-ventilated place in the original, tightly sealed container.[1][4]

  • Keep away from incompatible materials such as oxidizing agents.

  • Store in a corrosive-resistant container or one with a resistant inner liner.[5]

  • Store locked up.[4]

Spill and Emergency Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination evacuate Evacuate Personnel to Safe Area alert Alert Fire Brigade & Inform of Hazard evacuate->alert Upwind Location ppe Don Full Protective Equipment alert->ppe contain Contain Spill with Inert Material ppe->contain absorb Absorb with Sand, Earth, or Vermiculite contain->absorb collect Collect into Closed Container for Disposal absorb->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area decontaminate_ppe Decontaminate PPE decontaminate_area->decontaminate_ppe

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water and soap.[3] Remove all contaminated clothing, including footwear, and wash before reuse.[4] Seek immediate medical attention.[3]

  • In case of eye contact: Immediately rinse with water for at least 15 minutes, holding the eyelids apart.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] Seek immediate medical advice.[3]

  • If swallowed: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1][6] Call a poison center or doctor immediately.[1]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Disposal Workflow

Disposal_Workflow cluster_waste_collection Waste Collection cluster_waste_containment Waste Containment cluster_disposal Disposal unused_product Unused Product sealable_container Place in Suitable, Closed, and Labeled Containers unused_product->sealable_container contaminated_materials Contaminated Materials (PPE, absorbents) contaminated_materials->sealable_container licensed_company Transfer to a Licensed Disposal Company sealable_container->licensed_company ehs_consult Consult Institutional EH&S for Final Procedures licensed_company->ehs_consult

Caption: Step-by-step process for the safe disposal of this compound.

Key Disposal Steps:

  • Do not pour down the drain. [7]

  • Collect surplus and non-recyclable solutions in a suitable, closed container.[1][6]

  • Contaminated materials, such as absorbents and PPE, should also be collected in a separate, clearly labeled hazardous waste container.[7]

  • The final disposal must be handled by a licensed disposal company.[1][6]

  • Always consult with your institution's Environmental Health & Safety (EH&S) office for specific disposal procedures.[7]

  • Decontaminate any glassware that has come into contact with the chemical by rinsing with an inert solvent (e.g., THF or Toluene), followed by isopropanol and then water. The rinse solvent should be collected as flammable organic waste.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.